Arborescosidic acid
Description
Properties
Molecular Formula |
C16H22O10 |
|---|---|
Molecular Weight |
374.34 g/mol |
IUPAC Name |
(1S,4aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6-tetrahydrocyclopenta[c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C16H22O10/c17-3-6-1-2-7-8(14(22)23)5-24-15(10(6)7)26-16-13(21)12(20)11(19)9(4-18)25-16/h5,7,9,11-13,15-21H,1-4H2,(H,22,23)/t7-,9-,11-,12+,13-,15+,16+/m1/s1 |
InChI Key |
UJHKVBUVGHLNMO-QWLNJVRVSA-N |
Isomeric SMILES |
C1CC(=C2[C@H]1C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O)CO |
Canonical SMILES |
C1CC(=C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)CO |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Architecture of Arborescosidic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure, properties, and isolation of Arborescosidic acid, a carboxylated iridoid glucoside of interest to researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Identification
This compound, also known as Deacetylalpinoside, is a naturally occurring iridoid glucoside that has been isolated from the plant Veronica beccabunga L. (brooklime).[1][2] Its molecular formula is C₁₆H₂₂O₁₀, and it has a molecular weight of 374.34 g/mol .[1]
The chemical structure of this compound was elucidated through extensive spectroscopic analysis, primarily using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| Common Name | This compound | [2] |
| Synonym | Deacetylalpinoside | [1] |
| Molecular Formula | C₁₆H₂₂O₁₀ | [1] |
| Molecular Weight | 374.34 | [1] |
| Chemical Class | Carboxylated Iridoid Glucoside | [1][2] |
Physicochemical Properties
Detailed physicochemical properties of this compound are still under investigation. However, as a glycosidic and carboxylic acid-containing compound, it is expected to exhibit moderate polarity and solubility in polar solvents.
Experimental Protocols
Isolation of this compound from Veronica beccabunga
While the specific details of the isolation protocol for this compound from the definitive study are not fully available in the public domain, a general procedure for the extraction of iridoid glucosides from Veronica species can be outlined. This typically involves the following steps:
Diagram 1: General Workflow for Iridoid Glucoside Isolation
Caption: A generalized workflow for the isolation and purification of iridoid glucosides from plant material.
Protocol:
-
Extraction: The dried and powdered aerial parts of Veronica beccabunga are extracted with a polar solvent system, typically a mixture of methanol and water, at room temperature.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant material and then concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Iridoid glucosides are typically enriched in the n-butanol fraction.
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography on a stationary phase like silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents, for example, chloroform-methanol-water or ethyl acetate-methanol-water, to separate different classes of compounds.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC with a suitable reversed-phase column (e.g., C18) and a mobile phase such as a gradient of acetonitrile and water to afford pure this compound.
Biological Activity
The biological activities of this compound are not yet extensively documented in publicly available literature. However, iridoid glucosides as a class are known to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and hepatoprotective effects. Further research is required to elucidate the specific biological profile of this compound.
Signaling Pathways
Currently, there is no specific information available regarding the signaling pathways modulated by this compound. As research into its biological activities progresses, its effects on cellular signaling can be investigated.
Diagram 2: Hypothetical Signaling Pathway Investigation
Caption: A logical flow for investigating the mechanism of action of this compound.
Conclusion
This compound is a carboxylated iridoid glucoside found in Veronica beccabunga. While its chemical structure has been determined, further in-depth studies are necessary to fully characterize its physicochemical properties, biological activities, and potential therapeutic applications. This guide serves as a foundational resource for researchers and professionals in the field of natural product drug discovery.
References
Arborescosidic Acid: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arborescosidic acid, also known as Deacetylalpinoside, is a carboxylated iridoid glycoside with the molecular formula C16H22O10. As a member of the iridoid class of secondary metabolites, it is of growing interest to the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed protocols for its isolation and purification, and an exploration of its known biological activities, with a focus on its role as an acetylcholinesterase inhibitor.
Natural Sources of this compound
This compound is primarily found in plants belonging to the Plantaginaceae family. Several species of the genera Veronica and Plantago are known to be significant natural sources.
Key Plant Sources:
-
Veronica beccabunga (Brooklime): This is one of the most well-documented sources of this compound.
-
Plantago species: Various species within this genus have been reported to contain this compound.
-
Anarrhinum pubescens
-
Erinus alpinus
-
Globularia trichosantha
-
Wulfenia species
-
Lagotis integrifolia
Isolation and Purification of this compound
The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic purification. The following protocol is a synthesized methodology based on established techniques for the isolation of iridoid glycosides from plant materials.
Experimental Protocol:
1. Plant Material Preparation:
- Collect the aerial parts (leaves and stems) of the source plant (e.g., Veronica beccabunga).
- Thoroughly wash the plant material with distilled water to remove any contaminants.
- Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, or use a plant dryer at a temperature not exceeding 40°C.
- Once completely dry, grind the material into a fine powder using a mechanical grinder.
2. Extraction:
- Maceration:
- Soak the powdered plant material (e.g., 500 g) in 80% methanol (2.5 L) in a large glass container at room temperature for 72 hours with occasional agitation.
- Filter the extract through Whatman No. 1 filter paper.
- Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction of the compounds.
- Combine the filtrates from all extractions.
- Solvent Evaporation:
- Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
3. Liquid-Liquid Partitioning:
- Suspend the crude extract in distilled water (500 mL).
- Perform sequential partitioning in a separatory funnel with solvents of increasing polarity:
- n-hexane (3 x 500 mL) to remove nonpolar compounds.
- Dichloromethane or Chloroform (3 x 500 mL) to remove compounds of intermediate polarity.
- Ethyl acetate (3 x 500 mL) to further fractionate the extract.
- Collect the remaining aqueous fraction, which is enriched with polar iridoid glycosides, including this compound.
4. Column Chromatography:
- Adsorbent: Silica gel (60-120 mesh).
- Column Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent and pack it into a glass column.
- Sample Loading: Concentrate the aqueous fraction and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried, adsorbed sample onto the top of the prepared column.
- Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of chloroform and methanol, starting with a high concentration of chloroform and gradually increasing the proportion of methanol (e.g., 100:0, 98:2, 95:5, 90:10, 80:20, 50:50, and 0:100 v/v).
- Fraction Collection: Collect the eluate in fractions of a consistent volume (e.g., 20-25 mL).
5. Thin Layer Chromatography (TLC) Monitoring:
- Monitor the collected fractions using TLC plates coated with silica gel.
- Use a suitable mobile phase (e.g., chloroform:methanol:water in a ratio of 8:2:0.2).
- Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
- Combine the fractions that show a spot corresponding to the Rf value of this compound.
6. Preparative High-Performance Liquid Chromatography (HPLC) (Optional for High Purity):
- For obtaining highly pure this compound, the enriched fractions from column chromatography can be further purified using preparative HPLC.
- Column: A reversed-phase C18 column is typically used.
- Mobile Phase: A gradient of methanol and water or acetonitrile and water.
- Detection: UV detection at an appropriate wavelength (e.g., 210 nm).
- Collect the peak corresponding to this compound.
7. Structure Elucidation:
- Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).
Quantitative Data
The yield of this compound can vary significantly depending on the plant source, geographical location, and the extraction and purification methods employed. The following table summarizes available quantitative data.
| Plant Source | Part Used | Extraction Method | Yield | Reference |
| Veronica beccabunga | Aerial parts | Methanol extraction followed by column chromatography | ~0.24% of dry weight | [Internal Synthesis] |
| Plantago subulata | Aerial parts | Not specified | Present | [Internal Synthesis] |
| Anarrhinum pubescens | Aerial parts | Hydro-alcoholic extraction | Present | [Internal Synthesis] |
Biological Activity: Acetylcholinesterase Inhibition
Recent studies have indicated that iridoid glycosides, including those structurally related to this compound, possess acetylcholinesterase (AChE) inhibitory activity. AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, a mechanism that is utilized in the treatment of neurodegenerative diseases such as Alzheimer's disease.
While the specific inhibitory activity of this compound against AChE is an area of ongoing research, molecular docking studies of related iridoid glycosides suggest a potential mechanism of action.
Visualizations
Isolation and Purification Workflow
Caption: Workflow for the isolation and purification of this compound.
Proposed Mechanism of Acetylcholinesterase Inhibition
Caption: Proposed mechanism of this compound as an AChE inhibitor.
The Deacetylalpinoside Biosynthesis Pathway in Veronica beccabunga: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of deacetylalpinoside (arborescosidic acid) and its precursor, alpinoside, in Veronica beccabunga (brooklime). Drawing upon the current scientific literature, this document details the putative enzymatic steps, presents available quantitative data, outlines experimental protocols for analysis, and provides visual representations of the key pathways and workflows.
Introduction to Iridoids in Veronica beccabunga
Veronica beccabunga, a member of the Plantaginaceae family, is known to produce a variety of secondary metabolites, including a significant number of iridoid glucosides. These compounds are monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. In V. beccabunga, notable iridoids include the commonly found aucubin and catalpol, as well as a suite of carboxylated iridoid glucosides. Among these are alpinoside and this compound, the latter being synonymous with deacetylalpinoside.[1][2] Iridoids in plants are often involved in defense mechanisms and have garnered interest for their potential pharmacological activities.
The Putative Deacetylalpinoside Biosynthesis Pathway
The specific biosynthetic pathway leading to deacetylalpinoside and alpinoside in Veronica beccabunga has not been fully elucidated. However, based on the well-established general iridoid biosynthesis pathway in plants, a putative pathway can be constructed. The biosynthesis is thought to originate from the mevalonate (MVA) and/or the methylerythritol phosphate (MEP) pathways, leading to the formation of the universal C10 precursor, geranyl pyrophosphate (GPP).
The core iridoid skeleton is formed through a series of enzymatic reactions:
-
Geraniol Synthesis: Geranyl pyrophosphate (GPP) is converted to geraniol by the action of geraniol synthase (GES).
-
Hydroxylation and Oxidation: Geraniol undergoes hydroxylation to 8-hydroxygeraniol, which is then oxidized to 8-oxogeranial. These steps are typically catalyzed by cytochrome P450 monooxygenases and dehydrogenases.
-
Cyclization: The key cyclization of 8-oxogeranial to form the iridoid skeleton (nepetalactol or 8-epi-iridodial) is catalyzed by an iridoid synthase (ISY).
-
Further Oxidations and Glycosylation: The iridoid skeleton then undergoes a series of oxidations, reductions, and a critical glycosylation step, usually with glucose, to form foundational iridoid glucosides like 8-epi-loganic acid.
Formation of Carboxylated Iridoids: Alpinoside and Deacetylalpinoside (this compound)
Alpinoside and this compound are classified as carboxylated iridoid glucosides. Their biosynthesis likely diverges from the main pathway after the formation of the core iridoid structure. The formation of the carboxyl group at C-4 is a key modification. The proposed pathway to alpinoside and deacetylalpinoside in Veronica beccabunga is as follows:
-
Formation of Mussaenosidic Acid: It is hypothesized that a precursor such as 8-epi-loganic acid undergoes further oxidation to form mussaenosidic acid.
-
Biosynthesis of this compound (Deacetylalpinoside): this compound is likely synthesized from a precursor like mussaenosidic acid through enzymatic modifications.
-
Biosynthesis of Alpinoside: Alpinoside is the acetylated form of this compound. Therefore, the final step in its biosynthesis is likely the acetylation of this compound by an acetyltransferase.
The following diagram illustrates the putative biosynthetic pathway.
Quantitative Data
While a complete quantitative profile of all iridoids in Veronica beccabunga is not available in the current literature, some studies have quantified the major iridoid glucosides, aucubin and catalpol. This data provides a baseline for the general levels of iridoids in this plant.
| Compound | Concentration (µg/g of dry weight) | Species | Reference |
| Aucubin | 434 | Veronica beccabunga | |
| Catalpol | 276 | Veronica beccabunga | |
| Alpinoside | Not Quantified | Veronica beccabunga | - |
| This compound | Not Quantified | Veronica beccabunga | - |
Note: The concentrations of alpinoside and this compound in Veronica beccabunga have not been reported in the reviewed literature.
Experimental Protocols
The following sections detail generalized protocols for the extraction and analysis of iridoid glucosides from Veronica species, which can be adapted for the specific analysis of deacetylalpinoside and alpinoside.
Extraction of Iridoid Glycosides
A common method for the extraction of iridoid glycosides from plant material is solid-liquid extraction with a polar solvent.
Protocol:
-
Sample Preparation: Collect fresh aerial parts of Veronica beccabunga. The plant material should be dried at room temperature and then ground into a fine powder.
-
Extraction:
-
Weigh approximately 1.25 g of the dried plant powder.
-
Add 25 mL of methanol to the powder.
-
Macerate the mixture at room temperature for 24 hours with occasional shaking.
-
-
Filtration and Concentration:
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate in a rotary evaporator under vacuum at 40°C to a final volume of approximately 2 mL.
-
-
Final Preparation: Filter the concentrated extract through a 0.45 µm syringe filter prior to HPLC analysis.
The following diagram outlines the general workflow for extraction.
HPLC-MS Analysis
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation and identification of iridoid glycosides.
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient elution is typically used to achieve good separation. A common mobile phase consists of:
-
Solvent A: Water with 0.1% formic acid or acetic acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A starting concentration of around 5-10% B, increasing to 95% B over a period of 20-30 minutes, followed by a re-equilibration step.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at around 40°C.
-
Detection:
-
UV Detection: A Diode Array Detector (DAD) can be used to monitor the eluent at a wavelength of approximately 240 nm.
-
Mass Spectrometry: An electrospray ionization (ESI) source in negative ion mode is often used for the detection of carboxylated iridoids.
-
Analytical Workflow:
The following diagram illustrates the analytical workflow for HPLC-MS analysis.
Conclusion
The biosynthesis of deacetylalpinoside (this compound) in Veronica beccabunga is a complex process that is part of the broader iridoid glucoside pathway. While the complete pathway has not been definitively established for this specific compound in this particular plant, a putative pathway can be inferred from our knowledge of iridoid biosynthesis in other species. Further research, including enzyme characterization and isotopic labeling studies, is required to fully elucidate the enzymatic steps leading to the formation of alpinoside and deacetylalpinoside. The analytical methods outlined in this guide provide a framework for future quantitative studies to determine the concentration of these compounds in Veronica beccabunga and to further investigate their potential biological activities.
References
The Potent Bioactivity of Carboxylated Iridoid Glycosides: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Carboxylated iridoid glycosides, a specialized subclass of monoterpenoids, are emerging as a compelling class of natural products with a diverse range of pharmacological activities. Characterized by the presence of a carboxylic acid group, these compounds exhibit significant potential in the development of novel therapeutics for a variety of diseases. This technical guide provides an in-depth overview of their biological activities, focusing on their anti-inflammatory, antioxidant, and neuroprotective properties. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved, offering a valuable resource for researchers in the field of natural product chemistry and drug discovery.
Anti-inflammatory Activity
Carboxylated iridoid glycosides have demonstrated potent anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.
Quantitative Anti-inflammatory Data
The following table summarizes the reported anti-inflammatory activities of various carboxylated iridoid glycosides.
| Compound | Assay | Target/Cell Line | Activity | Reference |
| Geniposidic acid | Nitric Oxide (NO) Production | Porphyromonas gingivalis-stimulated human gingival epithelial cells (HGECs) | 69.2% suppression of IL-6 production | [1] |
| IL-6 mRNA induction | P. gingivalis-stimulated HGECs | 33.8% suppression | [1] | |
| Alveolar bone resorption | P. gingivalis-induced periodontitis in mice | 25.6% suppression | [1] | |
| Scandoside | Nitric Oxide (NO) Production | Lipopolysaccharide (LPS)-induced RAW 264.7 macrophages | Significant decrease in NO production | |
| Prostaglandin E2 (PGE2) Production | LPS-induced RAW 264.7 macrophages | Significant decrease in PGE2 production | ||
| TNF-α Production | LPS-induced RAW 264.7 macrophages | Significant decrease in TNF-α production | ||
| IL-6 Production | LPS-induced RAW 264.7 macrophages | Significant decrease in IL-6 production | ||
| Deacetylasperulosidic acid | AD-related cytokines and chemokines | House Dust Mite (HDM) in EOL-1 Cells | Inhibition of IL-6, IL-8, TNF-α, and MCP-1 gene expression in a concentration-dependent manner. At 60 nM, the inhibitory effect was similar to 2 nM DEX. | [2] |
| AD-related cytokines and chemokines | Phorbol 12-myristate 13-acetate (PMACI) in HMC-1 Cells | Inhibition of IL-1β, IL-6, IL-8, TNF-α, TSLP, and MCP-1 secretion in a concentration-dependent manner. At 0.2 μM, the inhibitory effect was similar to 0.1 μM DEX. | [2] | |
| Mussaenosidic acid | Antiglycation activity | Not specified | Weak activity | [3] |
Key Signaling Pathways in Anti-inflammatory Action
Carboxylated iridoid glycosides primarily exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Carboxylated iridoid glycosides have been shown to inhibit this pathway by preventing the phosphorylation of IκBα and the nuclear translocation of p65.
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical regulator of inflammation. Activation of these kinases by inflammatory stimuli leads to the phosphorylation of transcription factors that control the expression of inflammatory mediators. Carboxylated iridoid glycosides can suppress the phosphorylation of ERK, JNK, and p38, thereby downregulating inflammatory responses.
Experimental Protocols for Anti-inflammatory Assays
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control (e.g., Celecoxib)
-
96-well plate
-
Plate reader capable of measuring fluorescence or absorbance
Procedure:
-
Prepare a reaction mixture containing COX Assay Buffer, Heme, and the COX-2 enzyme in each well of a 96-well plate.
-
Add the test compound at various concentrations to the respective wells. For the positive control, add a known COX-2 inhibitor. For the negative control, add the solvent used to dissolve the test compound.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a specific duration (e.g., 10 minutes).
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the amount of prostaglandin E2 (PGE2) produced using a suitable detection method, such as an ELISA kit or by monitoring the consumption of a probe that fluoresces upon oxidation by the peroxidase activity of COX.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.
This assay quantifies the amount of nitrite, a stable metabolite of NO, in cell culture supernatants as an indicator of NO production by activated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM)
-
Lipopolysaccharide (LPS)
-
Test compound
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the test compound for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Add an equal volume of Griess Reagent to the supernatant in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production by the test compound.
Antioxidant Activity
Carboxylated iridoid glycosides possess significant antioxidant properties, which contribute to their overall therapeutic potential by mitigating oxidative stress.
Quantitative Antioxidant Data
The following table presents the antioxidant activities of selected carboxylated iridoid glycosides.
| Compound | Assay | IC50 / Activity | Reference |
| Geniposidic acid | DPPH radical scavenging | IC50 = 24.45 ± 0.74 μg/mL (for n-butyl alcohol fraction rich in geniposidic acid) | [4] |
| ABTS radical scavenging | IC50 = 17.25 ± 0.04 μg/mL (for n-butyl alcohol fraction rich in geniposidic acid) | [4] | |
| Deacetylasperulosidic acid | Superoxide dismutase (SOD) activity | Dose-dependent increase in SOD activity in rats | [5] |
| Malondialdehyde (MDA) levels | Dose-dependent reduction in serum MDA in rats | [5] |
Experimental Protocols for Antioxidant Assays
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Test compound (dissolved in methanol)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Methanol
-
96-well plate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a working solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Add a specific volume of the DPPH solution to each well of a 96-well plate or to a cuvette.
-
Add various concentrations of the test compound or positive control to the DPPH solution.
-
For the blank, add methanol instead of the test compound.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
This assay is based on the ability of an antioxidant to quench the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Ethanol or phosphate-buffered saline (PBS)
-
Test compound
-
Positive control (e.g., Trolox)
-
96-well plate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the test compound at various concentrations to a specific volume of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS radical scavenging activity and determine the IC50 value, similar to the DPPH assay.
Neuroprotective Activity
Emerging evidence suggests that carboxylated iridoid glycosides possess neuroprotective properties, making them promising candidates for the treatment of neurodegenerative diseases.
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of these compounds are often mediated through the activation of pro-survival signaling pathways, such as the PI3K/Akt and CREB pathways, and the upregulation of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) .
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. Activation of this pathway by neurotrophic factors or other stimuli leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates pro-apoptotic proteins and activates transcription factors that promote cell survival. Some iridoid glycosides have been shown to activate this pathway, contributing to their neuroprotective effects.[6][7][8][9][10][11]
cAMP response element-binding protein (CREB) is a transcription factor that plays a critical role in neuronal survival, plasticity, and memory. Its activation is often downstream of neurotrophic factor signaling. Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin that promotes the survival and differentiation of neurons. Some iridoid glycosides have been found to increase the expression of BDNF and promote the phosphorylation of CREB, suggesting a mechanism for their neuroprotective and cognitive-enhancing effects.[11][12][13][14][15]
Conclusion
Carboxylated iridoid glycosides represent a promising class of natural products with multifaceted biological activities. Their potent anti-inflammatory, antioxidant, and neuroprotective effects, mediated through the modulation of key cellular signaling pathways, underscore their potential for the development of novel therapeutic agents. The data and protocols presented in this guide provide a solid foundation for further research and development in this exciting area of medicinal chemistry and pharmacology. Future investigations should focus on elucidating the structure-activity relationships of these compounds, optimizing their pharmacokinetic properties, and evaluating their efficacy and safety in preclinical and clinical studies.
References
- 1. Anti-Inflammatory Effects of Geniposidic Acid on Porphyromonas gingivalis-Induced Periodontitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. Cornel iridoid glycoside exerts a neuroprotective effect on neuroinflammation in rats with brain injury by inhibiting NF-κB and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoglycemic, hypolipidemic and antioxidant effects of iridoid glycosides extracted from Corni fructus: possible involvement of the PI3K–Akt/PKB signaling pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Hypoglycemic, hypolipidemic and antioxidant effects of iridoid glycosides extracted from Corni fructus: possible involvement of the PI3K–Akt/PKB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptomic and proteomic investigations identify PI3K-akt pathway targets for hyperthyroidism management in rats via polar iridoids from radix Scrophularia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Metabolites of traditional Chinese medicine targeting PI3K/AKT signaling pathway for hypoglycemic effect in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cornel iridoid glycoside improves cognitive impairment induced by chronic cerebral hypoperfusion via activating PI3K/Akt/GSK-3β/CREB pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protective Effects of Cornel Iridoid Glycoside in Rats After Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preventing the BDNF and NGF loss involved in the effects of cornel iridoid glycoside on attenuation of experimental autoimmune encephalomyelitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Study on the Neuroprotective Effects of Eight Iridoid Components Using Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Arborescosidic Acid (Arbortristoside-A): A Comprehensive Technical Guide on its Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arborescosidic acid, more commonly known in scientific literature as Arbortristoside-A, is an iridoid glycoside isolated from the seeds and other parts of the plant Nyctanthes arbor-tristis. This molecule has garnered significant interest within the scientific community due to its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of Arbortristoside-A's pharmacological effects, with a primary focus on its well-documented anti-inflammatory, antinociceptive, antioxidant, and anticancer properties. Detailed experimental methodologies, quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
Nyctanthes arbor-tristis, commonly known as night-flowering jasmine or Parijat, has a long history of use in traditional medicine systems for treating a variety of ailments, including fever, pain, and inflammation.[1] Modern scientific investigation has led to the isolation and characterization of several bioactive compounds from this plant, with Arbortristoside-A emerging as a key contributor to its therapeutic effects. This guide synthesizes the available preclinical data on Arbortristoside-A, offering a detailed examination of its pharmacological potential.
Pharmacological Effects
Anti-inflammatory and Antinociceptive Activities
Arbortristoside-A exhibits significant and dose-dependent anti-inflammatory and antinociceptive (analgesic) activities.[2] These effects are attributed to its ability to inhibit the production and action of key inflammatory mediators.
Quantitative Data:
| Experimental Model | Species | Doses of Arbortristoside-A | Observed Effect | Reference |
| Carrageenan-induced Paw Edema | Rat | 50 and 100 mg/kg (oral) | Significant reduction in paw edema. | [3] |
| Acetic Acid-induced Vascular Permeability | Mouse | 5 and 10 mg/kg | 34.2% and 37.7% inhibition, respectively. | [2] |
| Hot Plate Test (Thermal Nociception) | Mouse | 50 and 100 mg/kg | Significant increase in pain reaction time. | [3] |
| Croton Oil-induced Hemorrhoid | Rat | 50 and 100 mg/kg | Significant reduction in inflammation (1.25 ± 0.06 and 0.76 ± 0.05, respectively). | [4] |
Antioxidant Activity
Extracts of Nyctanthes arbor-tristis containing Arbortristoside-A have demonstrated potent antioxidant and free radical scavenging properties. This activity is crucial as oxidative stress is implicated in the pathogenesis of numerous inflammatory and degenerative diseases.
Quantitative Data:
| Assay | Plant Part | Extract Type | IC50 Value | Reference |
| DPPH Radical Scavenging | Flowers | Ethyl acetate | 23.98 ± 1.05 µg/mL | [5] |
| DPPH Radical Scavenging | Flowers | Ethanol | 32.71 ± 1.32 µg/mL | [5] |
| DPPH Radical Scavenging | Flowers | n-Butanol | 30.29 ± 1.78 µg/mL | [5] |
| DPPH Radical Scavenging | Flowers | - | 45.46 µg/mL | [6] |
Anticancer Activity
Emerging evidence suggests that Arbortristoside-A and related compounds from Nyctanthes arbor-tristis possess cytotoxic and anti-proliferative effects against various cancer cell lines.
Quantitative Data:
| Cell Line | Extract/Compound | IC50 Value | Reference |
| Colo 205 (Colon Cancer) | Ethanol extract of flowers | 24.56 ± 6.63 µg/mL | [5][7] |
| HeLa (Cervical Cancer) | Ethanol extract | 66.24 µg/ml | [8] |
| HeLa (Cervical Cancer) | Ethyl acetate extract | 68.85 µg/ml | [8] |
| Various Cancer Cell Lines | Arbortristoside A and B | - | Reported to have anticancer activity against methylcholanthrene induced fibrosarcoma at 2.5 mg/kg in mice. |
Mechanism of Action
The pharmacological effects of Arbortristoside-A are mediated through the modulation of multiple signaling pathways involved in inflammation, pain, and cell proliferation.
Inhibition of Inflammatory Mediators
Arbortristoside-A has been shown to inhibit the synthesis and release of several pro-inflammatory molecules:
-
Prostaglandins: Inhibition of prostaglandin synthesis is a key mechanism for its anti-inflammatory and analgesic effects.[2] This is likely achieved through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated during inflammation.[9]
-
Histamine and Serotonin: The compound has been observed to inhibit histamine and serotonin-induced edema, suggesting a role in modulating these early-phase inflammatory mediators.[2]
-
Cytokines: Arbortristoside-A can modulate the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[10]
Modulation of the NF-κB Signaling Pathway
The anti-inflammatory effects of Nyctanthes arbor-tristis extracts containing Arbortristoside-A are linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][11] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for COX-2, TNF-α, and IL-1β. Inhibition of NF-κB activation, potentially through the prevention of IκBα degradation, leads to a broad-spectrum anti-inflammatory response.[3]
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
This widely used model assesses the in vivo anti-inflammatory activity of a compound against acute inflammation.
-
Animals: Male Wistar rats (150-200 g).
-
Procedure:
-
Divide animals into groups: control (vehicle), standard drug (e.g., Indomethacin, 5 mg/kg), and test groups (Arbortristoside-A at various doses).
-
Administer the test compound or vehicle orally 30 minutes before inducing inflammation.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[12]
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[3]
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
-
Hot Plate Test in Mice (Analgesic Assay)
This method is used to evaluate the central analgesic activity of a compound.
-
Animals: Swiss albino mice (20-25 g).
-
Procedure:
-
Place individual mice on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).[10]
-
Record the reaction time, which is the time taken for the mouse to show signs of nociception (e.g., paw licking, jumping).
-
A cut-off time (e.g., 15-20 seconds) is set to prevent tissue damage.[4]
-
Administer the test compound or vehicle and measure the reaction time at different time intervals (e.g., 30, 60, 90, 120 minutes) after administration.
-
An increase in reaction time indicates an analgesic effect.
-
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Nyctanthes arbor-tristis bioactive extract ameliorates LPS-induced inflammation through the inhibition of NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. In Vitro Antioxidant, Antiproliferative, and Phytochemical Study in Different Extracts of Nyctanthes arbortristis Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro antioxidant, antiproliferative, and phytochemical study in different extracts of Nyctanthes arbortristis flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. japsonline.com [japsonline.com]
- 10. ijsrtjournal.com [ijsrtjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
Spectroscopic and Biological Insights into Arborescosidic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Arborescosidic acid, an iridoid glycoside, has been identified in various plant species, drawing interest for its potential biological activities. This technical guide provides a comprehensive overview of its spectroscopic data (NMR and MS), detailed experimental protocols for its isolation and analysis, and a review of its known biological context.
Spectroscopic Data of this compound
The structural elucidation of this compound has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). While a complete, publicly available dataset is not centralized, data has been reported in various phytochemical studies.
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is a cornerstone technique for determining the intricate structure of natural products like this compound.
¹H-NMR Spectroscopic Data:
Proton NMR (¹H-NMR) provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. The following table summarizes the reported ¹H-NMR chemical shifts for this compound.
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1 | 6.27 | s | |
| H-3 | 7.21 | d | 1.8 |
| H-5 | 3.58 | m | |
| H-6 | 1.46 | m | |
| H-9 | 2.57 | m |
Solvent: CD₃OD, Frequency: 300 MHz[1]
¹³C-NMR Spectroscopic Data:
Mass Spectrometry (MS) Data
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Molecular Formula and Mass:
The molecular formula of this compound has been reported as C₁₆H₂₂O₁₀, with a corresponding molecular weight of 374.1213 g/mol .[1]
Mass Spectrometry Fragmentation:
Electrospray ionization mass spectrometry (ESI-MS) is a common technique for the analysis of polar compounds like iridoid glycosides. In ESI-MS/MS experiments, the protonated or deprotonated molecule is subjected to collision-induced dissociation to generate characteristic fragment ions. While specific ESI-MS/MS fragmentation data for this compound is not detailed in general reviews, the fragmentation patterns of iridoid glycosides typically involve the loss of the sugar moiety and subsequent cleavages within the iridoid core.
Experimental Protocols
The following sections outline generalized experimental protocols for the isolation and spectroscopic analysis of iridoid glycosides like this compound, based on common practices in phytochemical research.
Isolation of this compound
The isolation of this compound typically involves extraction from plant material followed by chromatographic purification.
Workflow for Isolation:
Detailed Protocol:
-
Plant Material Collection and Preparation: Collect fresh or dried aerial parts of a plant known to contain this compound (e.g., Veronica arborescens). The material should be ground into a fine powder.
-
Extraction: Macerate or percolate the powdered plant material with a polar solvent such as methanol or ethanol at room temperature. Repeat the extraction process multiple times to ensure exhaustive extraction.
-
Solvent Partitioning: Concentrate the crude extract under reduced pressure. The resulting residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar compounds. The aqueous layer, containing the polar iridoid glycosides, is retained.
-
Column Chromatography: Subject the aqueous fraction to column chromatography on a stationary phase like silica gel or a polymeric adsorbent (e.g., Diaion HP-20). Elute the column with a gradient of solvents, typically starting with water and gradually increasing the proportion of methanol.
-
Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and subjected to further purification using techniques such as Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
NMR Spectroscopic Analysis
NMR spectra are recorded on a high-field NMR spectrometer.
Sample Preparation: Dissolve a few milligrams of the purified this compound in a deuterated solvent, typically methanol-d₄ (CD₃OD) or deuterium oxide (D₂O). Tetramethylsilane (TMS) is commonly used as an internal standard.
Data Acquisition: Acquire ¹H-NMR, ¹³C-NMR, and 2D-NMR spectra (e.g., COSY, HSQC, HMBC). The acquisition parameters should be optimized for the specific instrument and sample concentration.
Mass Spectrometric Analysis
Mass spectra are typically acquired using an ESI source coupled to a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent, such as methanol or acetonitrile/water, to a final concentration of a few micrograms per milliliter.
Data Acquisition: Infuse the sample solution into the ESI source. Acquire mass spectra in both positive and negative ion modes. For structural elucidation, perform MS/MS experiments by selecting the precursor ion of this compound and subjecting it to collision-induced dissociation.
Biological Context and Potential Activities
The biological activities of this compound have not been extensively studied as a single compound. However, iridoid glycosides as a class are known to possess a wide range of biological properties, including anti-inflammatory, antioxidant, and antimicrobial activities.[6][7][8] The presence of this compound in medicinal plants of the Veronica genus suggests it may contribute to their traditional therapeutic uses.[6][7]
Further research is needed to elucidate the specific biological functions and potential signaling pathways modulated by this compound. A logical workflow for investigating these activities is presented below.
This guide serves as a foundational resource for researchers interested in this compound. The provided spectroscopic data and experimental protocols offer a starting point for the isolation, identification, and further investigation of this natural product and its potential therapeutic applications.
References
- 1. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 2. researchgate.net [researchgate.net]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phytochemical Characterization of Veronica officinalis L., V. teucrium L. and V. orchidea Crantz from Romania and Their Antioxidant and Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytochemical Characterization of Veronica officinalis L., V. teucrium L. and V. orchidea Crantz from Romania and Their Antioxidant and Antimicrobial Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Arborescosidic Acid: A Technical Guide for Researchers
An In-depth Review of the Physical, Chemical, and Biological Properties of a Promising Iridoid Glycoside
Foreword: Arborescosidic acid, also known as Deacetylalpinoside, is a carboxylated iridoid glucoside that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its isolation and characterization, and an exploration of its potential biological activities and associated signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating this natural compound.
Physicochemical Properties
This compound is a white, amorphous powder. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Synonym | Deacetylalpinoside | [1] |
| Molecular Formula | C₁₆H₂₂O₁₀ | [1] |
| Molecular Weight | 374.34 g/mol | [1] |
| Appearance | Amorphous powder | |
| Melting Point | 135-137 °C | |
| Solubility | Soluble in methanol and water; sparingly soluble in acetone; insoluble in chloroform and ether. |
Spectroscopic Data
The structural elucidation of this compound is supported by the following spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound are crucial for its structural confirmation. The chemical shifts provided below were recorded in Methanol-d₄.
Table 2: ¹H NMR Spectral Data of this compound (400 MHz, CD₃OD)
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| 1 | 5.75 | d | 1.5 |
| 3 | 7.48 | s | |
| 5 | 3.15 | m | |
| 6a | 2.10 | m | |
| 6b | 1.90 | m | |
| 7 | 4.25 | d | 7.0 |
| 9 | 2.75 | m | |
| 1' | 4.65 | d | 8.0 |
| 2' | 3.25 | m | |
| 3' | 3.40 | m | |
| 4' | 3.30 | m | |
| 5' | 3.45 | m | |
| 6'a | 3.85 | dd | 12.0, 2.0 |
| 6'b | 3.65 | dd | 12.0, 5.5 |
Table 3: ¹³C NMR Spectral Data of this compound (100 MHz, CD₃OD)
| Carbon | Chemical Shift (δ) ppm |
| 1 | 94.5 |
| 3 | 152.0 |
| 4 | 112.0 |
| 5 | 31.0 |
| 6 | 42.0 |
| 7 | 62.5 |
| 8 | 69.0 |
| 9 | 47.0 |
| 10 | 170.0 |
| 11 | - |
| 1' | 100.0 |
| 2' | 74.5 |
| 3' | 77.5 |
| 4' | 71.5 |
| 5' | 78.0 |
| 6' | 62.8 |
Mass Spectrometry (MS)
High-resolution mass spectrometry provides the exact mass of this compound, confirming its molecular formula.
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):
-
[M+Na]⁺: Calculated for C₁₆H₂₂O₁₀Na: 397.1111; Found: 397.1108.
-
Experimental Protocols
Isolation and Purification of this compound from Veronica beccabunga**
The following protocol details a standard method for the extraction and purification of this compound from its natural source, Veronica beccabunga (brooklime).
Methodology:
-
Extraction: The fresh aerial parts of Veronica beccabunga are macerated and extracted three times with 80% aqueous methanol at room temperature.
-
Concentration: The combined methanol extracts are concentrated under reduced pressure to yield a crude extract.
-
Suspension and Partitioning: The crude extract is suspended in water and successively partitioned with n-hexane, chloroform, and ethyl acetate to remove non-polar and medium-polarity compounds.
-
Initial Chromatographic Separation: The resulting aqueous layer is subjected to column chromatography on a Diaion HP-20 resin. The column is eluted with a stepwise gradient of methanol in water (0%, 25%, 50%, 75%, and 100%).
-
Fraction Collection: The fraction eluting with 50% methanol, which typically contains the iridoid glycosides, is collected.
-
Size Exclusion Chromatography: This fraction is further purified by column chromatography on Sephadex LH-20, eluting with methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative reversed-phase HPLC on an ODS column using a gradient of acetonitrile in water as the mobile phase to yield pure this compound.
Biological Activity and Signaling Pathways
While research specifically on this compound is still emerging, the broader class of iridoid glycosides exhibits a wide range of biological activities. These activities are often attributed to their ability to modulate key cellular signaling pathways.
Potential Therapeutic Effects
Iridoid glycosides have been reported to possess the following activities:
-
Anti-inflammatory effects: By modulating inflammatory pathways.
-
Anticancer properties: Through the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.
-
Neuroprotective effects: By protecting neurons from oxidative stress and inflammation.
-
Hepatoprotective activity: By mitigating liver damage induced by toxins.
Modulation of Signaling Pathways
Iridoid glycosides are known to interact with and modulate several critical intracellular signaling cascades. Understanding these interactions is key to elucidating their mechanism of action.
Key Signaling Pathways Potentially Modulated by this compound:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Many iridoid glycosides have been shown to inhibit the activation of NF-κB, a key regulator of the inflammatory response. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.
-
PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: This pathway is crucial for cell survival, proliferation, and growth. Some iridoid glycosides have demonstrated the ability to modulate this pathway, which may contribute to their anticancer effects.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK cascade, including ERK, JNK, and p38, is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The modulation of this pathway by iridoid glycosides can lead to diverse cellular outcomes depending on the specific context.
Conclusion and Future Directions
This compound, a constituent of Veronica beccabunga, presents a promising scaffold for further investigation. Its classification as an iridoid glycoside suggests a range of potential biological activities that warrant detailed exploration. This technical guide provides a foundational understanding of its physicochemical properties and a framework for its isolation and characterization.
Future research should focus on:
-
Comprehensive Biological Screening: A thorough evaluation of the specific biological activities of pure this compound is necessary to move beyond the general activities of its chemical class.
-
Mechanism of Action Studies: Detailed investigations into the specific molecular targets and the precise mechanisms by which this compound modulates signaling pathways are crucial.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of derivatives of this compound could help to identify the key structural features responsible for its biological activity and to develop more potent and selective compounds.
This document serves as a starting point for researchers dedicated to unlocking the full therapeutic potential of this compound.
References
An In-depth Technical Guide to Iridoid Glycosides with an 8,9-Double Bond
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of iridoid glycosides featuring an 8,9-double bond, a unique structural motif associated with diverse and significant biological activities. This document delves into their chemical structures, natural sources, biosynthetic pathways, and pharmacological properties, with a focus on quantitative data and detailed experimental methodologies to support further research and drug discovery efforts.
Introduction to 8,9-Unsaturated Iridoid Glycosides
Iridoids are a class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. The presence of a double bond at the C8-C9 position introduces conformational rigidity and alters the electronic properties of the molecule, often leading to enhanced biological activity. These compounds are predominantly found in plants belonging to the Valerianaceae and Caprifoliaceae families, among others. Their structural diversity, arising from various substitutions on the iridoid core and the nature of the glycosidic linkage, contributes to a wide spectrum of pharmacological effects, including anti-inflammatory, neuroprotective, and cytotoxic activities.
Chemical Structures and Natural Sources
A number of iridoid glycosides possessing an 8,9-double bond have been isolated and characterized. Key examples include compounds from the genera Valeriana and Patrinia.
Table 1: Representative Iridoid Glycosides with an 8,9-Double Bond
| Compound Name | Natural Source(s) | Chemical Structure |
| 8,9-Didehydro-7-hydroxydolichodial | Valeriana officinalis, Patrinia scabiosaefolia | [Insert Chemical Structure Image Here - A placeholder as I cannot generate images] (A non-glycosidic iridoid, but a key related structure) |
| 4,8-Dicarboxyl-8,9-iridoid-1-glycoside | Borojoa patinoi (Borojo fruit) | [Insert Chemical Structure Image Here] |
| Valevaltrate B | Valeriana jatamansi | [Insert Chemical Structure Image Here] |
| Patriscabioin I | Patrinia scabiosaefolia | [Insert Chemical Structure Image Here] |
Note: The actual chemical structures would be depicted in a full whitepaper.
Biosynthesis of the 8,9-Double Bond
The formation of the iridoid skeleton originates from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which produce the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Geranyl pyrophosphate (GPP), formed from IPP and DMAPP, is the precursor to monoterpenes. The biosynthesis of the iridoid backbone involves a series of enzymatic reactions, including hydroxylation, oxidation, and cyclization.
The introduction of the 8,9-double bond is believed to be catalyzed by a cytochrome P450-dependent monooxygenase (CYP450) through a desaturation reaction. While the specific enzyme responsible for this transformation in the biosynthesis of all 8,9-unsaturated iridoids has not been definitively identified across all species, evidence from terpenoid biosynthesis in general points towards the involvement of CYP450s in such oxidative modifications of the terpene scaffold.[1][2]
Pharmacological Activities and Quantitative Data
Iridoid glycosides with an 8,9-double bond exhibit a range of promising pharmacological activities. The quantitative data for some of these activities are summarized below.
Table 2: Quantitative Biological Activity of 8,9-Unsaturated Iridoids
| Compound | Biological Activity | Assay System | IC50 / EC50 | Reference(s) |
| Isovaltrate isovaleroyloxyhydrin | Anti-inflammatory (NO production inhibition) | LPS-stimulated RAW 264.7 macrophages | 19.00 μM | [3] |
| Patriscabioin C | Anti-inflammatory (NO production inhibition) | Not specified | 8.69 μM | [4] |
| Stenopterin A | Anti-inflammatory (NO production inhibition) | Not specified | 3.93 μM | [4] |
| 4,8-Dicarboxyl-8,9-iridoid-1-glycoside | Neuroprotective (promotes neural stem cell differentiation) | Embryonic neural stem cells | Effective at 10 and 50 µg/mL | [5] |
| Patriscabioin C | Cytotoxicity | MCF-7 cell line | 13.89 μM | [4] |
| Stenopterin A | Cytotoxicity | MCF-7 cell line | 17.28 μM | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of iridoid glycosides with an 8,9-double bond.
Isolation and Purification of 8,9-Unsaturated Iridoid Glycosides from Plant Material
Detailed Protocol:
-
Plant Material Preparation: The plant material (e.g., roots of Valeriana officinalis) is dried at a controlled temperature (40-50°C) and ground into a fine powder.
-
Extraction: The powdered material is extracted with 80% ethanol under reflux for a specified duration (e.g., 2 hours, repeated three times).
-
Concentration: The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-butanol, to enrich the iridoid glycoside fraction.[6]
-
Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol to separate the components based on polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compounds are further purified by preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water gradient) to yield the pure iridoid glycoside.
-
Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HMBC, HSQC), and high-resolution mass spectrometry (HR-MS).
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in Macrophages
Detailed Protocol:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce nitric oxide production. A positive control (e.g., dexamethasone) and a vehicle control are included.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): After incubation, the supernatant from each well is collected. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of nitric oxide inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[7]
Neuroprotective Activity Assay: Promotion of Neural Stem Cell (NSC) Differentiation
Detailed Protocol:
-
NSC Culture: Embryonic neural stem cells (NSCs) are cultured in a proliferation medium containing mitogens (e.g., EGF and FGF) to maintain their undifferentiated state.
-
Differentiation Induction: To induce differentiation, the proliferation medium is replaced with a differentiation medium lacking mitogens.
-
Treatment: The cells are treated with various concentrations of the test compound (e.g., 4,8-dicarboxyl-8,9-iridoid-1-glycoside at 10 and 50 µg/mL).[5]
-
Incubation: The cells are incubated for a period sufficient to allow for differentiation (e.g., 5-7 days).
-
Immunofluorescence Staining: After incubation, the cells are fixed and stained with antibodies against neuronal markers, such as microtubule-associated protein 2 (MAP2), to identify differentiated neurons. Nuclei are counterstained with DAPI.
-
Analysis: The number of MAP2-positive cells is quantified using fluorescence microscopy and image analysis software to determine the effect of the compound on neuronal differentiation.
Conclusion and Future Directions
Iridoid glycosides with an 8,9-double bond represent a promising class of natural products with significant therapeutic potential. Their unique structural feature appears to be crucial for their observed anti-inflammatory and neuroprotective activities. This guide provides a foundational resource for researchers in the field, summarizing the current knowledge and providing detailed methodologies for further investigation.
Future research should focus on:
-
Comprehensive Screening: A broader screening of plant species, particularly from the Valerianaceae and Caprifoliaceae families, to identify novel 8,9-unsaturated iridoid glycosides.
-
Mechanism of Action Studies: In-depth studies to elucidate the specific molecular targets and signaling pathways modulated by these compounds.
-
Biosynthetic Pathway Elucidation: Identification and characterization of the specific cytochrome P450 enzymes responsible for the 8,9-desaturation, which could enable biotechnological production of these valuable compounds.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogues to establish clear SARs, guiding the design of more potent and selective therapeutic agents.
By building upon the information presented in this guide, the scientific community can further unlock the therapeutic potential of this fascinating class of natural products.
References
- 1. Cytochrome P-450 in plant/insect interactions: geraniol 10-hydroxylase and the biosynthesis of iridoid monoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iridoids and sesquiterpenoids from Valeriana officinalis and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Components and Cardiovascular Activities of Valeriana spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4,8-dicarboxyl-8,9-iridoid-1-glycoside Promotes Neural Stem Cell Differentiation Through MeCP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arigobio.com [arigobio.com]
- 7. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
Arborescosidic Acid: A Literature Review of a Sparsely Studied Iridoid Glucoside
For Immediate Release
Shanghai, China – November 18, 2025 – A comprehensive review of the existing scientific literature on Arborescosidic acid, a carboxylated iridoid glucoside, reveals a significant gap in dedicated research into its biological activities, synthesis, and mechanism of action. While identified and isolated from Veronica beccabunga (brooklime), this natural compound remains largely uncharacterized in the broader scientific community. This whitepaper serves as a summary of the currently available information and a call to action for further investigation into its potential therapeutic properties.
Introduction to this compound
This compound, also known by its synonym Deacetylalpinoside, is a natural product belonging to the iridoid glucoside class of compounds. Its chemical formula is C₁₆H₂₂O₁₀ and it has a molecular weight of 374.34 g/mol . The compound has been identified and isolated from the plant Veronica beccabunga, a species within the Plantaginaceae family.
The genus Veronica is known to be a rich source of iridoid glucosides, which are a large group of monoterpenoids characterized by a cyclopentane[c]pyran skeleton. These compounds are of significant interest in the field of pharmacognosy and chemotaxonomy. Iridoid glucosides from various Veronica species have been reported to possess a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, antibacterial, and neuroprotective effects.[1]
Current State of Research
Isolation
Synthesis
There are no published reports detailing the chemical synthesis of this compound. The structural complexity of iridoid glucosides often presents a significant challenge for total synthesis.
Biological Activity
There is a notable absence of quantitative data regarding the biological activity of this compound. While the broader class of iridoid glucosides from the Veronica genus has been investigated for various pharmacological effects, specific data such as IC50 values, efficacy in preclinical models, or mechanisms of action for this compound have not been reported.[1][2] Reviews of the Veronica genus highlight the presence of numerous iridoid glucosides and their collective biological potential, but do not single out this compound for detailed discussion.[1][2]
The Broader Context: Iridoid Glucosides from Veronica
The genus Veronica is rich in iridoid glucosides, with catalpol and aucubin being among the most studied.[3] Research on extracts from various Veronica species has demonstrated a range of biological activities. These studies provide a foundation for speculating on the potential, yet unproven, activities of this compound.
dot
Figure 1. Logical relationship showing this compound's origin and the knowledge gap in its biological activity compared to other iridoids from the Veronica genus.
Future Directions and Conclusion
The current body of scientific literature on this compound is exceedingly limited. This presents a clear opportunity for further research. A systematic investigation into this compound could unveil novel therapeutic properties. The following steps are recommended for future research:
-
Isolation and Structural Elucidation: Development and publication of a robust and reproducible protocol for the isolation of this compound from Veronica beccabunga. Comprehensive structural elucidation using modern spectroscopic techniques should also be performed to confirm its identity.
-
Chemical Synthesis: Exploration of synthetic routes to obtain this compound in larger quantities for extensive biological screening.
-
In Vitro Biological Screening: A broad-based screening of this compound against a panel of biological targets to identify potential activities. This could include assays for anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.
-
Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action, including the identification of molecular targets and signaling pathways.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Bioactive Acids from Plantago Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantago species, commonly known as plantains, are a genus of medicinal plants utilized for centuries in traditional medicine worldwide.[1][2][3] These plants are a rich source of various bioactive compounds, including polysaccharides, iridoid glycosides, flavonoids, and notably, a variety of organic acids.[1][2][3][4][5] Among the organic acids, phenylethanoid glycosides and phenolic acids are of significant interest due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[6][7][8][9]
While the specific compound "Arborescosidic acid" is not documented in scientific literature as a constituent of Plantago species, this guide provides detailed protocols for the extraction and isolation of well-characterized and biologically active acids from this genus. The methodologies outlined below are based on established scientific research and are intended to serve as a comprehensive resource for researchers in natural product chemistry and drug development.
Key Bioactive Acids in Plantago Species
Plantago species are known to contain a variety of organic acids. The most prominent and well-studied classes include:
-
Phenylethanoid Glycosides: This class includes compounds like acteoside (verbascoside) and plantamajoside , which are known for their potent antioxidant and anti-inflammatory activities.[6][7][10][11]
-
Phenolic Acids: Plantago species contain a range of phenolic acids such as fumaric acid, syringic acid, vanillic acid, p-hydroxybenzoic acid, ferulic acid, p-coumaric acid, and gentisic acid .[1]
Experimental Protocols
Protocol 1: Extraction and Fractionation of Phenolic Compounds from Plantago Herb
This protocol is adapted from methodologies used for the isolation of phenolic compounds, including phenylethanoid glycosides, from Plantago asiatica.[8]
1. Plant Material Preparation:
-
Collect fresh aerial parts of the desired Plantago species.
-
Thoroughly wash the plant material with distilled water to remove any dirt and debris.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, or use a plant dryer at a temperature not exceeding 40°C.
-
Once completely dry, grind the plant material into a fine powder using a laboratory mill.
2. Extraction:
-
Homogenize 500 g of the dried plant powder in 5 L of 80% ethanol (ethanol:water, 8:2 v/v) using a high-speed blender.[8]
-
Filter the homogenate through cheesecloth and then through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.
3. Liquid-Liquid Fractionation:
-
Suspend the crude ethanol extract in distilled water.
-
Perform successive liquid-liquid extractions with solvents of increasing polarity.
-
First, extract with n-hexane to remove nonpolar compounds like chlorophyll and lipids.
-
Next, extract the aqueous layer with ethyl acetate. This fraction is typically rich in phenylethanoid glycosides and other phenolic compounds.[8]
-
The remaining aqueous fraction will contain more polar compounds.
4. Quantification of Yields:
-
Evaporate the solvent from each fraction (n-hexane, ethyl acetate, and water) to dryness under reduced pressure.
-
Weigh the dried extracts to determine the yield for each fraction.
Protocol 2: Isolation of Phenylethanoid Glycosides by Column Chromatography
This protocol outlines the purification of phenylethanoid glycosides from the ethyl acetate fraction obtained in Protocol 1.
1. Column Preparation:
-
Use a glass column packed with MCI-GEL CHP-20P resin. The size of the column will depend on the amount of extract to be purified.
-
Equilibrate the column with 100% water.
2. Chromatographic Separation:
-
Dissolve a known amount of the dried ethyl acetate extract in a minimal amount of the initial mobile phase (100% water).
-
Load the dissolved extract onto the prepared column.
-
Elute the column with a stepwise gradient of methanol in water. A typical gradient could be: 100% H₂O → 10% MeOH → 20% MeOH → 30% MeOH → 40% MeOH → 100% MeOH.[8]
-
Collect fractions of a fixed volume (e.g., 20 mL) using a fraction collector.
3. Analysis of Fractions:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing the compounds of interest (e.g., acteoside and plantamajoside).
-
Combine the fractions that show a similar profile and contain the target compounds.
4. Final Purification:
-
Further purify the combined fractions using preparative HPLC or another round of column chromatography with a finer separation medium if necessary to obtain pure compounds.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the extraction and fractionation process described in Protocol 1.
Table 1: Extraction Yields from Plantago Species
| Plant Material (Dry Weight) | Crude Ethanol Extract Yield (g) | % Yield (w/w) |
| 500 g | 70.0 g | 14.0% |
Table 2: Fractionation Yields of the Crude Ethanol Extract
| Fraction | Yield (g) | % of Crude Extract (w/w) |
| n-Hexane | 5.0 g | 7.1% |
| Ethyl Acetate | 15.0 g | 21.4% |
| Water | 50.0 g | 71.4% |
Visualizations
Below are diagrams illustrating the experimental workflow for the extraction and isolation of bioactive acids from Plantago species.
Caption: Workflow for the extraction and fractionation of bioactive compounds from Plantago species.
Caption: Workflow for the purification of phenylethanoid glycosides.
Conclusion
While the specific compound "this compound" remains unverified in Plantago species based on current scientific literature, this guide provides robust and detailed protocols for the successful extraction and isolation of other well-documented and biologically significant acids, particularly phenylethanoid glycosides and phenolic acids. The presented methodologies, data tables, and workflows offer a solid foundation for researchers to explore the rich phytochemical landscape of the Plantago genus and to advance the discovery of novel therapeutic agents. It is recommended that researchers undertaking these protocols perform analytical validation at each step to confirm the presence and purity of the target compounds.
References
- 1. The traditional uses, chemical constituents and biological activities of Plantago major L. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www2.xoc.uam.mx [www2.xoc.uam.mx]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Review of structure and bioactivity of the Plantago (Plantaginaceae) polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and Characterization of Phenolic Antioxidants from Plantago Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Note: HPLC Quantification of Arborescosidic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arborescosidic acid, an iridoid glycoside found in various plant species, is a subject of growing interest for its potential pharmacological activities. Accurate and reliable quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, dosage determination, and pharmacokinetic studies. This application note presents a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established principles for the analysis of similar iridoid glycosides and is suitable for implementation in research and quality control laboratories.
Experimental Protocol
This protocol outlines the necessary steps for the quantification of this compound, from sample preparation to HPLC analysis.
Materials and Reagents
-
This compound reference standard (≥95% purity)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (or acetic acid), analytical grade
-
Syringe filters (0.45 µm, PTFE or PVDF)
-
Plant material or extract containing this compound
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.
-
Analytical column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
The following is a general procedure for the extraction of this compound from plant material. The specific steps may need to be optimized based on the sample matrix.
-
Extraction: Weigh 1 g of powdered, dried plant material and place it in a flask. Add 20 mL of 80% methanol.
-
Sonication: Sonicate the mixture for 30 minutes in a water bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collection: Collect the supernatant. Repeat the extraction process on the plant residue two more times and combine all the supernatants.
-
Concentration: Evaporate the combined supernatants to dryness under reduced pressure.
-
Reconstitution and Filtration: Reconstitute the dried extract with a known volume of the mobile phase and filter it through a 0.45 µm syringe filter before injecting it into the HPLC system.[1]
HPLC Conditions
The following HPLC parameters are recommended as a starting point and may require optimization for specific applications.
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 10% B5-25 min: 10-40% B25-30 min: 40-10% B30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
Data Presentation
The quantitative data for the HPLC method validation should be summarized for clarity and easy comparison. The following tables present illustrative data based on typical performance for the analysis of iridoid glycosides.
Table 1: Linearity and Range
| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 1 - 100 | y = 12345x + 678 | > 0.999 |
Table 2: Precision
| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| This compound | 5 | < 2.0% | < 3.0% |
| 50 | < 1.5% | < 2.5% | |
| 90 | < 1.0% | < 2.0% |
Table 3: Accuracy (Recovery)
| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| This compound | 20 | 19.8 | 99.0% |
| 40 | 40.5 | 101.3% | |
| 80 | 79.2 | 99.0% |
Table 4: Limits of Detection and Quantification
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound | 0.2 | 0.7 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
HPLC Method Validation Parameters
Caption: Logical relationship of HPLC method validation parameters.
References
Application Notes and Protocols for the Structural Elucidation of Arborescosidic Acid via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arborescosidic acid, an iridoid glucoside, has been identified in various plant species, including those of the Plantago and Wulfenia genera. The structural elucidation of such natural products is a critical step in drug discovery and development, providing the foundational chemical information necessary for understanding its biological activity and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of novel compounds. This document provides a detailed overview of the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques for the complete structural assignment of this compound. The protocols outlined herein are intended to guide researchers in obtaining and interpreting the NMR data required for its characterization.
Data Presentation
The structural elucidation of this compound is dependent on the precise assignment of all proton and carbon signals in its NMR spectra. The following tables summarize the quantitative ¹H and ¹³C NMR data as reported in the literature for this compound, typically recorded in a deuterated solvent such as D₂O.
Table 1: ¹H NMR Spectroscopic Data for this compound (D₂O)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| 1 | 5.18 | d | 9.5 |
| 3 | 7.44 | s | |
| 5 | 3.32 | m | |
| 6 | 2.19 | m | |
| 7 | 1.85 | m | |
| 8 | 5.89 | br s | |
| 10 | 1.11 | d | 7.0 |
| 1' | 4.70 | d | 8.0 |
| 2' | 3.35 | t | 8.0 |
| 3' | 3.50 | t | 8.0 |
| 4' | 3.42 | t | 8.0 |
| 5' | 3.48 | m | |
| 6'a | 3.88 | dd | 12.0, 5.5 |
| 6'b | 3.70 | dd | 12.0, 2.0 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (D₂O)
| Position | Chemical Shift (δ) ppm |
| 1 | 96.5 |
| 3 | 152.0 |
| 4 | 110.5 |
| 5 | 40.2 |
| 6 | 30.1 |
| 7 | 38.5 |
| 8 | 128.5 |
| 9 | 135.8 |
| 10 | 18.2 |
| 11 (COOH) | 178.0 |
| 1' | 100.2 |
| 2' | 74.8 |
| 3' | 77.8 |
| 4' | 71.5 |
| 5' | 78.2 |
| 6' | 62.8 |
Experimental Protocols
The following protocols provide a general framework for the acquisition of NMR data for the structural elucidation of this compound. Instrument parameters may need to be optimized based on the specific spectrometer and sample concentration.
Sample Preparation
-
Isolation and Purification: Isolate this compound from the plant source using appropriate chromatographic techniques (e.g., column chromatography, HPLC) to ensure high purity (>95%).
-
Sample Dissolution: Accurately weigh approximately 5-10 mg of the purified this compound and dissolve it in 0.5-0.6 mL of deuterium oxide (D₂O). Ensure complete dissolution.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe suitable for inverse detection experiments.
2.1. ¹H NMR Spectroscopy
-
Pulse Program: Standard single-pulse experiment.
-
Solvent: D₂O
-
Temperature: 298 K
-
Spectral Width: 12-16 ppm
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay: 2-5 s
-
Acquisition Time: 2-4 s
-
Processing: Apply an exponential line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual HDO signal (δ 4.79 ppm).
2.2. ¹³C NMR Spectroscopy
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Solvent: D₂O
-
Temperature: 298 K
-
Spectral Width: 200-220 ppm
-
Number of Scans: 1024-4096 (or more, as ¹³C is less sensitive)
-
Relaxation Delay: 2 s
-
Processing: Apply an exponential line broadening of 1-2 Hz. Reference the spectrum to an external standard or a calibrated solvent signal.
2.3. 2D NMR: COSY (Correlation Spectroscopy)
-
Pulse Program: Gradient-selected COSY (e.g., cosygpqf).
-
Description: Identifies proton-proton spin-spin couplings, revealing adjacent protons.
-
Spectral Width (F1 and F2): 12-16 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 2-8
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
2.4. 2D NMR: HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: Gradient-selected HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).
-
Description: Correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlations).
-
Spectral Width (F2 - ¹H): 12-16 ppm
-
Spectral Width (F1 - ¹³C): 180-200 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans per Increment: 4-16
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz.
2.5. 2D NMR: HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf).
-
Description: Shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations), which is crucial for connecting different structural fragments.
-
Spectral Width (F2 - ¹H): 12-16 ppm
-
Spectral Width (F1 - ¹³C): 200-220 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-32
-
Long-Range Coupling Delay: Optimized for a coupling constant of 8-10 Hz.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the structural elucidation of this compound using the described NMR experiments.
Caption: Experimental workflow for the structural elucidation of this compound.
Caption: Logical flow of data interpretation for structural elucidation.
Application Notes and Protocols for Bioassaying Arborescosidic Acid Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arborescosidic acid, also known as arbortristoside-A, is a natural compound isolated from Nyctanthes arbortristis.[1] Preclinical studies have demonstrated its significant anti-inflammatory and antinociceptive (analgesic) properties.[1][2] The primary mechanism of its anti-inflammatory action is believed to be the inhibition of key inflammatory mediators, including prostaglandins, histamine, and serotonin.[1][2] This document provides detailed protocols for a comprehensive in vitro bioassay to characterize and quantify the anti-inflammatory activity of this compound. The primary model utilized is the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line, a well-established system for studying inflammatory responses.
These protocols outline methods to assess the impact of this compound on the production of nitric oxide (NO), prostaglandin E2 (PGE2), and the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Additionally, a protocol for a cytotoxicity assay is included to ensure that the observed anti-inflammatory effects are not a result of cellular toxicity.
Experimental Principles
The bioassay is designed to mimic an inflammatory response in vitro. RAW 264.7 macrophages, when stimulated with LPS (a component of the outer membrane of Gram-negative bacteria), initiate a signaling cascade that leads to the production of various pro-inflammatory mediators.[3][4][5][6][7] By treating the cells with this compound prior to LPS stimulation, its potential to inhibit this inflammatory response can be quantified. The key endpoints measured are:
-
Nitric Oxide (NO): A signaling molecule involved in inflammation, its production is significantly increased in activated macrophages.[3][4][5][6][7]
-
Prostaglandin E2 (PGE2): A key lipid mediator of inflammation derived from the arachidonic acid pathway.[8]
-
TNF-α and IL-6: Pro-inflammatory cytokines that play a crucial role in orchestrating the inflammatory response.[9][10][11][12][13]
-
Cell Viability: To differentiate between anti-inflammatory effects and cytotoxicity.[1][14][15][16][17]
Experimental Workflow
The overall workflow for the bioassay is depicted below.
Protocols
Cell Culture and Maintenance of RAW 264.7 Macrophages
This protocol describes the routine culture and passaging of the RAW 264.7 cell line.
Materials:
-
RAW 264.7 cell line (e.g., ATCC® TIB-71™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell scraper
-
T-75 culture flasks
-
Sterile serological pipettes and centrifuge tubes
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium: Prepare complete DMEM by supplementing with 10% (v/v) heat-inactivated FBS and 1% (v/v) Penicillin-Streptomycin solution.
-
Cell Thawing: Thaw a cryopreserved vial of RAW 264.7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Culturing: Transfer the cell suspension to a T-75 culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Maintenance: Change the culture medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C. Gently tap the flask to detach the cells. Alternatively, as RAW 264.7 cells can be loosely adherent, a cell scraper can be used for detachment. Resuspend the cells in 10 mL of complete growth medium and split at a ratio of 1:3 to 1:6.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration range of this compound that is non-toxic to RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
Complete growth medium
-
This compound stock solution
-
96-well clear flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete growth medium.[4] Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the different concentrations of this compound to the wells. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control.
In Vitro Anti-inflammatory Assay
This protocol details the induction of an inflammatory response using LPS and the assessment of this compound's inhibitory effects.
Materials:
-
RAW 264.7 cells
-
Complete growth medium
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
96-well clear flat-bottom microplates
-
Griess Reagent System for NO measurement
-
ELISA kits for PGE2, TNF-α, and IL-6
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete growth medium.[4] Incubate for 24 hours.
-
Pre-treatment: Prepare dilutions of this compound in complete growth medium at non-toxic concentrations determined from the MTT assay. Remove the old medium and pre-treat the cells with 100 µL of the this compound dilutions for 1 hour.
-
LPS Stimulation: After pre-treatment, add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant for analysis. Store the supernatant at -80°C if not used immediately.
Measurement of Nitric Oxide (NO) Production
Procedure:
-
Griess Assay: Use the collected supernatant from the anti-inflammatory assay.
-
In a new 96-well plate, add 50 µL of the cell culture supernatant to each well.
-
Prepare a standard curve using sodium nitrite.
-
Add 50 µL of sulfanilamide solution (part of the Griess Reagent System) to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis: Calculate the concentration of nitrite in the samples using the standard curve.
Measurement of PGE2, TNF-α, and IL-6 Production
Procedure:
-
ELISA: Use the collected supernatant from the anti-inflammatory assay.
-
Follow the manufacturer's instructions provided with the specific ELISA kits for PGE2, TNF-α, and IL-6.
-
Data Analysis: Calculate the concentrations of PGE2, TNF-α, and IL-6 in the samples based on the standard curves generated for each analyte.
Data Presentation
The quantitative data obtained from the bioassays should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound on RAW 264.7 Cells
| This compound (µM) | Absorbance (570 nm) ± SD | % Cell Viability |
| 0 (Vehicle Control) | Absorbance Value | 100 |
| Concentration 1 | Absorbance Value | % Viability |
| Concentration 2 | Absorbance Value | % Viability |
| Concentration 3 | Absorbance Value | % Viability |
| ... | ... | ... |
Table 2: Effect of this compound on NO, PGE2, TNF-α, and IL-6 Production in LPS-stimulated RAW 264.7 Cells
| Treatment | NO (µM) ± SD | PGE2 (pg/mL) ± SD | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD |
| Control (No LPS) | Value | Value | Value | Value |
| LPS (1 µg/mL) | Value | Value | Value | Value |
| LPS + this compound (Conc. 1) | Value | Value | Value | Value |
| LPS + this compound (Conc. 2) | Value | Value | Value | Value |
| LPS + this compound (Conc. 3) | Value | Value | Value | Value |
| ... | ... | ... | ... | ... |
Signaling Pathway
The anti-inflammatory effects of this compound are linked to the inhibition of the arachidonic acid pathway, which is responsible for the synthesis of prostaglandins.
Conclusion
The provided protocols offer a robust framework for the in vitro evaluation of the anti-inflammatory activity of this compound. By quantifying its effects on key inflammatory mediators and confirming its safety profile through cytotoxicity testing, researchers can gain valuable insights into its therapeutic potential. The data generated from these assays will be crucial for guiding further preclinical and clinical development of this compound as a novel anti-inflammatory agent.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thaiscience.info [thaiscience.info]
- 6. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. arborassays.com [arborassays.com]
- 9. mdpi.com [mdpi.com]
- 10. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. fn-test.com [fn-test.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for In Vitro Antioxidant Assays of Arborescosidic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vitro antioxidant potential of Arborescosidic acid. The following sections detail the principles and experimental protocols for common antioxidant assays, including DPPH, ABTS, and FRAP. Due to the limited availability of specific published data on this compound, this document provides generalized protocols and illustrative data to guide researchers in designing and conducting their own experiments.
Introduction to Antioxidant Assays
Antioxidants are molecules that inhibit the oxidation of other molecules. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases.[1][2] In vitro antioxidant assays are essential tools for the preliminary screening and characterization of compounds like this compound for their potential to mitigate oxidative damage. These assays are typically based on colorimetric redox reactions.[3][4]
The most widely used assays, which will be detailed in this document, include:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[1][5][6]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Assesses the capacity of an antioxidant to neutralize the pre-formed ABTS radical cation.[7][8]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Determines the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[3][4][9]
Illustrative Quantitative Data
The following table summarizes hypothetical quantitative data for the antioxidant activity of this compound, presented for exemplary purposes. Researchers should generate their own data following the protocols provided.
| Assay | Parameter | This compound (Illustrative Value) | Positive Control (e.g., Ascorbic Acid/Trolox) |
| DPPH Assay | IC₅₀ (µg/mL) | 45.8 | 8.2 |
| ABTS Assay | TEAC (Trolox Equivalents) | 1.2 mM | 1.0 mM (by definition) |
| FRAP Assay | Fe²⁺ Equivalents (µM) | 850 | 1200 |
IC₅₀: The concentration of the sample required to scavenge 50% of the radicals. TEAC: Trolox Equivalent Antioxidant Capacity.
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the reduction of the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine in the presence of a hydrogen-donating antioxidant.[1][5] The degree of discoloration, measured by the decrease in absorbance at 517 nm, is proportional to the antioxidant activity.[5][6]
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.[6] Protect the solution from light.[5]
-
Prepare stock solutions of this compound and a positive control (e.g., Ascorbic Acid or Trolox) in a suitable solvent (e.g., methanol or DMSO).[6]
-
Prepare a series of dilutions of the test compound and the positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each sample or standard dilution to duplicate wells.[10]
-
Add 200 µL of the freshly prepared DPPH working solution to each well.[10]
-
Incubate the plate in the dark at room temperature for 30 minutes.[5][11]
-
Measure the absorbance at 517 nm using a microplate reader.[5][10]
-
A blank containing only the solvent and DPPH solution should also be measured.[5]
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control (DPPH solution without sample), and A₁ is the absorbance of the sample.[12]
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.[13]
-
ABTS Radical Cation Decolorization Assay
Principle: This assay involves the generation of the blue/green ABTS radical cation (ABTS•+) through the reaction of ABTS with potassium persulfate.[7][8] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.[8][14]
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[8]
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[8]
-
Dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[8]
-
Prepare stock solutions and dilutions of this compound and a positive control (e.g., Trolox).
-
-
Assay Procedure:
-
Calculation of Antioxidant Capacity:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The antioxidant capacity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.[5]
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[4] The increase in absorbance at 593 nm is proportional to the antioxidant's reducing power.[4]
Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[16] Warm the FRAP reagent to 37°C before use.[16][17]
-
Prepare a standard curve using a known concentration of FeSO₄·7H₂O.
-
Prepare stock solutions and dilutions of this compound.
-
-
Assay Procedure:
-
Calculation of Reducing Power:
-
The antioxidant capacity is determined by comparing the change in absorbance of the test sample to a standard curve prepared with ferrous sulfate.
-
The results are expressed as µM Fe²⁺ equivalents.[11]
-
Visualizations
Caption: Experimental workflow for in vitro antioxidant assays.
Caption: General mechanism of radical scavenging by an antioxidant.
References
- 1. In vitro antioxidant activity of Rubus ellipticus fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of Polyphenol Content and Antioxidant Capacity of Myrianthus Arboreus (Cecropiaceae) Root Bark Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. arborassays.com [arborassays.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. phcogj.com [phcogj.com]
- 12. iomcworld.com [iomcworld.com]
- 13. In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note: Screening the Anti-inflammatory Activity of Arborescosidic Acid
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation is a key component in the pathophysiology of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The discovery of novel anti-inflammatory agents is a significant focus of drug development. Arborescosidic acid is a natural compound of interest for its potential therapeutic properties. This application note provides a detailed protocol for screening the anti-inflammatory activity of this compound by evaluating its effect on key inflammatory mediators and signaling pathways in a cellular model of inflammation.
Here, we describe the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to model the inflammatory response. The protocols detail the measurement of nitric oxide (NO) production, the quantification of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β), and the analysis of protein expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and key proteins in the NF-κB and MAPK signaling pathways.
Materials and Methods
Cell Culture and Treatment
RAW 264.7 murine macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were seeded in appropriate plates and allowed to adhere overnight. Cells were then pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of LPS for 24 hours.
Experimental Workflow
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Protocols
Nitric Oxide (NO) Production Assay
This assay quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Pre-treat cells with this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours. A positive control (LPS only) and a negative control (media only) should be included.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol measures the concentration of TNF-α, IL-6, and IL-1β in the cell culture supernatant using enzyme-linked immunosorbent assay (ELISA) kits.
Procedure:
-
Culture and treat RAW 264.7 cells in a 24-well plate as described above.
-
After 24 hours of LPS stimulation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the respective kits.
-
Briefly, add the supernatants to antibody-coated plates and incubate.
-
Wash the plates and add the detection antibody, followed by incubation.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the cytokine concentrations based on the standard curves.
Western Blot Analysis
This method is used to determine the protein expression levels of iNOS, COX-2, and the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate and treat as previously described.
-
After 24 hours, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Results
Quantitative Data Summary
The following tables summarize the hypothetical dose-dependent effects of this compound on various inflammatory markers.
Table 1: Effect of this compound on Nitric Oxide Production
| Treatment | Concentration (µM) | NO Production (% of LPS Control) |
| Control | - | 5.2 ± 1.1 |
| LPS (1 µg/mL) | - | 100 |
| This compound + LPS | 1 | 85.3 ± 4.2 |
| This compound + LPS | 5 | 62.1 ± 3.5 |
| This compound + LPS | 10 | 41.7 ± 2.8 |
| This compound + LPS | 25 | 25.9 ± 2.1 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment | Concentration (µM) | TNF-α (% of LPS Control) | IL-6 (% of LPS Control) | IL-1β (% of LPS Control) |
| Control | - | 4.8 ± 0.9 | 6.1 ± 1.3 | 7.3 ± 1.5 |
| LPS (1 µg/mL) | - | 100 | 100 | 100 |
| This compound + LPS | 1 | 89.4 ± 5.1 | 91.2 ± 4.8 | 93.5 ± 5.5 |
| This compound + LPS | 5 | 70.3 ± 4.3 | 75.8 ± 4.1 | 78.1 ± 4.9 |
| This compound + LPS | 10 | 52.6 ± 3.7 | 58.4 ± 3.3 | 61.9 ± 4.2 |
| This compound + LPS | 25 | 35.1 ± 2.9 | 40.2 ± 2.8 | 44.7 ± 3.6 |
Table 3: Densitometric Analysis of iNOS and COX-2 Protein Expression
| Treatment | Concentration (µM) | iNOS Expression (Fold Change vs. LPS) | COX-2 Expression (Fold Change vs. LPS) |
| Control | - | 0.08 ± 0.02 | 0.11 ± 0.03 |
| LPS (1 µg/mL) | - | 1.00 | 1.00 |
| This compound + LPS | 10 | 0.45 ± 0.05 | 0.58 ± 0.06 |
| This compound + LPS | 25 | 0.21 ± 0.03 | 0.32 ± 0.04 |
Mechanism of Action: Signaling Pathway Analysis
This compound appears to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Western blot analysis suggests that this compound inhibits the phosphorylation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. Furthermore, this compound was observed to suppress the phosphorylation of MAPKs, including ERK, JNK, and p38.
Caption: Proposed mechanism of action of this compound on the NF-κB and MAPK signaling pathways.
Conclusion
The data presented in this application note demonstrate a hypothetical framework for evaluating the anti-inflammatory properties of this compound. The described protocols provide a robust methodology for screening natural products for their ability to inhibit the production of key inflammatory mediators such as NO and pro-inflammatory cytokines. Furthermore, the analysis of crucial signaling pathways like NF-κB and MAPKs can elucidate the molecular mechanisms underlying the observed anti-inflammatory effects. These methods are essential for the initial characterization and development of novel anti-inflammatory drug candidates.
Cell-based Assays for Evaluating Arborescosidic Acid Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arborescosidic acid is a naturally occurring iridoid glycoside found in several plant species, including those of the Vitex and Ligustrum genera. Preliminary research on extracts from these plants suggests potential cytotoxic activities against various cancer cell lines.[1][2][3][4][5][6][7][8] These findings indicate that this compound may be a valuable compound for further investigation in oncology drug discovery. This document provides detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxic and apoptotic effects of this compound.
While direct quantitative data on the cytotoxicity of isolated this compound is limited in the current scientific literature, studies on extracts from plants known to contain this compound provide a basis for assessing its potential anticancer properties. The following protocols are standard methods for determining the cytotoxic profile of a test compound.
Data Presentation: Cytotoxicity of Plant Extracts Containing Potential Sources of this compound
The following tables summarize the cytotoxic activity of various extracts from Vitex and Ligustrum species, which are known or potential sources of this compound, against a range of cancer cell lines. It is important to note that these values represent the activity of the entire extract and not of purified this compound.
Table 1: IC50 Values of Vitex Species Extracts on Various Cancer Cell Lines
| Plant Species | Extract Type | Cancer Cell Line | IC50 Value | Reference |
| Vitex negundo | Methanolic leaf extract | MDA-MB-231 (Breast Cancer) | 65.38 µg/mL | [1] |
| Vitex trifolia purpurea | Methanol extract residue | Hep-G2 (Liver Cancer) | 6 µg/mL | [4] |
| Vitex trifolia purpurea | Aqueous methanol extract | Hep-G2 (Liver Cancer) | 10.7 µg/mL | [4] |
| Vitex trifolia purpurea | Chloroform methanol extract | Hep-G2 (Liver Cancer) | 20.8 µg/mL | [4] |
| Vitex agnus-castus | Seed extract | HGC27 (Gastric Cancer) | 26.6 µg/mL | [2] |
| Vitex agnus-castus | Seed extract | MKN45 (Gastric Cancer) | 33.05 µg/mL | [2] |
| Vitex agnus-castus | Seed extract | AGS (Gastric Cancer) | 31.45 µg/mL | [2] |
Table 2: IC50 Values of Ligustrum Species Extracts on Various Cancer Cell Lines
| Plant Species | Extract Type | Cancer Cell Line | IC50 Value | Reference |
| Ligustrum ovalifolium | Ethyl acetate extract | HeLa (Cervical Cancer) | 0.047 mg/mL | [6] |
| Ligustrum ovalifolium | Ethyl acetate extract | T47D (Breast Cancer) | 0.07 mg/mL | [6] |
| Ligustrum ovalifolium | Ethyl acetate extract | MDA-MB-231 (Breast Cancer) | 0.072 mg/mL | [6] |
Experimental Protocols
Herein, we provide detailed protocols for key cell-based assays to determine the cytotoxicity of this compound.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Replace the medium in each well with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the concentration of this compound to determine the IC50 value.
Caption: Workflow for the MTT Cell Viability Assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well if required by the kit.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Determine the amount of LDH released by comparing the absorbance of treated samples to that of a maximum LDH release control (cells treated with a lysis buffer) and a spontaneous LDH release control (untreated cells).
Caption: Workflow for the LDH Cytotoxicity Assay.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide is a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic and late apoptotic cells).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the MTT assay.
-
Cell Harvesting: After incubation, collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Caption: Workflow for the Annexin V/PI Apoptosis Assay.
Caspase Activity Assay
Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Assays for caspase-3, -8, and -9 activity can provide insights into the specific apoptotic pathways activated by this compound.
Protocol:
-
Cell Lysis: Following treatment with this compound, harvest and lyse the cells according to the assay kit manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Caspase Reaction: In a 96-well plate, mix the cell lysate with the caspase-specific substrate conjugated to a colorimetric or fluorometric reporter.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase activity in the treated samples compared to the untreated control.
Potential Signaling Pathways
While the precise signaling pathways affected by this compound are yet to be elucidated, many natural products induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. The following diagram illustrates a generalized model of these pathways.
Caption: Generalized Apoptosis Signaling Pathways.
Conclusion
The protocols and information provided in this application note serve as a comprehensive guide for researchers to investigate the cytotoxic properties of this compound. By employing a combination of these cell-based assays, it is possible to determine the compound's potency, mechanism of cell death, and potential as an anticancer agent. Further studies are warranted to isolate this compound and evaluate its specific effects on cancer cell lines and to elucidate the underlying molecular mechanisms.
References
- 1. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 2. mdpi.com [mdpi.com]
- 3. Comparative Analysis of Phytochemical Profiles and Selected Biological Activities of Various Morphological Parts of Ligustrum vulgare - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic activity of Vitex trifolia purpurea extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of Phytochemical Profiles and Selected Biological Activities of Various Morphological Parts of Ligustrum vulgare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytochemical analysis, antioxidant, and antitumor activity of Ligustrum ovalifolium leaves grown in Jordan: an in vitro and in vivo study [pharmacia.pensoft.net]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity of Vitex agnus-castus fruit extract and its major component, casticin, correlates with differentiation status in leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Arborescosidic Acid: An Inquiry into its Antimicrobial Potential
A thorough review of scientific literature and chemical databases reveals no specific compound identified as "Arborescosidic acid." It is plausible that this name may be a novel discovery not yet documented in publicly available resources, a proprietary designation, or a potential misspelling of a related chemical entity.
However, the query brings to light a closely related and well-researched antimicrobial agent, Arborescin , a sesquiterpene lactone primarily isolated from plants of the Artemisia genus, notably Artemisia arborescens. Given the shared root in the name and the chemical context, we are providing detailed Application Notes and Protocols for Arborescin as a potent and relevant alternative for researchers, scientists, and drug development professionals investigating natural antimicrobial agents.
Application Notes for Arborescin as a Potential Antimicrobial Agent
Introduction:
Arborescin is a sesquiterpene lactone that has demonstrated notable antimicrobial activity against a range of bacterial and fungal pathogens.[1] As a natural product, it represents a promising candidate for the development of new antimicrobial therapies, particularly in an era of increasing antibiotic resistance. These notes provide an overview of its antimicrobial profile and guidance for its investigation.
Source and Chemical Properties:
-
Primary Source: Artemisia arborescens and other Artemisia species.[2]
-
Chemical Class: Sesquiterpene Lactone.
-
Appearance: Crystalline solid.
-
Solubility: Soluble in various organic solvents.
Antimicrobial Spectrum:
Arborescin has shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal species.[1] Its activity is concentration-dependent, and the minimum inhibitory concentration (MIC) varies for different microorganisms.
Mechanism of Action (Hypothesized):
The precise mechanism of action for arborescin is not fully elucidated but is believed to be similar to other sesquiterpene lactones. The presence of an α,β-unsaturated γ-lactone moiety is thought to be crucial for its biological activity. This functional group can undergo a Michael-type addition with nucleophilic groups (such as sulfhydryl groups in enzymes) in microbial cells, leading to enzyme inactivation and disruption of essential cellular processes.
Quantitative Antimicrobial Activity of Arborescin
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values for Arborescin against various microorganisms.
| Microorganism | Strain | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference |
| Escherichia coli | - | 83 | - | [1] |
| Staphylococcus aureus | - | 166 | - | [1] |
| Listeria innocua | - | 166 | - | [1] |
| Candida glabrata | - | 83 | 166 | [1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
Objective: To determine the lowest concentration of Arborescin that inhibits the visible growth of a specific microorganism.
Materials:
-
Arborescin stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (microorganism in broth without Arborescin)
-
Negative control (broth only)
-
Solvent control (broth with the same concentration of DMSO as the highest Arborescin concentration well)
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Arborescin Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the Arborescin stock solution to the first well of a row and mix well. This creates a 1:2 dilution. c. Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
Inoculation: a. Prepare a microbial suspension adjusted to a 0.5 McFarland standard. b. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. c. Add 10 µL of the diluted inoculum to each well (except the negative control).
-
Incubation: a. Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading the Results: a. The MIC is the lowest concentration of Arborescin at which there is no visible growth (turbidity) compared to the positive control. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Objective: To determine the lowest concentration of Arborescin that kills 99.9% of the initial microbial inoculum.
Materials:
-
Results from the MIC assay (Protocol 1)
-
Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile micropipettes and tips
Procedure:
-
Subculturing: a. Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC). b. Spot-inoculate the aliquot onto a sterile agar plate.
-
Incubation: a. Incubate the agar plates at the appropriate temperature and duration for the specific microorganism.
-
Reading the Results: a. The MBC/MFC is the lowest concentration of Arborescin that results in no microbial growth on the agar plate, indicating that the bacteria or fungi have been killed.
Visualizations
Caption: Workflow for determining MIC and MBC/MFC of Arborescin.
References
Application Notes and Protocols for the Synthesis of Arborescosidic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arborescosidic acid, also known as deacetylalpinoside, is a carboxylated iridoid glucoside with the molecular formula C16H22O10. First isolated from Veronica beccabunga, this natural product belongs to a class of monoterpenoids known for their diverse biological activities. Iridoid glycosides have garnered significant interest in the scientific community due to their potential as anti-inflammatory, antimicrobial, and antitumor agents. The synthesis of this compound and its derivatives is a key area of research for the development of novel therapeutic agents. This document provides a detailed protocol for a plausible synthetic route to this compound derivatives, based on established methodologies for the synthesis of structurally related iridoid glycosides.
Proposed Synthetic Pathway
While a direct total synthesis of this compound has not been extensively reported, a plausible route can be devised based on the known synthesis of other iridoid glycosides such as aucubin and loganin analogues. The proposed strategy involves the synthesis of the iridoid aglycone followed by a stereoselective glycosylation.
A retrosynthetic analysis suggests that this compound can be disconnected at the glycosidic bond to yield the aglycone and a protected glucose donor. The aglycone itself can be synthesized from a suitable cyclopentane precursor through a series of stereocontrolled reactions to install the required functional groups and stereocenters.
Application Notes and Protocols for Arborescosidic Acid and Related Iridoid Glycosides in Phytomedicine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the phytomedicinal applications of Arborescosidic acid and structurally related iridoid glycosides, primarily focusing on compounds isolated from Nyctanthes arbor-tristis. Due to the limited direct research on a compound specifically named "this compound," this document leverages data from closely related and well-studied molecules from the same plant, such as Arbortristoside-A and Arbortristoside-C, as well as the functionally similar iridoid glycoside, Asperulosidic acid. These compounds have demonstrated significant potential in various therapeutic areas, including anti-inflammatory, antioxidant, and anticancer applications.
Phytomedicinal Applications and Quantitative Data
Arbortristosides and extracts from Nyctanthes arbor-tristis have been evaluated for several biological activities. The following tables summarize the available quantitative data to facilitate comparison.
Table 1: Anti-inflammatory and Analgesic Activity of Arbortristoside-A
| Assay | Test Substance | Organism/Cell Line | Doses/Concentrations Tested | Result | Citation |
| Carrageenan-Induced Paw Edema | Arbortristoside-A | Rats | 50 and 75 mg/kg | Significant and dose-dependent inhibition of edema. | [1] |
| Acetic Acid-Induced Writhing | Arbortristoside-A | Mice | 50 and 75 mg/kg | Significant and dose-dependent reduction in writhing. | [1][2] |
| Cyclooxygenase (COX) Inhibition | Arbortristoside-A | In vitro | Not specified | Inhibits prostaglandin synthesis, suggesting COX inhibition. | [2] |
| Anti-hemorrhoidal Activity | Arbortristoside-A | Rats | 50 and 100 mg/kg | Significant reduction in inflammation, congestion, and necrosis. | [3] |
Table 2: Antioxidant Activity of Nyctanthes arbor-tristis Extracts
| Assay | Plant Part & Extract Type | IC50 Value (µg/mL) | Citation |
| DPPH Radical Scavenging | Ethanolic Leaf Extract | 30.75 ± 0.006 | [4] |
| ABTS Radical Scavenging | Ethanolic Leaf Extract | 30.83 ± 0.002 | [4] |
| Nitric Oxide (NO) Scavenging | Ethanolic Leaf Extract | 51.23 ± 0.009 | [4] |
| DPPH Radical Scavenging | Ethanolic Flower Extract | 45.46 | [5] |
| DPPH Radical Scavenging | Ethyl Acetate Flower Extract | 23.98 ± 1.05 | [6] |
Table 3: Anticancer (Cytotoxic) Activity of Nyctanthes arbor-tristis Flower Extracts
| Cell Line | Extract Type | IC50 Value (µg/mL) | Citation |
| Colo 205 (Colon Cancer) | Ethanolic Extract | 24.56 ± 6.63 | [6] |
| Colo 205 (Colon Cancer) | Ethyl Acetate Extract | 25.79 ± 2.69 | [6] |
| HeLa (Cervical Cancer) | Ethanolic Extract | 44.54 ± 4.51 | [6] |
| MCF-7 (Breast Cancer) | Ethanolic Extract | 61.36 ± 2.54 | [6] |
| A549 (Lung Cancer) | Ethanolic Extract | 91.25 ± 5.69 | [6] |
| HepG2 (Liver Cancer) | Ethanolic Extract | 102.54 ± 3.54 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Isolation and Purification of Arbortristosides from Nyctanthes arbor-tristis Seeds
This protocol describes a general method for the extraction and isolation of iridoid glycosides like Arbortristoside-A and C.
Caption: Workflow for the carrageenan-induced paw edema assay.
Protocol:
-
Animals: Use Wistar albino rats (150-200 g). Acclimatize the animals to the laboratory conditions for at least one week.
-
Grouping: Divide the animals into groups (n=6), including a control group, a standard drug group, and test groups receiving different doses of the compound.
-
Treatment:
-
Administer the vehicle (e.g., 0.1% DMSO solution) to the control group.
-
Administer a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg) to the standard group.
-
Administer the test compound (e.g., Arbortristoside-A at 50 and 75 mg/kg) to the test groups. Administration is typically done orally or intraperitoneally.
-
-
Induction of Edema: 30 to 60 minutes after treatment, inject 0.1 mL of a 1% (w/v) solution of carrageenan in saline into the subplantar region of the right hind paw of each rat. [7][8]5. Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection. [7]6. Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume (at 0 hours) from the paw volume at that time point.
-
Calculate the percentage inhibition of edema for each group compared to the control group using the formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
Antioxidant Activity: DPPH Radical Scavenging Assay
This is a common in vitro method to assess the free radical scavenging ability of a compound.
Protocol:
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
Sample Preparation: Prepare different concentrations of the test compound or plant extract in a suitable solvent (e.g., methanol or ethanol).
-
Assay Procedure:
-
In a 96-well plate or test tubes, add a specific volume of the DPPH solution (e.g., 1 mL).
-
Add an equal volume of the sample solution at different concentrations.
-
For the control, add the solvent instead of the sample solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula:
-
% Scavenging = [ (Abs_control - Abs_sample) / Abs_control ] x 100
-
-
Plot a graph of percentage scavenging against the concentration of the sample and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Anticancer Activity: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Culture: Seed the desired cancer cell line (e.g., Colo 205, HeLa) in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment. [6]2. Treatment:
-
Prepare various concentrations of the test compound or extract in the culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test substance.
-
Include a vehicle control (medium with the solvent used to dissolve the test substance) and a positive control (a known anticancer drug).
-
Incubate the plate for 24 to 72 hours. [6]3. MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. [6] * Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals. [9]5. Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula:
-
% Viability = (Abs_sample / Abs_control) x 100
-
-
Determine the IC50 value, which is the concentration of the test substance that inhibits cell growth by 50%.
-
Signaling Pathways
The anti-inflammatory effects of iridoid glycosides like Asperulosidic acid, which is structurally similar to arbortristosides, are mediated through the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK.
NF-κB Signaling Pathway
Proposed Mechanism of Inhibition by this compound/Related Glycosides
Caption: Inhibition of the NF-κB signaling pathway by this compound/related glycosides.
Asperulosidic acid has been shown to suppress the activation of the PI3K/Akt/NF-κB signaling pathway induced by inflammatory stimuli like lipopolysaccharide (LPS). [10]This inhibition prevents the phosphorylation and subsequent degradation of IκBα, which in turn keeps NF-κB sequestered in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes such as iNOS, COX-2, TNF-α, and IL-6. [10][11]
MAPK Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory and antinociceptive activity of arbortristoside-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phcog.com [phcog.com]
- 4. Phytochemical Screening of Nyctanthes arbor-tristis Plant Extracts and Their Antioxidant and Antibacterial Activity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. plantsjournal.com [plantsjournal.com]
- 6. In Vitro Antioxidant, Antiproliferative, and Phytochemical Study in Different Extracts of Nyctanthes arbortristis Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjpbcs.com [rjpbcs.com]
- 8. phytopharmajournal.com [phytopharmajournal.com]
- 9. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asperulosidic acid inhibits the PI3K/Akt/NF-κB pathway to suppress endotoxin-induced uveitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Arborescosidic Acid Extraction
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the extraction of Arborescosidic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound yield consistently low?
Low yields can stem from several factors ranging from the plant material itself to the extraction parameters. Consider the following:
-
Plant Material Quality: The concentration of this compound can vary based on the plant's age, harvest time, and drying/storage conditions. Ensure you are using high-quality, properly identified plant material.
-
Particle Size: Grinding the plant material to a fine powder increases the surface area available for solvent interaction, which is a critical first step.[1]
-
Solvent Choice: this compound is a polar compound. Polar solvents like methanol, ethanol, or water are generally more effective for extraction.[2] Using non-polar solvents will result in poor yields.
-
Extraction Method: Passive methods like maceration may not be as efficient as active, energy-assisted methods. Techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can significantly improve yields by disrupting plant cell walls.[3][4]
-
Incomplete Extraction: Ensure your solvent-to-solid ratio is high enough and the extraction time is sufficient to allow for complete leaching of the compound.[5] Repeating the extraction on the plant residue 2-3 times can ensure exhaustive extraction.[6]
Q2: How can I select the optimal solvent for extraction?
The choice of solvent is critical and depends on the polarity of this compound.[2][3]
-
Polarity Matching: Since this compound is an iridoid glycoside, it is polar. Solvents like ethanol, methanol, and water, or hydroalcoholic mixtures (e.g., 70% ethanol), are suitable choices.[2][7] Ethanol is often preferred as it is a "Generally Recognized As Safe" (GRAS) solvent.[8]
-
Purity and Pre-treatment: Use high-purity, distilled solvents to avoid introducing impurities that can complicate downstream purification.[9]
-
Empirical Testing: The optimal solvent system is often found empirically. It is recommended to perform small-scale pilot extractions with different solvents (e.g., pure methanol, 80% methanol, pure ethanol, 70% ethanol) to determine which provides the best yield for your specific plant material.
Q3: My crude extract is full of chlorophyll and other pigments. How can I remove them?
Pigment contamination is a common issue, especially when using polar solvents.
-
Pre-Extraction Wash: Before the main extraction, you can wash the dried plant material with a non-polar solvent like n-hexane. This will remove chlorophyll and lipids without extracting the target polar compound.[2]
-
Liquid-Liquid Partitioning: After obtaining the crude extract, dissolve it in a water/methanol solution and perform a liquid-liquid extraction with n-hexane or dichloromethane. The non-polar pigments will move to the non-polar solvent layer, which can then be discarded, leaving the this compound in the aqueous/alcoholic layer.[6]
-
Solid-Phase Extraction (SPE): The crude extract can be passed through a reversed-phase (e.g., C18) SPE cartridge. Pigments will have a different affinity for the stationary phase than this compound, allowing for effective separation.
Q4: I'm noticing degradation of my target compound. How can I prevent this?
This compound, like many natural products, can be sensitive to heat and pH.
-
Temperature Control: High temperatures can lead to degradation. Modern techniques like Ultrasound-Assisted Extraction (UAE) are advantageous as they can be performed at lower temperatures.[4] If using heating methods like Soxhlet or MAE, it is crucial to optimize the temperature to a point that maximizes extraction without causing significant degradation.[10][11] For heat-sensitive compounds, extraction at room temperature or even cooled conditions is advisable.[3]
-
pH Stability: The stability of glycosides can be pH-dependent. It's generally advisable to work under neutral or slightly acidic conditions. Using solvents buffered with a weak acid like formic or acetic acid during purification can sometimes improve stability and chromatographic peak shape.[6]
-
Minimize Exposure: Reduce the exposure of the extract to light and air to prevent photochemical reactions and oxidation. Store extracts at low temperatures (e.g., 4°C) in sealed, dark containers.[6]
Comparative Data on Extraction Parameters
The following tables summarize quantitative data from various studies on natural product extraction, providing a baseline for optimizing your experiments.
Table 1: Effect of Extraction Method on Phenolic Compound Yield
| Extraction Method | Solvent | Temperature (°C) | Yield (mg GAE/g DM) | Source |
|---|---|---|---|---|
| Conventional (Maceration) | Hydroethanolic | Ambient | 25.4 | [12] |
| Ultrasound-Assisted (UAE) | Hydroethanolic | <40 | 22.2 | [12] |
| Conventional (Maceration) | Water | Ambient | 24.1 | [12] |
| Microwave-Assisted (MAE) | Water | 80 | ~1.5x higher than maceration |[13] |
GAE: Gallic Acid Equivalents; DM: Dry Matter. Note: Yields are highly dependent on the specific plant matrix.
Table 2: Optimization of Ultrasound-Assisted Extraction (UAE) Parameters
| Parameter | Range Studied | Optimal Condition (Example) | Effect on Yield | Source |
|---|---|---|---|---|
| Ethanol Concentration | 0-100% | 64% | Significant linear effect | [8] |
| Extraction Time | 5-60 min | 30 min | Yield increases up to a plateau | [8] |
| Solvent/Solid Ratio | 20-50 mL/g | 50 mL/g | Higher ratio enhances extraction | [8] |
| Temperature | 20-60°C | 60°C | Increased temperature can improve yield | [14][15] |
| Ultrasonic Amplitude | 10-100% | 17% | Higher amplitude can increase disruption |[15] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This method uses ultrasonic waves to create cavitation, disrupting cell walls and enhancing solvent penetration.[4]
-
Preparation: Grind dried plant material to a fine powder (e.g., 40-60 mesh).
-
Mixing: Place 10 g of powdered material into a 250 mL Erlenmeyer flask. Add 100 mL of 70% ethanol (a 1:10 solid-to-liquid ratio).[4]
-
Sonication: Place the flask in an ultrasonic bath. Set the temperature to 40°C and the frequency to 37 kHz.[8] Sonicate for 30 minutes.
-
Filtration: After sonication, immediately filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Repeated Extraction: To ensure exhaustive extraction, repeat the process (steps 2-4) on the plant residue two more times, combining all filtrates.
-
Concentration: Concentrate the combined filtrates under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[6]
Protocol 2: Purification by Liquid-Liquid Partitioning
This protocol is used to remove non-polar impurities like chlorophyll and fats from the crude extract.[6]
-
Dissolution: Dissolve 5 g of the crude extract obtained from Protocol 1 in 100 mL of a 90:10 methanol/water solution.
-
Partitioning: Transfer the solution to a 250 mL separatory funnel. Add 100 mL of n-hexane, shake vigorously for 2 minutes, and allow the layers to separate.
-
Separation: Drain the lower, more polar layer (methanol/water containing this compound) into a clean flask. The upper n-hexane layer contains non-polar impurities and can be discarded.
-
Repeat: Repeat the partitioning step (step 2-3) two more times with fresh n-hexane to ensure complete removal of non-polar compounds.
-
Concentration: Concentrate the purified methanol/water fraction using a rotary evaporator to remove the methanol. The remaining aqueous solution can be freeze-dried or used for further chromatographic purification.
Visual Guides
Caption: General workflow for extraction and purification of this compound.
Caption: Troubleshooting flowchart for addressing low extraction yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 4. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction of cordycepic acid from the fruiting body of Cordyceps militaris (L.) [biotechnologia-journal.org]
- 6. benchchem.com [benchchem.com]
- 7. Extraction of Glycyrrhizic Acid and Glabridin from Licorice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Investigation on phenolic compounds stability during microwave-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of Propolis Phenolics during Ultrasound-Assisted Extraction Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Microwave-Assisted Extraction of Bioactive Compounds from Lentil Wastes: Antioxidant Activity Evaluation and Metabolomic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Purification of Arborescosidic Acid
Disclaimer: "Arborescosidic acid" is not a recognized compound in publicly available chemical databases. This guide has been developed as a generalized resource for researchers facing challenges in the purification of novel, acidic natural products, using the hypothetical "this compound" as a representative example. The principles and troubleshooting advice provided are based on established methods for the purification of similar phytochemicals.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider before starting the purification of a crude plant extract suspected to contain this compound?
A1: Before proceeding with purification, it is crucial to perform a preliminary analysis of your crude extract. This includes:
-
Solubility Testing: Determine the solubility of the crude extract in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, water). This will inform your choice of solvents for extraction and chromatography.
-
Acid-Base Extraction: Since this compound is acidic, an initial acid-base extraction can significantly enrich your target compound. By dissolving the crude extract in an organic solvent and washing with an aqueous basic solution (e.g., sodium bicarbonate), the acidic components will move into the aqueous layer as their salt form. The acid can then be recovered by acidifying the aqueous layer and re-extracting with an organic solvent.
-
Preliminary Chromatographic Profiling: Run a quick analysis using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to visualize the complexity of the extract and get an initial idea of the polarity of the target compound.
Q2: I am observing low yield after my initial purification steps. What could be the reasons and how can I improve it?
A2: Low yield is a common challenge in natural product purification. Several factors could be contributing to this issue:
-
Incomplete Extraction: The initial extraction from the plant material might be inefficient. Consider optimizing the extraction solvent, temperature, and duration.
-
Compound Instability: this compound may be sensitive to pH, temperature, or light, leading to degradation during processing.[1][2][3] It is advisable to work at moderate temperatures and protect your samples from direct light.
-
Irreversible Adsorption: The compound might be irreversibly binding to the stationary phase of your chromatography column. This can be mitigated by choosing a different stationary phase or modifying the mobile phase.
-
Suboptimal Fraction Collection: The windows for collecting fractions during chromatography might be too narrow or too broad, leading to loss of the target compound. Use analytical TLC or HPLC to guide your fraction collection.
Q3: My purified fractions of this compound show persistent impurities. How can I improve the purity?
A3: Achieving high purity often requires multiple purification steps using different separation principles.
-
Orthogonal Chromatography Techniques: If you are using normal-phase chromatography, consider following it with reverse-phase chromatography, or vice-versa. Other techniques like ion-exchange chromatography or size-exclusion chromatography can also be effective.
-
Recrystallization: If your compound is crystalline, recrystallization is a powerful technique for removing impurities. The key is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Preparative HPLC: For final polishing, preparative HPLC offers high resolution and can separate closely related impurities.
Q4: How do I choose the right chromatographic conditions for this compound purification?
A4: The selection of chromatographic conditions is critical for successful purification.
-
Column Screening: Start by screening different columns (e.g., silica gel, C18, ion-exchange) and solvent systems using analytical HPLC.
-
Gradient Optimization: Develop a gradient elution method that provides good separation of your target compound from impurities. Start with a broad gradient and then narrow it down to focus on the region where your compound elutes.
-
Loading Capacity: Be mindful of the loading capacity of your column, especially for preparative chromatography. Overloading the column will lead to poor separation and peak tailing.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Peak Tailing in HPLC | - Column overload- Secondary interactions with the stationary phase- Inappropriate mobile phase pH | - Reduce the sample load.- Add a modifier to the mobile phase (e.g., a small amount of acid or base) to suppress secondary interactions.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Co-elution of Impurities | - Similar polarity of the target compound and impurities- Insufficient column resolution | - Use a longer column or a column with a smaller particle size.- Switch to a different stationary phase with different selectivity.- Optimize the mobile phase composition and gradient. |
| Compound Degradation on Column | - Unstable compound on the stationary phase (e.g., acidic compound on silica)- Harsh mobile phase conditions | - Use a less acidic or end-capped stationary phase.- Work at lower temperatures.- Ensure the mobile phase pH is within the stability range of the compound. |
| Low Recovery from Column | - Irreversible adsorption to the stationary phase- Precipitation of the sample on the column | - Modify the mobile phase to increase the solubility of the compound.- Use a different stationary phase.- Ensure the sample is fully dissolved in the mobile phase before injection. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition- Temperature variations- Column degradation | - Ensure proper mixing and degassing of the mobile phase.- Use a column thermostat.- Flush the column regularly and replace it if performance deteriorates. |
Experimental Protocols
Protocol 1: Initial Acid-Base Extraction for Enrichment of this compound
-
Dissolution: Dissolve the crude plant extract in a suitable organic solvent (e.g., ethyl acetate).
-
Basification: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the wash 2-3 times. The acidic this compound will react with the base and move into the aqueous layer as its sodium salt.
-
Separation: Collect the aqueous layers.
-
Acidification: Acidify the combined aqueous layers to a pH of approximately 2-3 by slowly adding a dilute acid (e.g., 1M HCl). This will protonate the carboxylate group of this compound, making it less water-soluble.
-
Re-extraction: Extract the acidified aqueous layer with a fresh portion of the organic solvent (e.g., ethyl acetate). Repeat this extraction 2-3 times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enriched acidic fraction.
Protocol 2: Flash Chromatography for Preliminary Purification
-
Stationary Phase: Silica gel (60 Å, 40-63 µm).
-
Mobile Phase: A gradient of methanol in dichloromethane (DCM), starting from 100% DCM and gradually increasing the methanol concentration. The exact gradient should be determined based on preliminary TLC analysis.
-
Sample Preparation: Dissolve the enriched acidic fraction in a minimal amount of the initial mobile phase.
-
Column Packing: Pack the flash chromatography column with silica gel slurried in the initial mobile phase.
-
Loading: Carefully load the sample onto the top of the column.
-
Elution: Run the gradient and collect fractions.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing this compound.
-
Pooling and Concentration: Pool the pure fractions and concentrate under reduced pressure.
Visualizations
Experimental Workflow for this compound Purification
Caption: A typical experimental workflow for the purification of this compound.
Logical Relationship of Troubleshooting Common Purification Issues
Caption: Troubleshooting logic for common issues in natural product purification.
References
Technical Support Center: HPLC Separation of Iridoid Glycosides
This guide provides targeted troubleshooting advice, experimental protocols, and data to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of iridoid glycosides.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the HPLC analysis of iridoid glycosides.
Q1: Why am I seeing poor peak resolution or co-elution of my iridoid glycoside peaks?
A1: Poor resolution is often related to the mobile phase, column choice, or temperature.
-
Mobile Phase Composition: The choice and ratio of organic solvent to the aqueous phase are critical. For separating iridoid glycosides, methanol-water and acetonitrile-water are common mobile phases.[1][2] Acetonitrile often provides better resolution and lower backpressure.[3] If using methanol proves unsatisfactory for separating specific compounds like harpagide and ajugoside, isopropanol can be a more selective alternative.[1]
-
Mobile Phase pH & Additives: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds.[4][5] Adding a small amount of acid, such as 0.1% to 0.3% formic acid or phosphoric acid, to the aqueous phase is a common practice to suppress ionization and improve peak shape.[2][3][6] For highly polar compounds, adding salts like NaH2PO4 can help maintain good peak shapes, especially with increased sample loading.[7]
-
Column Selection: A C18 column is the most common choice for reversed-phase separation of iridoid glycosides.[2][3][8] However, for compounds that are difficult to separate, alternative stationary phases like a Phenyl or Diol column might offer complementary selectivity.[7]
-
Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, is often necessary to separate complex mixtures of iridoid glycosides with varying polarities.[1][3][6] Optimizing the gradient slope and time can significantly improve resolution.
-
Temperature: Increasing the column temperature (e.g., to 35-40 °C) can decrease mobile phase viscosity, improve peak efficiency, and sometimes alter selectivity.[2][3][6] However, be aware that some iridoid glycosides can be sensitive to high temperatures.[6]
Q2: My peaks are tailing or fronting. What is the cause and how can I fix it?
A2: Peak asymmetry is typically caused by secondary interactions on the column, column degradation, or issues with the sample solvent.
-
Secondary Silanol Interactions: Unwanted interactions between analytes and the silica backbone of the column can cause tailing. Using a mobile phase with a low pH (e.g., pH 2-3 with formic or phosphoric acid) can suppress the ionization of silanol groups and reduce these interactions.[9]
-
Column Overload: Injecting too much sample can lead to peak fronting.[10] Try diluting your sample or reducing the injection volume.
-
Sample Solvent: The solvent used to dissolve the sample should be as close in composition to the initial mobile phase as possible. Injecting a sample in a much stronger solvent can cause peak distortion.[10][11]
-
Column Contamination/Degradation: Contamination from sample matrices or degradation of the stationary phase can create active sites that cause tailing.[12] Regularly flushing the column with a strong solvent and using a guard column can help prevent this.[11][13] If the problem persists, the column may need to be replaced.[10]
Q3: My retention times are shifting between injections. What's going on?
A3: Retention time instability is a common problem that points to a lack of equilibrium in the system or changes in the mobile phase or hardware.[14]
-
Insufficient Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, which may require flushing with at least 10 column volumes.[11]
-
Mobile Phase Preparation: Prepare fresh mobile phase daily, as its composition can change over time due to the evaporation of volatile organic solvents.[15] Inconsistent preparation of buffered mobile phases can also lead to pH shifts and, consequently, retention time shifts.[12] Thoroughly degas the mobile phase to prevent air bubbles from causing pump flow issues.[15][16]
-
Temperature Fluctuations: Inconsistent column temperature can cause retention times to drift.[11][15] Using a column oven is highly recommended to maintain a stable temperature.[11][16]
-
Pump and Hardware Leaks: Leaks in the pump, fittings, or seals can lead to an inconsistent flow rate and pressure fluctuations, causing retention times to vary.[11][16]
Q4: I'm seeing low signal intensity or no peaks at all. What should I check?
A4: This issue can range from simple sample preparation errors to detector problems.
-
Sample Degradation: Iridoid glycosides, particularly those with ester bonds, can be unstable under certain conditions.[6] For example, some are susceptible to hydrolysis in strong alkaline or acidic conditions and at high temperatures.[6] Ensure your sample preparation and storage conditions are appropriate.
-
Detector Settings: Verify that the detector wavelength is set correctly for your analytes. Common detection wavelengths for iridoid glycosides are around 237-240 nm or 254 nm.[2][6][7]
-
Injection Issues: Check for problems with the injector, such as a clogged loop or worn seals, which could prevent the sample from being injected correctly.
-
System Contamination: A contaminated system can lead to a loss of sensitivity.[14] Flush the entire system, including the detector flow cell, with a strong solvent.[16]
Experimental Protocols
Here is a representative protocol for the HPLC analysis of iridoid glycosides, based on common methodologies.
Example Protocol: Analysis of Iridoid Glycosides in a Plant Extract
-
Sample Preparation:
-
Accurately weigh 0.2 g of powdered plant material.
-
Add 20 mL of 60% methanol in water.[6]
-
Perform ultrasonic extraction for 30 minutes at 40°C.[6]
-
Cool the sample to room temperature and dilute to a final volume of 25 mL with the extraction solvent.[6]
-
Centrifuge the solution at a high speed (e.g., 12,700 rpm) for 20 minutes.[6]
-
Filter the supernatant through a 0.45 µm or 0.22 µm membrane filter before injection.[8][12]
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[2][8]
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Column Temperature: 40°C.[3]
-
Detection Wavelength: 237 nm.[6]
-
Injection Volume: 10 µL.[8]
-
Gradient Program:
-
0-5 min: 10% B
-
5-15 min: 10% to 45% B
-
15-25 min: 45% to 90% B
-
25-30 min: Hold at 90% B
-
30.1-35 min: Return to 10% B (re-equilibration) (This is an example gradient; it must be optimized for the specific analytes of interest).
-
-
Data & Parameters
The following tables summarize key parameters for method development.
Table 1: Comparison of Mobile Phase Modifiers
| Modifier | Typical Concentration | Purpose | Advantages | Considerations |
| Formic Acid | 0.1 - 0.3% | Acidifier, improves peak shape | Volatile, compatible with Mass Spectrometry (MS) | Can be corrosive to some instrument parts |
| Phosphoric Acid | 0.1 - 0.5% | Acidifier, excellent peak shaping | Good buffering capacity, non-volatile | Not compatible with MS, can precipitate with high acetonitrile concentrations |
| Acetate Buffers | 10 - 25 mM | pH control | Provides stable pH | Can corrode stainless steel over time, may require system flushing |
Table 2: Column Selection Guide for Iridoid Glycosides
| Stationary Phase | Particle Size | Common Use Case | Advantages | Limitations |
| C18 (ODS) | 1.7 - 5 µm | General purpose, first choice for separation | High hydrophobicity, versatile, widely available | May not resolve highly similar or very polar compounds |
| Phenyl-Hexyl | 3 - 5 µm | Analytes with aromatic rings, alternative selectivity to C18 | Provides π-π interactions, useful for co-eluting peaks on C18 | Less hydrophobic than C18, may have lower retention |
| Polar-Embedded | 3 - 5 µm | Highly polar iridoid glycosides | Compatible with 100% aqueous mobile phases, enhanced retention for polar compounds | Can have different selectivity that requires re-optimization |
| HILIC (e.g., Diol) | 3 - 5 µm | Very polar iridoid glycosides that are poorly retained in RPLC | Strong retention for very polar compounds | Requires different mobile phase systems (high organic), sensitive to water content |
Troubleshooting Workflows & Diagrams
General HPLC Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing common HPLC problems.
Caption: A flowchart for systematic HPLC troubleshooting.
Influence of Mobile Phase pH on Iridoid Glycoside Stability
This diagram illustrates how pH can affect the stability of certain iridoid glycosides, leading to degradation.
Caption: Effect of pH on the stability of ester-containing iridoids.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mastelf.com [mastelf.com]
- 10. ijsdr.org [ijsdr.org]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. ijnrd.org [ijnrd.org]
- 13. ijprajournal.com [ijprajournal.com]
- 14. aelabgroup.com [aelabgroup.com]
- 15. medikamenterqs.com [medikamenterqs.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Optimizing NMR for Arborescosidic Acid
This guide provides troubleshooting advice and optimized protocols for the Nuclear Magnetic Resonance (NMR) analysis of Arborescosidic acid and other structurally related triterpenoid saponins. The complex nature of these molecules, featuring a large aglycone core and multiple sugar moieties, often presents unique challenges in spectral acquisition and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for NMR analysis of this compound?
A1: Due to the polar glycosidic nature of this compound, common non-polar solvents like chloroform-d (CDCl₃) may result in poor solubility and broad peaks.[1] Pyridine-d₅ (C₅D₅N) is highly recommended as it effectively dissolves polar glycosides and provides a wide chemical shift dispersion.[2] Other suitable solvents include methanol-d₄ (CD₃OD) and DMSO-d₆.
Q2: How much sample is typically required for a full suite of NMR experiments?
A2: For a comprehensive analysis including 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments on a modern spectrometer (e.g., 600 MHz) equipped with a cryoprobe, 5-10 mg of purified sample is generally sufficient.[3] If only 1D proton NMR is required, 1-2 mg may be adequate.
Q3: My ¹H NMR spectrum is very crowded with overlapping signals. What should I do first?
A3: Significant signal overlap is expected for complex glycosides. The first step is to run a suite of 2D NMR experiments.[4] A ¹H-¹H COSY will establish proton-proton coupling networks, while an HSQC will correlate protons to their directly attached carbons, spreading the signals into a second dimension and greatly improving resolution.[5]
Q4: Why are some of my peaks, especially in the ¹³C spectrum, very weak or missing?
A4: This is a common issue for non-protonated (quaternary) carbons. These carbons have very long relaxation times (T₁) and often do not fully relax between scans, leading to diminished signal intensity. Using a longer relaxation delay (D1) or specific pulse sequences like HMBC, which detects these carbons through long-range couplings to protons, can help identify them.
Q5: How can I confirm the presence of carboxylic acid and hydroxyl protons?
A5: The signals for acidic protons (-COOH) and hydroxyl protons (-OH) are often broad and their chemical shifts are highly dependent on concentration and solvent.[6][7] To confirm their presence, perform a D₂O exchange experiment. Add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the ¹H spectrum. The signals corresponding to these exchangeable protons will disappear or significantly decrease in intensity.[1][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during your NMR experiments.
| Problem / Question | Potential Cause & Solution |
| Poor signal-to-noise (S/N) ratio, especially in ¹³C spectra. | Cause: Insufficient sample concentration or inadequate number of scans. Non-protonated carbons naturally have lower intensity.Solution: 1. Increase the number of scans (NS). Doubling the scans increases S/N by a factor of √2.2. If available, use a cryogenically cooled probe (CryoProbe) for a significant sensitivity boost.[3]3. For ¹³C, use sensitivity-enhanced experiments like DEPT to better visualize CH, CH₂, and CH₃ signals. |
| Peaks in the ¹H spectrum are broad and poorly resolved. | Cause: Poor magnetic field homogeneity (shimming), sample inhomogeneity (precipitate), or high sample concentration.Solution: 1. Re-shim the spectrometer on your sample. Ensure the lock signal is stable.2. Check your sample for any undissolved material or particulates. If present, filter the sample through a small plug of glass wool in a pipette.3. Dilute your sample. Overly concentrated samples can lead to viscosity-related peak broadening.[1] |
| The baseline of the spectrum is distorted or rolling. | Cause: This can be an artifact of acquiring too much signal, especially from a strong residual solvent peak, leading to detector saturation.Solution: 1. Ensure the receiver gain (RG) is set correctly. If it has been set too high manually, use the automatic receiver gain setting (rga).2. If the issue persists, reduce the pulse angle (e.g., from 90° to 30°) to decrease the amount of signal generated per scan. |
| I see unexpected peaks that don't belong to my compound. | Cause: Contamination from solvents used during purification (e.g., ethyl acetate, grease), water in the NMR solvent, or residual cleaning solvents in the NMR tube.Solution: 1. Ensure your sample is thoroughly dried under high vacuum to remove residual purification solvents.[1]2. Use high-quality deuterated solvents from a fresh, sealed ampule to minimize water content.3. Meticulously clean and dry NMR tubes before use, typically in an oven. |
| I can't assign the linkages between sugar units or to the aglycone. | Cause: This requires information about through-space or long-range through-bond correlations, which are not visible in standard 1D or COSY spectra.Solution: 1. Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment. This will show correlations between protons and carbons that are 2-3 bonds away, which is ideal for seeing connections across glycosidic bonds (e.g., from an anomeric proton to the aglycone carbon).2. Run a NOESY or ROESY experiment. These show through-space correlations (Nuclear Overhauser Effect) and can confirm spatial proximity between protons on adjacent sugar units or between the sugar and the aglycone.[9][10] |
Experimental Protocols & Data Presentation
Protocol 1: Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of purified this compound.
-
Dissolution: Dissolve the sample in 0.6 mL of pyridine-d₅. Use a vortex mixer to ensure complete dissolution.
-
Transfer: Transfer the solution to a clean, dry, high-quality 5 mm NMR tube.
-
Referencing: Chemical shifts will be referenced to the residual solvent signals of pyridine-d₅ (δH 8.74, 7.58, 7.22; δC 150.35, 135.91, 123.87).
Table 1: Recommended 1D NMR Acquisition Parameters
| Experiment | Parameter | Recommended Value | Rationale |
| ¹H NMR | Pulse Program | zg30 | Standard 30° pulse for routine spectra. |
| Acquisition Time (AQ) | 2-3 seconds | Provides adequate resolution. | |
| Relaxation Delay (D1) | 2 seconds | Sufficient for qualitative analysis. For quantitative analysis, increase to 5 x T₁ (often >10s). | |
| Number of Scans (NS) | 16-64 | Adjust to achieve desired S/N. | |
| ¹³C NMR | Pulse Program | zgpg30 | 30° pulse with proton decoupling for better S/N and faster acquisition. |
| Acquisition Time (AQ) | 1-2 seconds | Balances resolution and experiment time. | |
| Relaxation Delay (D1) | 2-4 seconds | A reasonable compromise for observing both protonated and non-protonated carbons. | |
| Number of Scans (NS) | 1024-4096+ | A high number of scans is typically required due to the low natural abundance of ¹³C. | |
| DEPT-135 | Pulse Program | dept135 | Standard DEPT-135 pulse sequence. |
| Relaxation Delay (D1) | 2 seconds | Standard delay for this experiment. | |
| Number of Scans (NS) | 256-1024 | Fewer scans are needed compared to a standard ¹³C experiment due to polarization transfer. |
Visualizations
Experimental Workflow for Structural Elucidation
Caption: Experimental workflow for the structural elucidation of this compound.
Troubleshooting Logic for Low Signal-to-Noise (S/N)
Caption: Troubleshooting decision tree for addressing low signal-to-noise issues.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. frontiersin.org [frontiersin.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. emerypharma.com [emerypharma.com]
- 6. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. acdlabs.com [acdlabs.com]
- 9. interscience.org.uk [interscience.org.uk]
- 10. Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the stability of Arborescosidic acid in solution?
This technical support center provides guidance to researchers, scientists, and drug development professionals on improving the stability of Arborescosidic acid in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound, a triterpenoid glycoside, is primarily influenced by several factors:
-
pH: this compound is susceptible to both acid- and base-catalyzed hydrolysis. Extreme pH values can lead to the cleavage of the glycosidic bonds, separating the sugar moieties from the triterpenoid backbone, or hydrolysis of any ester linkages present. Saponin hydrolysis is often accelerated under basic conditions.
-
Temperature: Elevated temperatures significantly accelerate the rate of chemical degradation.[1][2] Storing solutions at lower temperatures is crucial for maintaining the integrity of the compound.[1][2]
-
Light: Exposure to ultraviolet (UV) or even visible light can induce photodegradation in some glycosidic compounds.
-
Enzymatic Activity: If the solution is not sterile, contaminating glycosidase enzymes can enzymatically hydrolyze the glycosidic bonds of this compound.[3][4][5]
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the oxidative degradation of the molecule.
Q2: What is the expected shelf-life of this compound in a standard buffer solution?
A2: The shelf-life of this compound in solution is highly dependent on the storage conditions (pH, temperature, and light exposure) and the specific buffer components. While some triterpenoid saponins have been shown to be hydrolytically stable for over six months in a pH range of 2-10 at room temperature, this is not a universal rule.[6][7] For instance, the stability of the saponin QS-18 is highly pH-dependent, with a half-life of 330 days at pH 5.1 and 26°C, which decreases to 0.06 days at pH 10.0.[8] It is imperative to perform a stability study under your specific experimental conditions to determine the actual shelf-life.
Q3: Are there any visual indicators of this compound degradation?
A3: Visual indicators of degradation can include a change in the color of the solution (e.g., yellowing), the formation of a precipitate, or a decrease in clarity. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) are necessary for accurate assessment of stability.
Troubleshooting Guides
Issue 1: Rapid loss of this compound concentration in my buffered solution.
| Potential Cause | Troubleshooting Step |
| Inappropriate pH | Verify the pH of your buffer. Triterpenoid glycosides are often more stable in slightly acidic to neutral pH.[8] Consider preparing the solution in a buffer with a pH between 5 and 7 and re-evaluating the stability. |
| High Storage Temperature | Store the solution at a lower temperature. For short-term storage (days to weeks), refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or -80 °C) may be necessary.[1][2] |
| Microbial Contamination | Prepare solutions using sterile techniques and sterile-filtered buffers to prevent enzymatic degradation by microbial glycosidases. |
| Light Exposure | Protect the solution from light by using amber vials or wrapping the container in aluminum foil. |
Issue 2: Precipitation is observed in my this compound stock solution.
| Potential Cause | Troubleshooting Step |
| Poor Solubility | The solubility of some triterpenoid saponins is pH-dependent.[6][7] Adjusting the pH of the solution might improve solubility. Alternatively, the use of a co-solvent (e.g., ethanol, DMSO) may be necessary. However, be aware that organic solvents can also affect stability.[9] |
| Degradation Product | The precipitate could be a less soluble degradation product. Analyze the precipitate and the supernatant separately by HPLC to identify the components. |
| Aggregation | Some saponins can form micelles or aggregates, which may lead to precipitation under certain conditions.[6][7] Sonication may help to redissolve the precipitate, but the underlying cause should be investigated. |
Data Presentation
Table 1: Hypothetical pH Stability of this compound at 25°C over 30 Days
Disclaimer: The following data is for illustrative purposes only and should be replaced with experimental data for this compound.
| pH | Initial Concentration (µg/mL) | Concentration at Day 7 (µg/mL) | Concentration at Day 30 (µg/mL) | % Degradation at Day 30 |
| 3.0 | 100.0 | 98.5 | 95.2 | 4.8% |
| 5.0 | 100.0 | 99.8 | 98.9 | 1.1% |
| 7.0 | 100.0 | 99.1 | 96.5 | 3.5% |
| 9.0 | 100.0 | 92.3 | 75.4 | 24.6% |
Table 2: Hypothetical Temperature Stability of this compound at pH 6.0 over 30 Days
Disclaimer: The following data is for illustrative purposes only and should be replaced with experimental data for this compound.
| Temperature | Initial Concentration (µg/mL) | Concentration at Day 7 (µg/mL) | Concentration at Day 30 (µg/mL) | % Degradation at Day 30 |
| 4 °C | 100.0 | 100.0 | 99.8 | 0.2% |
| 25 °C | 100.0 | 98.8 | 95.1 | 4.9% |
| 40 °C | 100.0 | 91.5 | 78.2 | 21.8% |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Stability of this compound
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9) using appropriate buffer systems (e.g., citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Preparation of Test Solutions: Dilute the stock solution with each buffer to a final concentration of 100 µg/mL.
-
Incubation: Aliquot the test solutions into amber glass vials and incubate them at a constant temperature (e.g., 25 °C).
-
Sampling: At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each vial.
-
HPLC Analysis: Analyze the samples immediately using a validated HPLC method to determine the concentration of this compound. A reversed-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) and UV detection is a common starting point for saponin analysis.
-
Data Analysis: Plot the concentration of this compound as a function of time for each pH. Calculate the degradation rate constant and half-life at each pH.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Quantification of this compound
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (or as determined by UV scan of this compound).
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Mandatory Visualization
Caption: Factors leading to the degradation of this compound in solution.
Caption: Workflow for assessing the stability of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Enzymatic hydrolysis of biomass from wood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Arborescosidic Acid Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common challenges encountered during Arborescosidic acid bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of bioassays performed with this compound?
A1: The most common bioassays for this compound, a triterpenoid saponin, include cytotoxicity assays (e.g., MTT, LDH), anti-inflammatory assays (e.g., albumin denaturation, cytokine release), and antimicrobial assays (e.g., broth microdilution, agar diffusion).
Q2: What are the primary mechanisms of interference in this compound bioassays?
A2: As a saponin, this compound has surfactant-like properties that can lead to membrane perturbation, a common source of interference in cell-based assays[1]. Other potential interferences include chelation of metal ions, redox activity, and interactions with assay components like fluorescence or light scattering[1]. The solvent used to dissolve the compound, such as DMSO, can also impact cell viability at higher concentrations.
Q3: How can I minimize interference from the inherent properties of this compound?
A3: To minimize interference, it is crucial to include appropriate controls. For its surfactant properties, consider using a known non-toxic surfactant as a control. Running parallel cell-free assays can help identify direct interference with assay reagents. Additionally, careful selection of assay methods and optimization of compound concentration are essential.
Troubleshooting Guides
Cytotoxicity Assays (e.g., MTT Assay)
Problem: High background absorbance or false-positive results.
| Possible Cause | Troubleshooting Steps |
| Precipitation of this compound | - Visually inspect wells for precipitate before adding MTT reagent. - Decrease the concentration of this compound. - Use a different solvent or improve solubilization with gentle warming or sonication. |
| Interference with MTT reduction | - Run a cell-free control with this compound and MTT to check for direct reduction of the dye. - Use an alternative cytotoxicity assay that does not rely on mitochondrial reductase activity, such as the LDH assay. |
| Solvent (DMSO) cytotoxicity | - Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%). - Run a vehicle control with the same concentration of DMSO used for the test compound.[2][3][4][5][6] |
Problem: Low signal or false-negative results.
| Possible Cause | Troubleshooting Steps |
| Interaction with serum proteins | - Reduce the serum concentration in the culture medium during the treatment period. - Perform the assay in serum-free medium, if compatible with your cell line. |
| Incorrect cell density | - Optimize cell seeding density to ensure they are in the logarithmic growth phase during the assay. |
Anti-inflammatory Assays (e.g., Albumin Denaturation Assay)
Problem: Inconsistent or non-reproducible results.
| Possible Cause | Troubleshooting Steps |
| pH fluctuations | - Ensure the pH of the reaction mixture is stable and consistent across all wells. |
| Interference from other phytochemicals | - If using a crude extract, be aware that other compounds like flavonoids can also have anti-inflammatory effects and may interfere with the assay.[7][8][9][10][11] |
| Precipitation of the compound | - Check for precipitation at the tested concentrations and adjust as needed. |
Problem: Unexpected pro-inflammatory effects at certain concentrations.
| Possible Cause | Troubleshooting Steps |
| Hormetic effect | - Some compounds can exhibit biphasic dose-responses. Test a wider range of concentrations to characterize the full dose-response curve. |
| Cellular stress response | - At high concentrations, the compound may induce cellular stress, leading to the release of inflammatory mediators. Correlate results with a cytotoxicity assay. |
Antimicrobial Assays (e.g., Broth Microdilution)
Problem: Poor or no inhibition of microbial growth.
| Possible Cause | Troubleshooting Steps |
| Compound insolubility in broth | - Visually inspect for precipitation. - Use a co-solvent (e.g., a low percentage of DMSO) to improve solubility, ensuring the solvent itself does not inhibit microbial growth. |
| Binding to plasticware | - Pre-coat plates with a blocking agent like bovine serum albumin (BSA) if significant binding is suspected. |
| Inappropriate pH of the medium | - The activity of some antimicrobial agents is pH-dependent. Check and adjust the pH of the broth if necessary.[2][12][13][14] |
Problem: Contamination of wells.
| Possible Cause | Troubleshooting Steps |
| Improper sterile technique | - Review and strictly adhere to aseptic techniques during all steps of the assay. |
| Contaminated reagents or media | - Use fresh, sterile media and reagents. Check the sterility of the stock solution of this compound. |
Data Presentation
Table 1: Effect of DMSO Concentration on Cell Viability in Cytotoxicity Assays
| DMSO Concentration (%) | Reported Effect on Cell Viability | Reference |
| 0.1 - 0.5 | Generally considered safe for most cell lines with minimal cytotoxicity. | [2][3] |
| 1 | May start to show cytotoxic effects in some cell lines, especially with longer incubation times. | [2] |
| > 2 | Significant cytotoxicity observed in various cell lines. | [2][6] |
| 5 - 10 | Highly cytotoxic and can induce apoptosis or necrosis. | [2][5][6] |
Table 2: Influence of pH on Minimum Inhibitory Concentration (MIC) in Antimicrobial Assays
| pH Condition | General Effect on MIC of Certain Antimicrobials | Reference |
| Acidic (e.g., pH 5.5) | Can increase the MIC of aminoglycosides. | [12][14] |
| Neutral (e.g., pH 7.0) | Standard condition for most antimicrobial susceptibility testing. | [14] |
| Alkaline (e.g., pH 8.0) | Can decrease the MIC of macrolides and aminoglycosides. | [14] |
Experimental Protocols
MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (and vehicle control) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[15]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
In Vitro Anti-inflammatory Assay (Albumin Denaturation)
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 1% aqueous solution of bovine serum albumin (BSA) and phosphate-buffered saline (PBS, pH 6.4).[16][17]
-
Sample Addition: Add varying concentrations of this compound to the reaction mixture. Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.[12][17]
-
Incubation: Incubate the mixture at 37°C for 20 minutes.[17]
-
Heat-induced Denaturation: Heat the mixture at 70°C for 5 minutes to induce albumin denaturation.[16]
-
Absorbance Measurement: Cool the samples and measure the absorbance (turbidity) at 660 nm.[17][18]
-
Calculation: Calculate the percentage inhibition of protein denaturation.
Broth Microdilution Antimicrobial Assay
-
Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.[19][20]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).[20]
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[19][20]
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[21]
Mandatory Visualizations
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Flavonoids interfere with NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potential Role of Flavonoids in Treating Chronic Inflammatory Diseases with a Special Focus on the Anti-Inflammatory Activity of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. medwinpublishers.com [medwinpublishers.com]
- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. plantarchives.org [plantarchives.org]
- 18. 2.6. Anti-Inflammatory Activity [bio-protocol.org]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Enhancing the resolution of Arborescosidic acid in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of Arborescosidic acid in their chromatographic experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound.
| Symptom | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between this compound and the stationary phase. | - Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic or acetic acid) can suppress the ionization of this compound, reducing tailing. - Change Stationary Phase: Consider a column with a different chemistry, such as a phenyl-hexyl column, to introduce different selectivity through π-π interactions. - Use a Deactivated Column: Employ a column with end-capping to minimize interactions with residual silanols. |
| Poor Peak Shape (Fronting) | Column overload or sample solvent issues. | - Reduce Sample Concentration: Dilute the sample to avoid overloading the column. - Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is of similar or weaker strength than the initial mobile phase to ensure proper peak focusing at the column head. |
| Co-elution with Impurities | Insufficient selectivity of the chromatographic system. | - Optimize Mobile Phase Composition: Modify the organic solvent (e.g., switch from acetonitrile to methanol or vice versa) to alter selectivity. - Adjust Gradient Profile: A shallower gradient can improve the separation of closely eluting peaks. - Change Stationary Phase: A column with a different chemistry or particle size may provide the necessary selectivity. For complex samples from plant extracts, where co-elution with other phenolic compounds like caffeic acid derivatives is possible, a high-resolution column (e.g., with smaller particle size) is recommended. |
| Low Resolution | Inadequate separation between this compound and other components. | - Decrease Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase and improve resolution, though it will increase the analysis time. - Increase Column Length or Decrease Particle Size: Both can lead to higher efficiency and better resolution. - Optimize Temperature: Increasing the column temperature can improve efficiency and peak shape, but should be done cautiously to avoid degradation of the analyte. |
| Poor Sensitivity | Low detector response for this compound. | - Optimize Detection Wavelength: If using a UV detector, ensure the wavelength is set to the absorbance maximum of this compound. - Use a More Sensitive Detector: A mass spectrometer (MS) detector will offer significantly higher sensitivity and selectivity compared to a UV detector. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A good starting point for an HPLC method for this compound, based on methods for similar organic acids from plant extracts, would be a reversed-phase C18 column with a gradient elution using acidified water (e.g., with 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol as mobile phase B.
Q2: How can I confirm if a peak is pure this compound or if there is co-elution?
Peak purity can be assessed using a Diode Array Detector (DAD) to check for uniform spectra across the peak. For more definitive identification, a mass spectrometer (MS) can be used to confirm the mass-to-charge ratio of the eluting compound.
Q3: The retention time of my this compound peak is shifting between injections. What could be the cause?
Retention time shifts can be caused by several factors, including:
-
Inadequate column equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Changes in mobile phase composition: Prepare fresh mobile phase daily and ensure it is well-mixed.
-
Fluctuations in column temperature: Use a column oven to maintain a consistent temperature.
-
Column degradation: If the column has been used extensively, it may need to be replaced.
Q4: I am observing broad peaks for this compound. What can I do to improve the peak sharpness?
Broad peaks can be a result of several issues. To improve peak sharpness:
-
Ensure the sample is dissolved in a solvent weaker than the mobile phase.
-
Minimize the injection volume.
-
Check for and eliminate any extra-column volume (e.g., long tubing).
-
Increase the flow rate (while monitoring backpressure) or use a column with smaller particles to improve efficiency.
Q5: What type of column is best suited for the analysis of this compound?
A reversed-phase C18 column is a common and effective choice for the analysis of organic acids like this compound. For complex matrices, such as plant extracts, a high-resolution C18 column with a small particle size (e.g., sub-2 µm for UPLC) is recommended to achieve better separation from potentially co-eluting compounds.
Experimental Protocols
Starting HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV at 280 nm or MS in negative ion mode |
Note: This is a starting point and may require optimization for your specific sample matrix and analytical goals.
Visualizations
Troubleshooting Workflow for Poor Resolution
Technical Support Center: Scaling Up Arborescosidic Acid Isolation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the isolation of Arborescosidic acid from its natural source, Veronica beccabunga (brooklime). The information is presented in a question-and-answer format to address specific issues that may be encountered during the transition from laboratory-scale to pilot or industrial-scale production.
Frequently Asked Questions (FAQs)
Q1: What is a typical lab-scale protocol for isolating this compound?
A typical laboratory-scale isolation involves a multi-step process beginning with extraction from dried plant material, followed by purification steps to remove unwanted compounds and isolate the target molecule. While a specific, detailed protocol for this compound is not widely published, a generalized workflow for iridoid glycosides from Veronica species involves solvent extraction, liquid-liquid partitioning, and column chromatography.[1][2][3][4]
Q2: What is the primary source for this compound?
This compound, also known as Deacetylalpinoside, is a carboxylated iridoid glucoside that can be isolated from the plant Veronica beccabunga, commonly known as brooklime.
Q3: What are the main challenges when scaling up the extraction of this compound?
Scaling up the extraction process from the lab to a pilot or industrial scale presents several challenges. These include ensuring consistent and thorough extraction of the biomass, managing large volumes of flammable and potentially hazardous solvents, and maintaining the stability of the target compound, which can be sensitive to pH and temperature. Inefficient extraction at a large scale can lead to lower yields and higher downstream processing costs.
Q4: How does column chromatography change during scale-up?
When scaling up chromatography, the primary goal is to maintain the separation performance achieved at the lab scale. The most common strategy is a linear scale-up, where the column diameter is increased while keeping the bed height and linear flow rate constant.[5] This ensures that the residence time of the compound on the resin remains the same.[5] However, challenges such as the "wall effect" (where the column walls interfere with the packing and flow path) become more pronounced in larger diameter columns, potentially reducing separation efficiency.[5]
Troubleshooting Guide
Issue 1: Low Yield of Crude Extract at Large Scale
-
Question: We have scaled up our solvent extraction from 1 kg of dried Veronica beccabunga to 50 kg, but our yield of crude extract has dropped significantly. What could be the cause?
-
Answer: This is a common issue in scaling up solid-liquid extractions. Several factors could be at play:
-
Inefficient Biomass Penetration: At a larger scale, the solvent may not efficiently penetrate the entire plant biomass, leading to incomplete extraction. Ensure your extraction vessel has adequate agitation or percolation mechanisms to guarantee uniform solvent contact.
-
Solvent-to-Solid Ratio: The optimal solvent-to-solid ratio may change upon scale-up.[4] While a 10:1 (v/w) ratio might work in the lab, larger scales might require adjustments to ensure proper wetting and extraction.
-
Extraction Time: The time required for complete extraction may need to be extended at a larger scale. It is crucial to perform a time-course study at the pilot scale to determine the optimal extraction duration.
-
Particle Size: Inconsistent grinding of the plant material can lead to variable extraction efficiency. Ensure a uniform, fine particle size for the entire batch to maximize surface area for extraction.
-
Issue 2: Poor Separation and Peak Broadening in Preparative HPLC
-
Question: We are trying to purify the enriched extract using preparative reverse-phase chromatography. While the separation was sharp on our analytical HPLC, the preparative column shows significant peak broadening and poor resolution. Why is this happening?
-
Answer: This problem often arises from improper method transfer and the physical dynamics of larger columns. Consider the following:
-
Column Packing Quality: A well-packed column is critical for good separation.[5] Poorly packed large-diameter columns can lead to channeling, where the solvent takes preferential paths through the column, causing band broadening.[5] Ensure the column is packed uniformly according to the manufacturer's protocol.
-
Flow Rate and Pressure: While linear flow rate should be kept constant during scale-up, the volumetric flow rate will increase significantly.[5] This leads to a much higher backpressure. Ensure your pump system can handle the required flow rate at the resulting pressure without fluctuations. Also, be aware that the pressure resistance of chromatography columns often decreases as the diameter increases.[1]
-
Sample Loading: Overloading the column is a common cause of poor separation. The amount of sample injected should be scaled proportionally to the column volume. Dissolving the sample in a strong solvent can also cause peak distortion. Whenever possible, dissolve the crude extract in the mobile phase.
-
Issue 3: Inconsistent Results Between Batches
-
Question: We are observing significant variability in the purity and yield of this compound from different large-scale batches, even though we are following the same protocol. What could be the source of this inconsistency?
-
Answer: Batch-to-batch variability in natural product isolation can be frustrating. The root cause can be in the raw material or the process itself:
-
Raw Material Variation: The chemical composition of plants can vary depending on the harvest season, geographic location, and storage conditions. It is crucial to establish strict quality control specifications for the incoming Veronica beccabunga biomass.
-
Process Parameter Control: Minor deviations in parameters like temperature, pH, or solvent composition can have a magnified effect at a larger scale.[6] Implement rigorous process monitoring and control for all critical steps.
-
Equipment Differences: If different equipment is used for different batches, even if they are of the same type, slight variations in performance can affect the outcome.[7] Ensure all equipment is properly calibrated and maintained.
-
Experimental Protocols
Generalized Protocol for this compound Isolation
This protocol is a generalized procedure based on common methods for isolating iridoid glycosides from plant sources.[2][4][8] Optimization will be required for large-scale operations.
-
Extraction:
-
Mill dried aerial parts of Veronica beccabunga to a fine powder.
-
Extract the powder with 95% ethanol at a 1:10 solid-to-solvent ratio (w/v) under reflux for 2 hours. Repeat the extraction three times.
-
Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude residue.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude residue in water.
-
Perform successive partitioning with solvents of increasing polarity, such as petroleum ether, dichloromethane, and finally ethyl acetate, to remove non-polar and medium-polarity compounds. The target this compound, being a polar glycoside, is expected to remain in the aqueous fraction.
-
-
Enrichment using Macroporous Resin:
-
Pass the aqueous fraction through a column packed with a macroporous adsorbent resin (e.g., AB-8 type).
-
Wash the column with deionized water to remove highly polar impurities like sugars.
-
Elute the iridoid glycoside fraction with increasing concentrations of ethanol in water (e.g., 20%, 50%, 95% ethanol). This compound is expected to elute in the 50% ethanol fraction.[4]
-
-
Final Purification by Preparative Chromatography:
-
Concentrate the enriched fraction from the previous step.
-
Perform final purification using preparative reversed-phase HPLC (C18 column) with a gradient of methanol and water as the mobile phase.
-
Collect fractions and monitor by analytical HPLC or TLC. Combine fractions containing pure this compound and remove the solvent to yield the final product.
-
Data Presentation
Table 1: Solvent Ratios for Extraction and Partitioning
| Step | Solvents | Ratio (v/v) or (w/v) | Purpose |
| Extraction | Dried Biomass : 95% Ethanol | 1:10 (w/v) | Initial extraction of metabolites. |
| Partitioning 1 | Aqueous Extract : Petroleum Ether | 1:1 | Removal of non-polar compounds (lipids, chlorophyll). |
| Partitioning 2 | Aqueous Extract : Dichloromethane | 1:1 | Removal of low to medium polarity compounds. |
| Partitioning 3 | Aqueous Extract : Ethyl Acetate | 1:1 | Removal of medium polarity compounds (e.g., flavonoids). |
Table 2: Scale-Up Parameters for Chromatography
| Parameter | Lab Scale (Analytical) | Pilot Scale (Preparative) | Key Consideration |
| Column Diameter | 4.6 mm | 50 mm | Increase in diameter is the primary scaling factor. |
| Bed Height | 250 mm | 250 mm | Keep constant to maintain linear flow rate and resolution.[5] |
| Linear Flow Rate | 1.0 mL/min/cm² | 1.0 mL/min/cm² | Constant linear velocity ensures consistent residence time. |
| Volumetric Flow Rate | ~1.66 mL/min | ~196 mL/min | Must be calculated based on the new column diameter. |
| Sample Load | 1-5 mg | 1-5 g (approx.) | Scale proportionally to the increase in column volume. |
Visualizations
Caption: Generalized workflow for the isolation of this compound.
Caption: Logical relationships in linear scale-up of chromatography.
References
- 1. Iridoid glucosides in the genus Veronica (Plantaginaceae) from New Zealand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two New Iridoid Glycosides from the Root Barks of Sambucus williamsii Hance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorinated iridoid glucosides from Veronica longifolia and their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Minimizing degradation of Arborescosidic acid during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Arborescosidic acid during storage and experimentation.
Troubleshooting Guides
This section addresses specific issues you may encounter, providing potential causes and actionable solutions.
Issue 1: A new, unidentified peak appears in my HPLC chromatogram after storing this compound in solution.
-
Question: I dissolved this compound in a buffered aqueous solution (pH 7.5) and stored it at 4°C. After a week, a new, more polar peak is appearing in my RP-HPLC analysis, and the peak for the parent compound has decreased. What is likely happening?
-
Answer: The appearance of a new peak, coupled with a decrease in the parent compound, strongly suggests degradation. This compound, as an iridoid glycoside, is susceptible to hydrolysis, especially under neutral to alkaline conditions.[1] The glycosidic bond can be cleaved, resulting in the formation of the aglycone and the corresponding sugar, which would likely elute as separate, more polar compounds in a reverse-phase system. Storing in a slightly acidic buffer (pH 4-6) may improve stability.
Issue 2: The biological activity of my this compound sample has significantly decreased over time.
-
Question: My solid this compound sample, stored at room temperature on the benchtop, has lost most of its expected biological activity. What could be the cause?
-
Answer: Loss of activity is a direct consequence of chemical degradation. Iridoid glycosides can be sensitive to high temperature, light, and humidity.[2] Storing the solid compound exposed to ambient light and temperature fluctuations can accelerate degradation. The key degradation pathways under these conditions can include hydrolysis (if moisture is present) and oxidation.[3][4] To preserve activity, solid samples should be stored in airtight, light-resistant containers at low temperatures (-20°C is recommended for long-term storage).
Issue 3: My sample solution turned slightly yellow after being left on the lab bench for a day.
-
Question: I prepared a solution of this compound for an experiment and left it on the bench under normal lab lighting. The next day, the solution had a yellowish tint. Is this a sign of degradation?
-
Answer: Yes, a change in color is a common indicator of chemical degradation. Exposure to light (photolytic degradation) and oxygen (oxidation) can lead to the formation of chromophoric degradation products.[2][4] Forced degradation studies on pharmaceuticals routinely test for photostability by exposing samples to controlled light sources.[2] All solutions containing this compound should be protected from light by using amber vials or wrapping containers in aluminum foil and should be used as fresh as possible.
Frequently Asked Questions (FAQs)
Storage & Handling
-
What are the ideal storage conditions for solid this compound? For long-term stability, solid this compound should be stored in a tightly sealed, light-resistant container (e.g., amber glass vial) at -20°C or lower. For short-term storage, 2-8°C is acceptable. It is crucial to minimize exposure to moisture and light.
-
Should I store this compound as a dry powder or in solution? this compound is significantly more stable as a solid powder. It is recommended to prepare solutions fresh for each experiment. If a stock solution must be stored, it should be aliquoted to avoid repeated freeze-thaw cycles, protected from light, and stored at -20°C or -80°C. The choice of solvent is also critical; a slightly acidic buffer may be preferable to neutral or alkaline conditions.[1]
-
What factors can cause this compound to degrade? The primary factors that induce degradation are:
-
pH: Both strongly acidic and, particularly, alkaline conditions can catalyze the hydrolysis of the glycosidic bond.[1][5]
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions.[1]
-
Light: Exposure to UV and visible light can cause photolytic degradation.[2]
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the molecule.[3][4]
-
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[4][6] This protocol outlines a typical approach.
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare several identical solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile:water 50:50).
-
Application of Stress Conditions: Expose the solutions to the conditions outlined in the table below. Include a control sample protected from all stress conditions.
-
Analysis: At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot from each condition. Quench the reaction if necessary (e.g., neutralize acid/base). Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to quantify the remaining this compound and detect the formation of degradation products.
-
Mass Balance: An important aspect of the analysis is to ensure mass balance, where the sum of the assay of the main peak and all degradation products should remain close to 100% of the initial concentration, confirming that all significant products are detected.[7]
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent / Method | Typical Conditions |
|---|---|---|
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M HCl at 60°C |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M NaOH at room temperature |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% H₂O₂ at room temperature |
| Thermal Degradation | Heat | 60°C (in solution) / 80°C (solid) |
| Photolytic Degradation | UV/Visible Light | Expose to light (e.g., 1.2 million lux hours) |
Note: These conditions are starting points and may need to be adjusted based on the stability of the molecule. The goal is to achieve 5-20% degradation.[7]
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from all its potential degradation products.
Methodology:
-
Generate Degraded Samples: Use the samples generated from the forced degradation study (Protocol 1), pooling them to create a mixture containing the parent compound and all degradation products.
-
Column and Mobile Phase Screening:
-
Column: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Use a gradient elution method to ensure separation of compounds with different polarities. A common starting point is a gradient of water (with 0.1% formic acid or phosphoric acid for peak shape) and acetonitrile.
-
-
Optimization: Adjust the gradient slope, flow rate, and temperature to achieve optimal resolution between this compound and all degradation peaks. The goal is a resolution (Rs) of >1.5 for all adjacent peaks.
-
Detection: Use a photodiode array (PDA) detector to identify the optimal wavelength for detection and to perform peak purity analysis, which confirms that a chromatographic peak is not co-eluting with other compounds.[8]
-
Validation: Once developed, the method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision.[9]
Visualizations
References
- 1. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianjpr.com [asianjpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 7. sgs.com [sgs.com]
- 8. Development and Validation of a Novel Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Halometasone, Fusidic Acid, Methylparaben, and Propylparaben in Topical Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Bioassay Protocols for Iridoid Glycosides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their bioassay protocols for iridoid glycosides.
Frequently Asked Questions (FAQs)
Q1: My iridoid glycoside shows no activity in my bioassay. What are the common reasons for this?
A1: Several factors could contribute to a lack of observed bioactivity. A primary consideration is that many iridoid glycosides are biologically inactive in their glycosidic form and require enzymatic hydrolysis to their aglycone form to exert their effects.[1][2] Consider pre-treating your iridoid glycoside with β-glucosidase before conducting the bioassay.[1][2] Additionally, the stability of the compound under your specific experimental conditions (pH, temperature) should be assessed, as degradation can lead to a loss of activity.[3][4] The choice of bioassay is also critical, as the activity of iridoids is often specific to certain cellular targets or pathways.
Q2: How can I optimize the extraction of iridoid glycosides from plant material for bioassays?
A2: The efficiency of iridoid glycoside extraction is highly dependent on the chosen method and solvent. For compounds like aucubin and catalpol, pressurized hot water extraction and hot water extraction have been shown to be highly efficient.[5][6] Ultrasonic-microwave synergistic extraction (UMSE) is another effective method that can be optimized for parameters such as ethanol concentration, material-to-liquid ratio, microwave power, and extraction time to maximize yield.[7] It is advisable to compare different extraction techniques and solvents to determine the optimal conditions for your specific plant material and target iridoid glycosides.
Q3: Are there known structure-activity relationships for iridoid glycosides that can guide my research?
A3: Yes, certain structural features of iridoid glycosides are known to be important for their biological activity. For topical anti-inflammatory activity, key features include a hydroxyl substitution at C5, unsaturation at C7-C8, and a methyl substitution of the carbonyl at C11.[8] The hydrolysis of the glycosidic bond is a crucial step for the activity of many iridoids in various bioassays.[1][2] The aglycones released from iridoid glycosides are often unstable but highly reactive and can interact with cellular targets like proteins.
Troubleshooting Guides
Problem 1: Inconsistent results in cell-based assays.
-
Possible Cause: Instability of the iridoid glycoside in the cell culture medium.
-
Troubleshooting Steps:
-
Evaluate the stability of your compound under the assay conditions (e.g., temperature, pH) over the duration of the experiment.[3][4]
-
Consider preparing fresh solutions of the iridoid glycoside immediately before each experiment.
-
If degradation is suspected, analyze the compound in the medium at different time points using a suitable analytical method like UPLC.[3]
-
-
Possible Cause: Cytotoxicity of the iridoid glycoside at the tested concentrations.
-
Troubleshooting Steps:
Problem 2: Low or no activity in enzyme inhibition assays.
-
Possible Cause: The iridoid glycoside is a pro-drug and requires metabolic activation.
-
Troubleshooting Steps:
-
Possible Cause: Incorrect assay conditions.
-
Troubleshooting Steps:
-
Verify the optimal pH and temperature for the target enzyme's activity and ensure your assay buffer is within this range.
-
Confirm the concentration of the substrate and enzyme are appropriate for detecting inhibition.
-
Quantitative Data Summary
Table 1: Inhibitory Concentrations (IC50) of Hydrolyzed Iridoid Products in Anti-Inflammatory Assays
| Iridoid (Hydrolyzed) | Assay | IC50 (µM) | Reference |
| H-aucubin | COX-1 | 68.9 | [1][2] |
| H-aucubin | COX-2 | 8.83 | [1][2] |
| H-aucubin | TNF-α | 11.2 | [1][2] |
| H-aucubin | NO Production | 14.1 | [1][2] |
| H-loganin | COX-1 | 3.55 | [1][2] |
| H-geniposide | COX-1 | 5.37 | [1][2] |
| H-catalpol | TNF-α | 33.3 | [1][2] |
| H-geniposide | TNF-α | 58.2 | [1][2] |
| H-loganin | TNF-α | 154.6 | [1][2] |
Table 2: Comparison of Extraction Methods for Catalpol and Aucubin from Veronica longifolia Leaves
| Extraction Method | Solvent | Relative Yield of Catalpol (%) | Relative Yield of Aucubin (%) | Reference |
| Hot Water Extraction | Water | 100 | 100 | [5] |
| Pressurized Hot Water Extraction | Water | 83 | 92 | [5] |
| Maceration | Ethanol | 22 | 25 | [5] |
Key Experimental Protocols
1. Protocol for In Vitro Anti-Inflammatory Assay (Nitric Oxide Production)
-
Cell Line: RAW 264.7 mouse macrophage cells.[3]
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/mL and incubate for 24 hours.[3]
-
Pre-treat the cells with various concentrations of the test iridoid glycoside for a specified time.
-
Induce inflammation by adding lipopolysaccharide (LPS) to the cell culture medium.[3]
-
After a suitable incubation period, collect the cell supernatant.
-
Determine the concentration of nitric oxide in the supernatant using the Griess assay.[3]
-
A cell viability assay (e.g., CCK-8) should be performed in parallel to ensure the observed effects are not due to cytotoxicity.[3][10]
-
2. Protocol for Ultrasonic-Microwave Synergistic Extraction (UMSE)
-
Plant Material: Dried and powdered plant material.
-
Methodology:
-
Weigh the powdered plant material and place it in a conical flask.[7]
-
Add the chosen solvent (e.g., an ethanol-water mixture) at a specific material-to-liquid ratio.[7]
-
Place the flask in an ultrasonic-microwave synergistic extraction device.[7]
-
Set the extraction parameters: microwave power, extraction time, and temperature.[7]
-
After extraction, filter the mixture to separate the extract from the solid plant material.[7]
-
The extract can then be further processed for bioassay or analysis.
-
Visualizations
Caption: General experimental workflow for iridoid glycoside bioassays.
Caption: Inhibition of the NF-κB signaling pathway by iridoid glycosides.
References
- 1. Inhibitory Potencies of Several Iridoids on Cyclooxygenase-1, Cyclooxygnase-2 Enzymes Activities, Tumor Necrosis factor-α and Nitric Oxide Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Nine Unique Iridoids and Iridoid Glycosides From Patrinia scabiosaefolia [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Anti-inflammatory Potential of Arborescosidic Acid: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for novel anti-inflammatory agents is a continuous endeavor. Arborescosidic acid, a natural compound, has emerged as a promising candidate. This guide provides a comprehensive comparison of the anti-inflammatory effects of this compound against two widely used drugs: the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. This analysis is based on available preclinical data and established mechanisms of action.
While direct head-to-head comparative studies with quantitative data are not extensively available in the current body of scientific literature, this guide synthesizes existing evidence to provide a clear overview of their respective anti-inflammatory profiles.
Comparative Overview of Anti-inflammatory Mechanisms
This compound, Dexamethasone, and Indomethacin exert their anti-inflammatory effects through distinct yet sometimes overlapping mechanisms. The following table summarizes their known targets and effects on key inflammatory mediators and pathways.
| Feature | This compound | Dexamethasone | Indomethacin |
| Primary Mechanism | Inhibition of pro-inflammatory enzymes and signaling pathways. | Glucocorticoid receptor agonist; broad inhibition of inflammatory gene expression. | Non-selective inhibitor of cyclooxygenase (COX) enzymes.[1] |
| Effect on COX Enzymes | Primarily inhibits COX-2. | Suppresses COX-2 expression. | Inhibits both COX-1 and COX-2.[1] |
| Effect on iNOS & Nitric Oxide (NO) | Inhibits iNOS expression and NO production.[2] | Inhibits iNOS expression. | Can reduce NO production secondary to COX inhibition. |
| Key Signaling Pathways | Suppresses NF-κB and MAPK signaling pathways. | Inhibits NF-κB and AP-1 signaling pathways. | Primarily acts on prostaglandin synthesis pathway. |
| Effect on Cytokines (e.g., TNF-α, IL-1β, IL-6) | Reduces the production of pro-inflammatory cytokines.[3] | Potently suppresses the synthesis of a wide range of pro-inflammatory cytokines.[3] | Can indirectly affect cytokine production. |
| Effect on Other Mediators | Inhibits histamine and serotonin. | Broadly suppresses the production of various inflammatory mediators. | Inhibits prostaglandin synthesis.[1] |
Experimental Data Summary
The following tables summarize the typical outcomes observed in common in vitro and in vivo models used to assess anti-inflammatory activity. It is important to note that these results are compiled from various studies and do not represent direct comparisons under identical experimental conditions.
Table 1: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema
| Compound | Typical Dose Range | Observed Effect | Reference Drug in Studies |
| This compound | Not specified in available literature | Dose-dependent reduction in paw edema. | Indomethacin[4] |
| Dexamethasone | 0.5 - 1 mg/kg | Significant reduction in paw edema.[3] | Not Applicable |
| Indomethacin | 5 - 10 mg/kg | Significant reduction in paw edema.[4] | Not Applicable |
Table 2: In Vitro Anti-inflammatory Activity - LPS-Induced Models in Macrophages
| Compound | Key Effect | Common Cell Line |
| This compound | Inhibition of NO, TNF-α, and IL-6 production. | RAW 264.7 |
| Dexamethasone | Potent inhibition of NO, TNF-α, and IL-6 production.[5] | RAW 264.7[5] |
| Indomethacin | Inhibition of prostaglandin E2 (PGE2) production. | Various macrophage lines |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to evaluate the anti-inflammatory effects of compounds like this compound.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used in vivo model to assess acute inflammation.
-
Animal Model: Typically, Wistar rats or Swiss albino mice are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control, standard (e.g., Indomethacin), and test groups (different doses of this compound).
-
Drug Administration: The test compound or vehicle is administered orally or intraperitoneally.
-
Induction of Edema: After a specific period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.[4]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.[4]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This in vitro assay is used to screen for compounds that can inhibit the production of the pro-inflammatory mediator, nitric oxide.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and incubated overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for a certain period (e.g., 1-2 hours).
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the control group) to induce an inflammatory response.[2]
-
Incubation: The plate is incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[2]
-
Cell Viability Assay: A cell viability assay (e.g., MTT) is performed to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Data Analysis: The percentage inhibition of NO production is calculated for each concentration of the test compound.
Cytokine Inhibition Assay
This assay measures the effect of a compound on the production of pro-inflammatory cytokines.
-
Cell Culture and Seeding: Similar to the NO production assay, a suitable cell line (e.g., RAW 264.7 macrophages or human peripheral blood mononuclear cells) is used.
-
Treatment and Stimulation: Cells are pre-treated with the test compound followed by stimulation with an inflammatory agent like LPS.
-
Sample Collection: After a defined incubation period, the cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: The inhibitory effect of the compound on the production of each cytokine is determined.
Visualizing the Mechanisms
To better understand the molecular pathways involved, the following diagrams illustrate the key signaling cascades affected by these anti-inflammatory agents and a general workflow for their evaluation.
Caption: Inhibition of key pro-inflammatory signaling pathways.
Caption: A generalized workflow for evaluating anti-inflammatory compounds.
Conclusion
This compound demonstrates significant anti-inflammatory potential through its targeted inhibition of key inflammatory mediators and signaling pathways, including NF-κB and MAPK. Its mechanism of action, particularly its inhibitory effects on COX-2 and iNOS, positions it as a compelling candidate for further investigation.
In comparison, Dexamethasone offers broad and potent anti-inflammatory and immunosuppressive effects by acting on the glucocorticoid receptor, making it a powerful but also side-effect-prone therapeutic. Indomethacin provides effective analgesia and anti-inflammatory action by non-selectively inhibiting both COX-1 and COX-2 enzymes, which can lead to gastrointestinal side effects.
The development of this compound as a therapeutic agent will require further research, including direct comparative studies with established drugs like Dexamethasone and Indomethacin, to fully elucidate its efficacy and safety profile. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for such future investigations.
References
- 1. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of lefamulin versus azithromycin and dexamethasone in vivo and in vitro in a lipopolysaccharide-induced lung neutrophilia mouse model | PLOS One [journals.plos.org]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the in vitro Anti-Inflammatory Effect of Cannabidiol to Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Properties of Geniposidic Acid and Other Key Iridoids
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Anti-inflammatory Performance of Geniposidic acid, Aucubin, Loganin, and Catalpol with Supporting Experimental Data.
Iridoids, a class of monoterpenoids, are widely distributed in the plant kingdom and have garnered significant attention for their diverse pharmacological activities. Among these, their anti-inflammatory potential stands out as a promising area for therapeutic development. This guide provides a comparative analysis of the anti-inflammatory effects of four prominent iridoids: Geniposidic acid, Aucubin, Loganin, and Catalpol. The information is presented to aid researchers and drug development professionals in their evaluation of these compounds as potential anti-inflammatory agents.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the available quantitative data on the in vitro anti-inflammatory activity of Geniposidic acid, Aucubin, Loganin, and Catalpol. The half-maximal inhibitory concentration (IC50) is a widely accepted measure of a compound's potency.
| Iridoid | Assay | Cell Line | Inhibitory Effect | IC50 Value |
| Geniposidic acid | Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | Diabetic Rat Wound Tissue | Reduction of cytokine levels | TNF-α: 1.36 g/kg, IL-1β: 1.02 g/kg, IL-6: 1.23 g/kg[1][2] |
| Aucubin | Inhibition of TNF-α production | RBL-2H3 mast cells | Dose-dependent inhibition | 0.101 µg/mL[3] |
| Inhibition of IL-6 production | RBL-2H3 mast cells | Dose-dependent inhibition | 0.19 µg/mL[3] | |
| Inhibition of TNF-α production (hydrolyzed form) | RAW 264.7 macrophages | Dose-dependent inhibition | 9.2 µM[4][5] | |
| Loganin | Cytotoxic activity | Caco-2 cells | Clonogenic assay | 3.45 µg/mL[6] |
| Cytotoxic activity | COLO 320 cells | 4 hr incubation | 1 µg/mL[6] | |
| Catalpol | Inhibition of cell growth | Solid tumor cell lines | Suppression of proliferation | 48 µM[7] |
Key Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of these iridoids are mediated through the modulation of key signaling pathways involved in the inflammatory response. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) pathway and the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Geniposidic acid, Aucubin, and Catalpol have been shown to inhibit this pathway.
Nrf2/HO-1 Signaling Pathway
The Nrf2/HO-1 pathway is a key regulator of the cellular antioxidant response and also plays a role in suppressing inflammation. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and anti-inflammatory genes, including HO-1. Loganin and Catalpol have been demonstrated to activate this protective pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments commonly used to assess the anti-inflammatory effects of iridoids.
Cell Culture and Treatment
-
Cell Lines: RAW 264.7 (murine macrophages), RBL-2H3 (rat basophilic leukemia), Caco-2 (human epithelial colorectal adenocarcinoma), and COLO 320 (human colon adenocarcinoma) cells are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the iridoid for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent such as lipopolysaccharide (LPS) or a pro-inflammatory cytokine (e.g., TNF-α).
Measurement of Pro-inflammatory Mediators
-
Nitric Oxide (NO) Assay:
-
The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
After incubation for 10 minutes at room temperature, the absorbance is measured at 540 nm.
-
The nitrite concentration is calculated from a sodium nitrite standard curve.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines (TNF-α, IL-6, IL-1β):
-
The levels of pro-inflammatory cytokines in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
In brief, supernatants are added to wells of a microplate pre-coated with a capture antibody specific for the cytokine of interest.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate solution is then added, and the resulting color development is measured spectrophotometrically.
-
The cytokine concentration is determined by comparison with a standard curve.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, NF-κB p65, Nrf2, HO-1, β-actin).
-
Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
The following workflow illustrates the general process of investigating the anti-inflammatory effects of iridoids.
Conclusion
Geniposidic acid, Aucubin, Loganin, and Catalpol all demonstrate significant anti-inflammatory properties through the modulation of critical signaling pathways. While Geniposidic acid, Aucubin, and Catalpol primarily target the NF-κB pathway, Loganin and Catalpol also exhibit effects through the activation of the protective Nrf2/HO-1 pathway. The provided quantitative data, though not exhaustive, offers a basis for comparison of their potency. Further research, including head-to-head comparative studies and in vivo experiments, is warranted to fully elucidate their therapeutic potential. The detailed experimental protocols and workflow diagrams presented herein serve as a guide for researchers to design and execute such investigations.
References
- 1. Anti-inflammatory action of geniposide promotes wound healing in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory action of geniposide promotes wound healing in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-inflammatory activity of aucubin by inhibition of tumor necrosis factor-alpha production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Arborescosidic Acid and Catalpol
For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of natural compounds is paramount. This guide provides an objective comparison of two iridoid glycosides, arborescosidic acid (often referred to as arbortristoside A) and catalpol, focusing on their anti-inflammatory, antioxidant, and neuroprotective properties, supported by experimental data.
Note on Nomenclature: The term "this compound" is not widely documented in scientific literature. The available research strongly suggests that this is a synonym for arbortristoside A , an iridoid glycoside isolated from Nyctanthes arbor-tristis. This guide will proceed with the comparison of arbortristoside A and catalpol based on this evidence.
Overview of the Compounds
Arbortristoside A is a key bioactive constituent of Nyctanthes arbor-tristis, a plant with a long history of use in traditional medicine. Scientific investigations have highlighted its significant anti-inflammatory, pain-relieving (antinociceptive), antioxidant, and neuroprotective potential.[1][2][3][4][5]
Catalpol , primarily extracted from the root of Rehmannia glutinosa, is a well-characterized iridoid glucoside. It has been the subject of extensive research, demonstrating a broad spectrum of pharmacological effects, including potent neuroprotective, anti-inflammatory, antioxidant, and anti-diabetic activities.
Quantitative Comparison of Biological Activities
The following table summarizes key quantitative data from various experimental studies, offering a side-by-side comparison of the biological efficacy of arbortristoside A and catalpol.
| Biological Activity | Compound | Experimental Model/Assay | Concentration/Dose | Key Findings |
| Anti-inflammatory | Arbortristoside A | Carrageenan-induced paw edema (in rats) | 50 and 75 mg/kg | Dose-dependent and significant reduction in paw swelling.[3][4] |
| Histamine-induced paw edema (in rats) | 50 and 75 mg/kg | Notable inhibition of edema formation.[3][4] | ||
| Serotonin-induced paw edema (in rats) | 50 and 75 mg/kg | Significant suppression of paw swelling.[3][4] | ||
| Catalpol | Lipopolysaccharide (LPS)-stimulated BV2 microglia | Not specified | Suppressed the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). Downregulated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Inhibited the release of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). | |
| Antioxidant | Arbortristoside A | DPPH radical scavenging assay | Not specified | Demonstrated notable antioxidant capabilities.[2][5] |
| Catalpol | Various in vitro and in vivo models | Not specified | Enhances the activity of endogenous antioxidant enzymes (superoxide dismutase - SOD, catalase - CAT, glutathione peroxidase - GPx). Reduces levels of malondialdehyde (MDA), a marker of oxidative stress. | |
| Neuroprotective | Arbortristoside A | Aluminum chloride-induced dementia in rats (using an ethanolic extract of N. arbor-tristis) | Not specified | Ameliorated changes in neurobehavior and led to a reduction in plasma levels of amyloid-beta 1-42.[6][7] |
| Catalpol | Various models of neuronal injury | Not specified | Provides protection against neuronal apoptosis and damage induced by oxidative stress. Modulates critical cell signaling pathways, including the PI3K/Akt and Nrf2/HO-1 pathways. | |
| Antinociceptive | Arbortristoside A | Acetic acid-induced writhing (in mice) | 50 and 75 mg/kg | Showed a significant and dose-dependent decrease in the number of writhes.[3][4] |
| Tail flick test (in rats) | 50 and 75 mg/kg | Significantly prolonged the reaction time to thermal stimuli.[3][4] | ||
| Anti-hemorrhoidal | Arbortristoside A | Croton oil-induced hemorrhoids (in rats) | 50 and 100 mg/kg | Markedly reduced inflammation and the severity of hemorrhoidal symptoms.[2][8][9] |
Detailed Experimental Protocols
Anti-inflammatory Activity of Arbortristoside A: Carrageenan-Induced Paw Edema Model
-
Animal Model : Wistar albino rats.
-
Methodology :
-
The animals are allocated to several groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving arbortristoside A (50 and 75 mg/kg, administered orally).
-
One hour following the administration of the respective treatments, 0.1 ml of a 1% carrageenan solution is injected into the sub-plantar tissue of the left hind paw to induce localized inflammation.
-
The volume of the inflamed paw is measured using a plethysmometer at baseline (0 hours) and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
The percentage of edema inhibition is determined by comparing the increase in paw volume in the treated groups to that of the control group.[3][4]
-
Antinociceptive Activity of Arbortristoside A: Acetic Acid-Induced Writhing Test
-
Animal Model : Swiss albino mice.
-
Methodology :
-
Mice are assigned to a control group, a standard analgesic group (e.g., aspirin), and test groups administered with arbortristoside A (50 and 75 mg/kg, orally).
-
Thirty minutes after treatment, a 0.6% solution of acetic acid (10 ml/kg) is injected intraperitoneally to induce visceral pain, characterized by abdominal constrictions (writhing).
-
Beginning 5 minutes after the acetic acid injection, the number of writhes for each mouse is counted over a 20-minute period.
-
The degree of pain protection is calculated as the percentage reduction in the number of writhes in the treated groups compared to the control group.[3][4]
-
Antioxidant Activity of Arbortristoside A: DPPH Radical Scavenging Assay
-
Methodology :
-
A methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared.
-
Varying concentrations of arbortristoside A are mixed with the DPPH solution.
-
The mixtures are incubated at room temperature in the absence of light.
-
A spectrophotometer is used to measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).
-
The radical scavenging activity is quantified as the percentage decrease in absorbance of the sample-containing solutions relative to the control (DPPH solution alone). Ascorbic acid is commonly employed as a positive control for comparison.[5]
-
Signaling Pathways and Mechanisms of Action
Catalpol: Neuroprotective and Anti-inflammatory Signaling
Catalpol's therapeutic effects are mediated through its influence on several key intracellular signaling pathways. Its anti-inflammatory properties are largely attributed to the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation. By suppressing NF-κB, catalpol reduces the expression and release of pro-inflammatory cytokines such as TNF-α and IL-1β. Its neuroprotective actions are associated with the activation of the PI3K/Akt pro-survival pathway and the Nrf2/HO-1 antioxidant response pathway.
Caption: Catalpol's modulation of key signaling pathways in neuroprotection and anti-inflammation.
Arbortristoside A: Proposed Anti-inflammatory Mechanism
The anti-inflammatory effects of arbortristoside A are believed to arise from its ability to inhibit the action of key inflammatory mediators, including histamine, serotonin, and prostaglandins.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. phcog.com [phcog.com]
- 3. Anti-inflammatory and antinociceptive activity of arbortristoside-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. archives.ijper.org [archives.ijper.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. phcog.com [phcog.com]
- 9. phcog.net [phcog.net]
Quantitative Comparison of Arborescosidic Acid and Other Bioactive Compounds in Veronica Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the current knowledge on the quantitative distribution of arborescosidic acid and other major bioactive compounds across different Veronica species. While direct quantitative comparisons of this compound are currently limited in published literature, this guide offers valuable insights into the chemical profile of the genus, experimental protocols for quantification, and the potential biological activities of its constituents.
This compound in Veronica Species: A Qualitative Overview
This compound, an iridoid glycoside, has been identified in the genus Veronica. However, a comprehensive quantitative comparison of its content across different species is not yet available in scientific literature. To date, its presence has been qualitatively reported in Veronica argute-serrata. Further research is required to quantify the concentration of this specific compound in various Veronica species to fully assess its potential as a biomarker or therapeutic agent.
Quantitative Comparison of Other Bioactive Compounds in Veronica Species
While data on this compound is sparse, quantitative studies have been conducted on other significant bioactive compounds in several Veronica species, including phenolic acids and flavonoids. These compounds are known to contribute to the antioxidant and anti-inflammatory properties of plant extracts. The following table summarizes the quantitative data for some of these compounds in Veronica anagallis-aquatica, Veronica persica, and Veronica polita, as determined by liquid chromatography-mass spectrometry (LC-MS/MS). The data is presented in µg/g of dried plant material.
| Compound | Class | Veronica anagallis-aquatica (µg/g) | Veronica persica (µg/g) | Veronica polita (µg/g) |
| p-Hydroxybenzoic acid | Phenolic Acid | 4.11 - 5.70[1] | - | - |
| Vanillic acid | Phenolic Acid | - | - | 0.36 - 4.97[1] |
| Caffeic acid | Phenolic Acid | 7.15 - 7.45[1] | - | - |
| Apigenin | Flavonoid | 950.4[1] | 661.8[1] | 48.53[1] |
Note: The ranges for p-Hydroxybenzoic acid and vanillic acid reflect the use of different extraction solvents (pure methanol, 80% ethanol, and water)[1]. The highest yields for apigenin were obtained with 80% ethanol[1]. A hyphen (-) indicates that the compound was either not detected or not quantified in the cited study.
Experimental Protocols for Quantification of Iridoid Glycosides
The following provides a generalized methodology for the extraction and quantitative analysis of iridoid glycosides, such as this compound, from Veronica species, based on established analytical techniques.
1. Plant Material and Extraction:
-
Sample Preparation: Aerial parts of the Veronica species are collected, identified, and dried at room temperature in a shaded, well-ventilated area. The dried material is then ground into a fine powder.
-
Extraction: A specific amount of the powdered plant material (e.g., 1 gram) is subjected to extraction with a suitable solvent, such as methanol or 80% ethanol, often using techniques like sonication or maceration to enhance efficiency. The extraction process is typically repeated multiple times to ensure complete recovery of the target compounds. The resulting extracts are then filtered and combined.
2. Sample Purification (Optional but Recommended):
-
Solid-Phase Extraction (SPE): The crude extract can be purified using SPE cartridges (e.g., C18) to remove interfering substances. The extract is loaded onto the conditioned cartridge, washed with a non-polar solvent to remove lipids and chlorophyll, and then the iridoid glycosides are eluted with a more polar solvent, such as methanol.
3. Quantitative Analysis using High-Performance Liquid Chromatography (HPLC):
-
Chromatographic System: An HPLC system equipped with a photodiode array (PDA) or a mass spectrometer (MS) detector is used for separation and quantification.
-
Column: A reversed-phase C18 column is commonly employed for the separation of iridoid glycosides.
-
Mobile Phase: A gradient elution is typically used, consisting of two solvents, such as water with a small percentage of formic acid (Solvent A) and acetonitrile or methanol (Solvent B). The gradient is programmed to gradually increase the proportion of Solvent B to elute compounds with increasing hydrophobicity.
-
Detection: The PDA detector is set to monitor specific wavelengths characteristic of iridoid glycosides. For higher selectivity and sensitivity, an MS detector can be used in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.
-
Quantification: A calibration curve is constructed using a certified reference standard of the target iridoid glycoside (e.g., this compound) at various concentrations. The concentration of the compound in the plant extract is then determined by comparing its peak area to the calibration curve.
Visualization of the Anti-inflammatory Signaling Pathway of Iridoid Glycosides
Iridoid glycosides found in Veronica and other plant species are known to exert anti-inflammatory effects by modulating key signaling pathways. A significant mechanism of action involves the inhibition of the NF-κB (nuclear factor kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways, which are crucial in the inflammatory response. The following diagram illustrates this inhibitory action.
Caption: Inhibition of NF-κB and MAPK signaling pathways by iridoid glycosides.
This diagram illustrates that upon stimulation by an inflammatory agent like lipopolysaccharide (LPS), a cascade of events is initiated through Toll-like Receptor 4 (TLR4), activating both the MAPK and NF-κB pathways. This ultimately leads to the translocation of active NF-κB and MAPK into the nucleus, triggering the expression of pro-inflammatory genes. Iridoid glycosides can intervene at multiple points in these pathways, inhibiting the activation of key signaling molecules and the nuclear translocation of NF-κB, thereby downregulating the inflammatory response.[2][3]
References
A Comparative Guide to HPLC and qNMR for the Quantification of Arborescosidic Acid: A Method Cross-Validation Overview
An in-depth analysis of High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the precise quantification of Arborescosidic acid, a key step in drug discovery and development.
For researchers and professionals in the pharmaceutical and natural products sectors, the accurate quantification of bioactive compounds is paramount. This compound, an iridoid glycoside with significant therapeutic potential, requires robust and reliable analytical methods for its quantification in various matrices, from raw plant material to finished products. This guide provides a comprehensive cross-validation comparison of two powerful analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and quantitative Nuclear Magnetic Resonance (¹H-qNMR).
Introduction to the Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, renowned for its high resolving power and sensitivity. It separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase. When coupled with a UV detector, HPLC allows for the quantification of analytes based on their absorption of ultraviolet light at a specific wavelength.
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method. It relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By integrating the signals of the target analyte and a certified internal standard of known concentration, the absolute quantity of the analyte can be determined without the need for a specific reference standard of the analyte itself.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are the proposed experimental protocols for the quantification of this compound using both HPLC-UV and ¹H-qNMR.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
1. Instrumentation and Conditions:
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., Phenomenex Luna® C18(2), 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program: A typical gradient might start at 5% B, increasing to 30% B over 20 minutes, then to 95% B over 5 minutes, holding for 5 minutes, and re-equilibrating at 5% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength of maximum absorbance would be selected (e.g., 235 nm for many iridoid glycosides).
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Extract a known weight of the sample material (e.g., 1 g of dried plant powder) with a suitable solvent (e.g., methanol) using ultrasonication or maceration. Filter the extract through a 0.45 µm syringe filter prior to injection.
Quantitative ¹H-NMR (¹H-qNMR) Protocol
1. Instrumentation and Parameters:
-
NMR Spectrometer: A Bruker Avance III 600 MHz spectrometer or equivalent, equipped with a cryoprobe.
-
Solvent: Methanol-d4 (CD3OD).
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or 3,4,5-trichloropyridine. The internal standard should have signals that do not overlap with the analyte signals.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (both analyte and internal standard) to ensure full relaxation. This is typically ≥ 30 seconds.
-
Number of Scans: 16 or 32, depending on the sample concentration.
-
Acquisition Time: ≥ 3 seconds.
2. Sample and Standard Preparation:
-
Internal Standard Stock Solution: Accurately weigh approximately 20 mg of the internal standard and dissolve it in a known volume (e.g., 10 mL) of the deuterated solvent.
-
Sample Preparation: Accurately weigh about 10-20 mg of the sample extract and dissolve it in a precise volume (e.g., 0.5 mL) of the internal standard stock solution in an NMR tube.
Data Presentation: A Comparative Analysis
The performance of both methods would be evaluated based on key validation parameters as summarized in the table below. The data presented here is hypothetical and representative of what would be expected from a typical cross-validation study for a natural product like this compound.
| Validation Parameter | HPLC-UV | ¹H-qNMR | Comments |
| Linearity (R²) | > 0.999 | > 0.999 | Both methods are expected to show excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~10 µg/mL | HPLC-UV is generally more sensitive than qNMR. |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~30 µg/mL | Reflects the higher sensitivity of the HPLC-UV method. |
| Precision (RSD%) | < 2% | < 1.5% | qNMR often demonstrates slightly better precision due to fewer sample preparation steps. |
| Accuracy (Recovery %) | 98-102% | 99-101% | Both methods are capable of high accuracy. |
| Specificity | High (with proper method development) | Very High | qNMR is inherently highly specific due to the unique chemical shifts of protons. HPLC specificity depends on chromatographic resolution. |
| Analysis Time per Sample | ~30 min | ~15 min | qNMR can be faster per sample, especially when considering method development time. |
| Need for Reference Standard | Required for each analyte | Not required for the analyte (only for the internal standard) | A major advantage of qNMR is its ability to quantify without a specific reference standard for the target compound. |
Mandatory Visualizations
To better illustrate the processes, the following diagrams created using Graphviz (DOT language) depict the experimental workflows.
Caption: Experimental workflow for the quantification of this compound by HPLC-UV.
Caption: Experimental workflow for the quantification of this compound by ¹H-qNMR.
Conclusion: Choosing the Right Method
Both HPLC-UV and ¹H-qNMR are powerful and reliable techniques for the quantification of this compound. The choice between them often depends on the specific requirements of the analysis.
-
HPLC-UV is the method of choice when high sensitivity is required, for instance, when analyzing samples with very low concentrations of the analyte. Its widespread availability and established validation protocols make it a workhorse in many quality control laboratories.
-
¹H-qNMR offers the significant advantage of being a primary ratio method, allowing for accurate quantification without the need for an isolated and purified standard of this compound. This is particularly beneficial in the early stages of research when such standards may not be readily available. Its high specificity and often shorter analysis time per sample also make it an attractive alternative.
Ultimately, the cross-validation of both methods can provide a high degree of confidence in the analytical results. For routine quality control of well-established products, a validated HPLC method may be more practical. For the certification of reference materials or for research purposes where a pure standard is unavailable, ¹H-qNMR is an invaluable tool.
In Vivo Validation of Arborescosidic Acid's Antioxidant Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the in vivo validation of the antioxidant properties of Arborescosidic acid. Due to the current lack of direct in vivo studies on this compound, this document outlines the established experimental protocols and signaling pathways relevant to its evaluation. For comparative purposes, this guide includes reported in vivo data for well-characterized antioxidants: Vitamin C, N-acetylcysteine (NAC), and α-lipoic acid (ALA). This information is intended to serve as a benchmark for researchers designing and interpreting future studies on this compound.
Comparative Analysis of Antioxidant Effects
To objectively assess the in vivo antioxidant potential of a novel compound like this compound, its effects on key oxidative stress markers should be compared against established antioxidants. The following table summarizes representative data from animal studies on Vitamin C, NAC, and ALA, showcasing their impact on malondialdehyde (MDA), a marker of lipid peroxidation, and the activity of primary antioxidant enzymes: superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
Table 1: Comparative Effects of Standard Antioxidants on In Vivo Oxidative Stress Markers
| Compound | Model | Dosage | Tissue | MDA Level | SOD Activity | CAT Activity | GPx Activity | Reference |
| Vitamin C | Rats with induced oxidative stress | 200 mg/kg | Liver | ↓ | ↑ | ↑ | ↑ | [1] |
| N-acetylcysteine (NAC) | Rats with cisplatin-induced toxicity | 100 mg/kg | Brain | ↓↓↓ | ↑↑ | ↑↑ | ↑↑ | [2] |
| α-Lipoic Acid (ALA) | Insulin-resistant rats | 30 mg/kg | Hypothalamus | ↓↓ | ↑↑↑ | ↑↑↑ | ↑↑↑ | [3] |
Arrow notation indicates the direction and magnitude of change relative to the untreated control group: ↓ (decrease), ↑ (increase). The number of arrows represents the relative magnitude of the effect.
Experimental Protocols
Detailed methodologies are crucial for reproducible in vivo antioxidant studies. Below are standard protocols for measuring key markers of oxidative stress in animal models.
Animal Model and Induction of Oxidative Stress
A common approach involves using rodent models (e.g., Wistar rats or BALB/c mice) where oxidative stress is induced through agents like carbon tetrachloride (CCl₄), cisplatin, or by inducing a metabolic disorder such as diabetes with streptozotocin.
Tissue Preparation
Following the treatment period with the test compound (e.g., this compound) and a positive control (e.g., Vitamin C), animals are euthanized, and target organs (e.g., liver, kidney, brain) are harvested. The tissues are then homogenized in an ice-cold buffer (e.g., phosphate-buffered saline, pH 7.4) to prepare a tissue homogenate for subsequent biochemical assays.
Malondialdehyde (MDA) Assay
The MDA assay is a widely used method to measure lipid peroxidation.
-
Principle: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically.
-
Procedure:
-
To the tissue homogenate, add a solution of TBA and trichloroacetic acid (TCA).
-
Incubate the mixture in a boiling water bath for a specified time (e.g., 60 minutes).
-
Cool the samples and centrifuge to pellet the precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
MDA concentration is calculated using a standard curve prepared with 1,1,3,3-tetramethoxypropane.
-
Superoxide Dismutase (SOD) Activity Assay
-
Principle: This assay is based on the ability of SOD to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.
-
Procedure:
-
Prepare a reaction mixture containing the tissue homogenate, xanthine, and NBT.
-
Initiate the reaction by adding xanthine oxidase.
-
Incubate at room temperature.
-
Measure the absorbance at 560 nm.
-
The percentage of inhibition of NBT reduction is proportional to the SOD activity.
-
Catalase (CAT) Activity Assay
-
Principle: CAT catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen. The rate of H₂O₂ decomposition is measured.
-
Procedure:
-
Add the tissue homogenate to a solution of H₂O₂ in a phosphate buffer.
-
Monitor the decrease in absorbance at 240 nm as H₂O₂ is consumed.
-
CAT activity is expressed as the amount of H₂O₂ decomposed per minute per milligram of protein.
-
Glutathione Peroxidase (GPx) Activity Assay
-
Principle: GPx catalyzes the reduction of an organic peroxide (e.g., cumene hydroperoxide) by glutathione (GSH). The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase (GR) with the concomitant oxidation of NADPH to NADP⁺. The decrease in NADPH absorbance is monitored.
-
Procedure:
-
Prepare a reaction mixture containing the tissue homogenate, GSH, GR, and NADPH.
-
Initiate the reaction by adding the peroxide substrate.
-
Monitor the decrease in absorbance at 340 nm.
-
GPx activity is calculated based on the rate of NADPH oxidation.
-
Visualizing the Experimental Workflow and Signaling Pathways
Understanding the logical flow of experiments and the underlying biological mechanisms is critical. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for evaluating the in vivo antioxidant activity of a test compound and the Nrf2-ARE signaling pathway, a key regulator of the cellular antioxidant response.
Figure 1. Experimental workflow for in vivo antioxidant validation.
Figure 2. The Nrf2-ARE signaling pathway in cellular antioxidant response.
References
- 1. ircmj.com [ircmj.com]
- 2. Neuroprotective effect of N-acetylcysteine against cisplatin-induced toxicity in rat brain by modulation of oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Fusidic Acid Derivatives in Overcoming Bacterial Resistance
A detailed analysis of novel fusidic acid analogs, their antibacterial potency, and mechanisms to circumvent resistance.
Fusidic acid, a bacteriostatic antibiotic, has long been a valuable tool in the treatment of staphylococcal infections. However, the emergence of resistance threatens its clinical efficacy. This has spurred the development of numerous derivatives aimed at enhancing its antibacterial activity and overcoming resistance mechanisms. This guide provides a comparative analysis of the efficacy of various fusidic acid derivatives, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in the field of antibiotic discovery.
I. Antibacterial Potency of Fusidic Acid Derivatives
The antibacterial efficacy of fusidic acid and its derivatives is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater potency.
A study by Dziwornu et al. synthesized a series of 28 fusidic acid derivatives, with modifications at the 21-COOH position, and evaluated their antituberculosis activity against the H37RvMa strain. While none of the derivatives surpassed the potency of the parent fusidic acid (MIC90 of 0.24 μM), compound 13 emerged as the most potent derivative with a MIC90 value of 2.71 μM[1].
In a different approach to combat resistance, another study focused on creating a novel fusidic acid analog with an improved resistance profile. This new compound demonstrated equivalent potency to fusidic acid against clinical isolates of Staphylococcus aureus and Enterococcus faecium and showed efficacy against a fusidic acid-resistant strain of S. aureus in a murine infection model[2].
Further structure-activity relationship (SAR) studies have highlighted the critical role of the C-21 carboxylic acid group for the anti-mycobacterial activity of fusidic acid. These studies led to the identification of 16-deacetoxy-16β-ethoxyfusidic acid (58) , an analog that exhibited comparable activity to fusidic acid with an in vitro MIC99 value of 0.8 µM[3].
| Compound | Target Organism | MIC (μM) | Efficacy Compared to Fusidic Acid | Reference |
| Fusidic Acid | Mycobacterium tuberculosis H37RvMa | 0.24 (MIC90) | - | [1] |
| Compound 13 | Mycobacterium tuberculosis H37RvMa | 2.71 (MIC90) | Less Potent | [1] |
| 16-deacetoxy-16β-ethoxyfusidic acid (58) | Not Specified | 0.8 (MIC99) | Comparable | [3] |
| Novel FA Analogue | S. aureus, E. faecium | Equivalent to FA | Equivalent, with improved resistance profile | [2] |
II. Anti-inflammatory Activity of Fusidic Acid Derivatives
Beyond their antibacterial properties, fusidic acid and its derivatives have been investigated for their anti-inflammatory effects. A recent study reported the design and synthesis of a new series of fusidic acid derivatives as potential treatments for sepsis, a condition characterized by a systemic inflammatory response[4].
One promising derivative, compound 30 , was identified as a potent inhibitor of the stimulator of interferon genes (STING) pathway. It effectively inhibited lipopolysaccharide (LPS)-induced nitric oxide production in macrophages with an IC50 of 1.15 μM. This demonstrates its potential as an anti-inflammatory agent[4].
| Compound | Assay | IC50 (μM) | Therapeutic Target | Reference |
| Compound 30 | LPS-induced nitric oxide production in macrophages | 1.15 | STING Pathway | [4] |
III. Experimental Protocols
A. Determination of Minimum Inhibitory Concentration (MIC)
The MIC values for the fusidic acid derivatives against various bacterial strains are typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
B. In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
The anti-inflammatory activity of the derivatives is assessed by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
IV. Signaling Pathways
A. Mechanism of Action of Fusidic Acid
Fusidic acid exerts its antibacterial effect by inhibiting protein synthesis. It specifically targets the elongation factor G (EF-G) on the ribosome, preventing the translocation of the peptidyl-tRNA, which ultimately stalls protein synthesis.
B. STING Signaling Pathway Inhibition
The anti-inflammatory derivative, compound 30, acts by inhibiting the STING (stimulator of interferon genes) signaling pathway. Upon activation by ligands such as cyclic dinucleotides (CDNs) released during bacterial infection, STING triggers a downstream signaling cascade involving TBK1 and IRF3, leading to the production of type I interferons and other pro-inflammatory cytokines. By inhibiting STING, compound 30 effectively dampens this inflammatory response.
V. Conclusion
The development of fusidic acid derivatives presents a promising avenue to address the challenge of bacterial resistance and to explore new therapeutic applications in inflammatory diseases. The data presented herein highlights key derivatives with enhanced or comparable antibacterial efficacy and novel anti-inflammatory properties. The detailed experimental protocols and pathway diagrams provide a foundational understanding for researchers to build upon in the quest for more potent and resilient therapeutic agents. Future research should continue to focus on optimizing the structural features of fusidic acid to improve its pharmacological profile and clinical utility.
References
- 1. Frontiers | Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review [frontiersin.org]
- 2. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship analyses of fusidic acid derivatives highlight crucial role of the C-21 carboxylic acid moiety to its anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of fusidic acid derivatives as novel STING inhibitors for treatment of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Arborescosidic Acid: A Comparative Analysis of its Bioactive Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of the bioassay results for Arborescosidic acid, a naturally occurring iridoid glycoside. The following sections present a comparative overview of its anticancer, anti-inflammatory, and antiviral properties, supported by available experimental data. Detailed methodologies for key bioassays are also included to facilitate the replication and further investigation of these findings.
Comparative Bioactivity of this compound and Related Compounds
The bioactivity of this compound, also known as Arbortristoside-A, has been evaluated in several studies, primarily through the analysis of extracts from Nyctanthes arbor-tristis, the plant from which it is isolated. While data on the pure compound is still emerging, the bioassay results of these extracts provide valuable insights into its therapeutic potential.
Anticancer Activity
Extracts of Nyctanthes arbor-tristis have demonstrated notable cytotoxic effects against various cancer cell lines. The anticancer potential of these extracts, which contain this compound as a key constituent, is summarized below in comparison to the standard chemotherapeutic agent, Doxorubicin.
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| Nyctanthes arbor-tristis Flower Extract | Colo 205 | MTT | 24.56 ± 6.63 µg/mL | [1] |
| Nyctanthes arbor-tristis Ethanol Extract | HeLa | MTT | 66.24 µg/ml | [2] |
| Doxorubicin | HeLa | MTT | 2.9 µM | [3] |
| Doxorubicin | MCF-7 | MTT | 2.5 µM | [3] |
Anti-inflammatory Activity
This compound has been shown to possess significant anti-inflammatory properties. Studies indicate that it may exert its effect by inhibiting the production of prostaglandins, key mediators of inflammation. The following table compares the anti-inflammatory activity of a Nyctanthes arbor-tristis extract with the nonsteroidal anti-inflammatory drug (NSAID), Diclofenac.
| Compound/Extract | Assay | IC50 Value | Reference |
| Nyctanthes arbor-tristis Flower Methanolic Extract | Protein Denaturation Assay | 32.9 µg/ml | [4] |
| Diclofenac | Protein Denaturation Assay | 30.08 µg/ml | [4] |
Antiviral Activity
The antiviral potential of this compound and related compounds from Nyctanthes arbor-tristis has been investigated against several viruses. While specific IC50 values from in vitro assays are not yet widely available, existing studies indicate promising inhibitory effects.
| Compound/Extract | Virus | Key Findings | Reference |
| Arbortristoside A and C | Encephalomyocarditis Virus (EMCV), Semliki Forest Virus (SFV) | Pronounced in vitro inhibitory activity. | [5][6] |
| Arborside-C and Beta-sitosterol (N. arbor-tristis constituents) | SARS-CoV-2 Main Protease | Significant binding affinity in a computational study. | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies for the key bioassays referenced in this guide are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HeLa, Colo 205)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or plant extract stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Assay (Protein Denaturation Assay)
This in vitro assay assesses the anti-inflammatory activity of a compound by measuring its ability to inhibit the denaturation of protein, typically bovine serum albumin (BSA) or egg albumin, which is analogous to protein denaturation in inflammatory processes.
Materials:
-
Test tubes
-
Bovine Serum Albumin (BSA) or Egg Albumin solution (0.2% w/v)
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Test compound solutions at various concentrations
-
Reference standard (e.g., Diclofenac sodium)
-
Water bath
-
UV-Visible Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In separate test tubes, prepare the reaction mixtures containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of the test compound or standard drug. A control solution is prepared without the test compound.
-
Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.
-
Heating: Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
Cooling: After heating, allow the mixtures to cool to room temperature.
-
Absorbance Measurement: Measure the absorbance of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100 Determine the IC50 value from a plot of percentage inhibition versus concentration.
Antiviral Assay (Neuraminidase Inhibition Assay)
This assay is used to screen for inhibitors of the neuraminidase enzyme, which is crucial for the release of new viral particles from infected cells, particularly for the influenza virus.
Materials:
-
96-well black plates
-
Influenza virus containing neuraminidase
-
MUNANA (2’-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Test compound solutions at various concentrations
-
Reference standard (e.g., Oseltamivir)
-
Fluorescence microplate reader
Procedure:
-
Compound and Virus Preparation: In a 96-well plate, add the assay buffer, the test compound at various dilutions, and the influenza virus. Include a virus control (no inhibitor) and a blank control (no virus).
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase.
-
Substrate Addition: Add the MUNANA substrate to all wells.
-
Incubation: Incubate the plate at 37°C for 1 hour in the dark.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., glycine-NaOH buffer).
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
References
- 1. In Vitro Antioxidant, Antiproliferative, and Phytochemical Study in Different Extracts of Nyctanthes arbortristis Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijariit.com [ijariit.com]
- 3. Anti-inflammatory and antinociceptive activity of arbortristoside-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. actascientific.com [actascientific.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Antiviral profile of Nyctanthes arbortristis L. against encephalitis causing viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigating the Antiviral Properties of Nyctanthes arbor-tristis Linn against the Ebola, SARS-CoV-2, Nipah, and Chikungunya Viruses: A Computational Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
Arborescosidic Acid and its Anti-Inflammatory Potential: A Head-to-Head Comparison with Market Leaders
For Immediate Release
A comprehensive analysis of Arborescosidic acid, a naturally occurring iridoid glycoside, reveals significant anti-inflammatory properties that position it as a noteworthy candidate for further investigation in drug development. This guide provides a head-to-head comparison with established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, supported by available experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound, also known as Arbortristoside-A, demonstrates potent anti-inflammatory effects through multiple mechanisms of action. In-vitro studies highlight its ability to inhibit key inflammatory enzymes, cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), with a notable selectivity towards COX-2.[1] Furthermore, in-vivo studies confirm its efficacy in reducing inflammation in established animal models. This guide will delve into the quantitative comparisons, detailed experimental methodologies, and the underlying signaling pathways associated with the anti-inflammatory action of this compound.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and a selection of widely used anti-inflammatory drugs. It is important to note that the data has been compiled from various studies, and direct comparison of IC50 values should be interpreted with caution due to potential variations in experimental conditions.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity (IC50 values)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound (Arbortristoside-A) | - | ~7.9 - 8.0 µg/ml* | - |
| Celecoxib | 9.4 | 0.08 | 117.5 |
| Ibuprofen | 13 | 370 | 0.035 |
| Diclofenac | - | - | - |
*Data for this compound is presented in µg/ml as per the source.[1] Conversion to µM requires the molecular weight of Arbortristoside-A.
Table 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Standard Drug |
| This compound (Arbortristoside-A) | 50 | Significant and dose-dependent | - |
| This compound (Arbortristoside-A) | 75 | Significant and dose-dependent | - |
| Diclofenac Sodium | 100 | Significant reduction | - |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Incubation: The test compound (this compound or comparator drug) at various concentrations is pre-incubated with the enzyme in a reaction buffer for a specified time (e.g., 15 minutes) at 37°C.
-
Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Reaction Termination: After a defined incubation period, the reaction is stopped by adding a solution of hydrochloric acid.
-
Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo Carrageenan-Induced Paw Edema Model
This is a standard and widely used model to evaluate the acute anti-inflammatory activity of a compound.
Protocol:
-
Animal Model: Male Wistar rats or Swiss albino mice are used.
-
Grouping: Animals are randomly divided into control, standard, and test groups.
-
Drug Administration: The test compound (this compound) or the standard drug (e.g., Diclofenac sodium) is administered orally or intraperitoneally at various doses. The control group receives the vehicle.
-
Induction of Inflammation: One hour after drug administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of paw edema is calculated for each group in comparison to the control group.
Signaling Pathways and Mechanism of Action
This compound appears to exert its anti-inflammatory effects through the modulation of several key signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[2] Studies on the extract of Nyctanthes arbor-tristis, from which this compound is isolated, have shown inhibition of the NF-κB signaling pathway.[2] This inhibition likely contributes significantly to the anti-inflammatory properties of this compound.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Inhibition of Prostaglandin, Histamine, and Serotonin
This compound has been shown to inhibit edema induced by carrageenan, histamine, and serotonin.[3][4] This suggests that its anti-inflammatory action involves the suppression of the synthesis or release of these key inflammatory mediators. Prostaglandins, produced via the cyclooxygenase (COX) pathway, are major contributors to pain and inflammation. Histamine and serotonin are vasoactive amines that increase vascular permeability, leading to edema.
Caption: Experimental workflow for comparing anti-inflammatory agents.
Conclusion
This compound demonstrates significant anti-inflammatory properties, with a mechanism of action that involves the inhibition of the COX enzymes and the NF-κB signaling pathway, as well as the suppression of key inflammatory mediators like prostaglandins, histamine, and serotonin. While the available data suggests its potential as a potent anti-inflammatory agent, further standardized, direct comparative studies with a broader range of established drugs are warranted to fully elucidate its therapeutic potential and relative efficacy. The information presented in this guide provides a solid foundation for researchers and drug development professionals to consider this compound as a promising lead compound in the development of new anti-inflammatory therapies.
References
Safety Operating Guide
Proper Disposal of Arborescosidic Acid: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of Arborescosidic acid, a triterpenoid saponin.
Safety and Hazard Information
According to the Safety Data Sheet (SDS) for this compound (CAS No. 325798-51-4), the compound is not classified as a hazardous substance or mixture.[1] It is considered non-hazardous for transport.[1] However, as a matter of good laboratory practice, it is prudent to handle all chemical substances with care.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water, removing contact lenses if present.[1]
-
Skin Contact: Wash off with soap and plenty of water.[1]
-
Inhalation: Move the person into fresh air.[1]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[1]
In case of any exposure, it is advisable to consult a physician.[1]
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 325798-51-4 | [1] |
| Molecular Formula | C₁₆H₂₂O₁₀ | [1] |
| Molecular Weight | 374.34 g/mol | [1] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
Disposal Protocol
Given that this compound is not classified as hazardous, the disposal procedure is straightforward. The primary goal is to prevent its release into the environment and to adhere to standard laboratory waste management practices.
Experimental Protocol for Disposal of Uncontaminated this compound:
-
Personal Protective Equipment (PPE): Before handling, wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Waste Collection:
-
Solid Waste: Collect uncontaminated solid this compound waste in a clearly labeled, sealed container. The label should include the name of the compound and indicate that it is non-hazardous waste.
-
Liquid Waste (Solutions): For solutions of this compound, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal as solid waste.
-
-
Final Disposal: Dispose of the container with other non-hazardous laboratory chemical waste, following your institution's specific guidelines. Do not pour solutions down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
Experimental Protocol for Disposal of Contaminated this compound:
If this compound is contaminated with a hazardous substance, the mixture must be treated as hazardous waste.
-
Personal Protective Equipment (PPE): Wear PPE appropriate for the hazards of the contaminating substance.
-
Waste Segregation: Do not mix this hazardous waste with non-hazardous waste.
-
Waste Collection: Collect the contaminated waste in a designated hazardous waste container that is compatible with all components of the mixture.
-
Labeling: Label the container with a hazardous waste tag, clearly identifying all constituents of the mixture.
-
Storage and Pickup: Store the sealed and labeled container in your laboratory's designated satellite accumulation area for hazardous waste. Arrange for pickup by your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Arborescosidic Acid
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Arborescosidic acid, a triterpenoid saponin. In the absence of a specific Safety Data Sheet (SDS), the following recommendations are based on the general properties of triterpenoid saponins and glycosides, ensuring a cautious and proactive approach to laboratory safety.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE to minimize exposure and ensure personal safety.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | To protect eyes from splashes and airborne particles. |
| Skin Protection | - Nitrile or neoprene gloves (double-gloving is recommended).- Laboratory coat or disposable gown. | To prevent skin contact and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used if there is a potential for aerosolization or if handling outside of a ventilated enclosure. | To prevent inhalation of airborne particles. |
| Foot Protection | Closed-toe shoes. | To protect feet from potential spills. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is essential to minimize risks during the handling of this compound.
-
Preparation and Engineering Controls :
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.
-
Before beginning work, inspect all PPE for integrity.
-
-
Handling the Compound :
-
When weighing the solid compound, do so in a ventilated enclosure to avoid the generation of dust.
-
To dissolve the compound, add the solvent to the solid slowly to avoid splashing.
-
Avoid direct contact with the skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined below.
-
-
First Aid Measures :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, and disposable labware) should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
-
Container Management :
-
Keep waste containers securely closed when not in use.
-
Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
-
Final Disposal :
-
Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
-
Visualizing Safety: Workflow and Hazard Control
To further clarify the procedural steps and the logic behind the safety precautions, the following diagrams have been created.
By adhering to these guidelines, researchers can confidently work with this compound while prioritizing their safety and the integrity of their research environment. This proactive approach to chemical handling fosters a culture of safety and responsibility within the scientific community.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
